Neuropeptide Y (18-36)
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H174N36O27/c1-12-57(7)87(106(173)144-83(51-86(115)156)102(169)139-78(45-56(5)6)103(170)147-88(58(8)13-2)107(174)148-89(61(11)150)108(175)136-74(21-17-43-129-112(123)124)93(160)135-75(38-39-85(114)155)97(164)133-72(19-15-41-127-110(119)120)94(161)137-76(90(116)157)46-62-22-30-67(151)31-23-62)146-104(171)81(49-65-28-36-70(154)37-29-65)142-101(168)82(50-66-52-125-54-130-66)143-96(163)73(20-16-42-128-111(121)122)134-98(165)77(44-55(3)4)138-92(159)60(10)131-105(172)84(53-149)145-100(167)80(48-64-26-34-69(153)35-27-64)141-99(166)79(47-63-24-32-68(152)33-25-63)140-95(162)71(132-91(158)59(9)113)18-14-40-126-109(117)118/h22-37,52,54-61,71-84,87-89,149-154H,12-21,38-51,53,113H2,1-11H3,(H2,114,155)(H2,115,156)(H2,116,157)(H,125,130)(H,131,172)(H,132,158)(H,133,164)(H,134,165)(H,135,160)(H,136,175)(H,137,161)(H,138,159)(H,139,169)(H,140,162)(H,141,166)(H,142,168)(H,143,163)(H,144,173)(H,145,167)(H,146,171)(H,147,170)(H,148,174)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128)(H4,123,124,129)/t57-,58+,59-,60-,61+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,87-,88-,89-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPFDQVOSMXZBV-VMRDKNQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C112H174N36O27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745579 | |
| Record name | L-Alanyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-seryl-L-alanyl-L-leucyl-L-arginyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-alloisoleucyl-L-threonyl-L-arginyl-L-glutaminyl-L-arginyl-L-tyrosinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2456.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114495-97-5, 98264-90-5 | |
| Record name | Neuropeptide Y (18-36) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114495975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alanyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-seryl-L-alanyl-L-leucyl-L-arginyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-alloisoleucyl-L-threonyl-L-arginyl-L-glutaminyl-L-arginyl-L-tyrosinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dichotomous Nature of a Neuropeptide Fragment: A Technical Guide to the Biological Functions of Neuropeptide Y (18-36)
Abstract
Neuropeptide Y (NPY), a 36-amino acid peptide, is a critical regulator of a vast array of physiological processes, from appetite and stress to cardiovascular homeostasis.[1] However, the biological activity of NPY is not solely dictated by the full-length peptide. Proteolytic cleavage yields various fragments, among which Neuropeptide Y (18-36) [NPY (18-36)] has emerged as a molecule of significant interest due to its distinct receptor interaction profile and divergent physiological effects compared to its parent peptide. This technical guide provides an in-depth exploration of the biological functions of NPY (18-36), designed for researchers, scientists, and drug development professionals. We will dissect its molecular pharmacology, delineate its functional roles with a focus on its cardiovascular and central nervous system effects, and provide detailed, field-proven experimental protocols to empower further investigation into this intriguing peptide fragment.
Introduction: Beyond the Full-Length Peptide
The pleiotropic effects of Neuropeptide Y (1-36) are mediated through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[2] The processing of NPY (1-36) into smaller fragments, such as NPY (18-36), dramatically alters its biological activity by shifting its receptor preference. This guide focuses on NPY (18-36), a C-terminal fragment that demonstrates a remarkable selectivity for the NPY Y2 receptor.[3] Understanding the nuanced biology of NPY (18-36) is paramount for elucidating the specific roles of the Y2 receptor and for the development of targeted therapeutics. This document will serve as a comprehensive resource, bridging the gap between fundamental research and practical application.
Molecular Pharmacology of NPY (18-36): A Tale of Receptor Selectivity
The defining characteristic of NPY (18-36) is its preferential binding to the Y2 receptor, while exhibiting significantly lower affinity for other NPY receptor subtypes. This selectivity is the cornerstone of its unique biological profile.
Receptor Binding Affinity
The differential affinity of NPY (18-36) for NPY receptor subtypes is a direct consequence of its truncated N-terminal structure. The following table summarizes the binding affinities of NPY (18-36) in comparison to the full-length NPY (1-36). This data underscores the utility of NPY (18-36) as a selective tool for probing Y2 receptor function.
| Ligand | Receptor Subtype | Binding Affinity (Ki/IC50) | Source |
| NPY (18-36) | Y2 Receptor | IC50: 0.25 nM | [3] |
| Cardiac Receptors | IC50: 158 nM, Ki: 140 nM | [4] | |
| Y1 Receptor | IC50: 2.7 µM | [3] | |
| NPY (1-36) | Y1 Receptor | High Affinity | [5] |
| Y2 Receptor | High Affinity | [6] | |
| Y5 Receptor | High Affinity | [7] |
Note: Specific Ki or IC50 values can vary depending on the experimental conditions, cell type, and radioligand used.
Signaling Pathways
The NPY Y2 receptor is predominantly coupled to the inhibitory G-protein, Gi/o.[8] Activation of the Y2 receptor by NPY (18-36) initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP can have numerous downstream effects, including the modulation of ion channel activity and gene transcription.
Furthermore, Y2 receptor activation can also lead to the inhibition of voltage-gated calcium channels, resulting in a decrease in intracellular calcium concentration ([Ca2+]i).[8] This is a key mechanism by which NPY (18-36) exerts its presynaptic inhibitory effects on neurotransmitter release.
// Nodes NPY_18_36 [label="NPY (18-36)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Y2_Receptor [label="Y2 Receptor\n(Gi/o-coupled)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gi_o [label="Gi/o Protein", fillcolor="#FBBC05"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4"]; PKA [label="Protein Kinase A", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca_Channel [label="Voltage-Gated\nCa²⁺ Channel", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#F1F3F4"]; Response [label="Cellular Response\n(e.g., Inhibition of\nNeurotransmitter Release)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges NPY_18_36 -> Y2_Receptor [label=" Binds"]; Y2_Receptor -> Gi_o [label=" Activates"]; Gi_o -> AC [label=" Inhibits", arrowhead=tee]; ATP -> AC [style=dashed]; AC -> cAMP [label=" Converts"]; cAMP -> PKA [label=" Activates"]; Gi_o -> Ca_Channel [label=" Inhibits", arrowhead=tee]; Ca_Channel -> Ca_influx [style=dashed]; PKA -> Response; Ca_influx -> Response [style=dashed]; }
Figure 1: NPY (18-36) Signaling Pathway via the Y2 Receptor.
Biological Functions of NPY (18-36): A Dichotomy of Effects
The selective activation of Y2 receptors by NPY (18-36) translates into a distinct and sometimes opposing physiological profile compared to the full-length NPY peptide.
Cardiovascular Regulation: A Hypotensive and Cardiodepressant Profile
While full-length NPY is a potent vasoconstrictor, NPY (18-36) exhibits a markedly different cardiovascular profile. In vivo studies in conscious rats have demonstrated that intra-arterial injection of NPY (18-36) leads to a decrease in cardiac output, similar to NPY (1-36). However, unlike its parent peptide, NPY (18-36) does not initially increase systemic vascular resistance, resulting in an overall reduction in blood pressure.[10] This suggests that the cardiac and vascular effects of NPY are mediated by distinct receptor subtypes, with NPY (18-36) selectively mimicking the cardiac depressant effects.[10]
Interestingly, in rat cardiac ventricular membranes, NPY (18-36) has been shown to act as a competitive antagonist of NPY (1-36).[9] It inhibits the binding of radiolabeled NPY and blocks NPY-induced inhibition of adenylate cyclase activity.[9] This dual agonist/antagonist profile highlights the complexity of NPY (18-36) pharmacology and suggests its potential role in modulating cardiac function in pathophysiological states like congestive heart failure.
Central Nervous System: Modulating Anxiety and Appetite
The role of NPY (18-36) in the central nervous system is a subject of ongoing research, with studies on its effects on anxiety and appetite yielding complex and sometimes conflicting results.
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Anxiety: The NPY system is a well-established modulator of anxiety, with full-length NPY generally exerting anxiolytic effects. The specific role of the Y2 receptor, and by extension NPY (18-36), in anxiety is less clear. Some studies suggest that Y2 receptor activation can have anxiolytic-like effects. For instance, microinjection of the Y2 agonist NPY (13-36) into the vicinity of the locus coeruleus in rats increased open arm exploration in the elevated plus-maze, a classic test of anxiety-like behavior.[11] However, the effects of NPY (18-36) in this context require further investigation to be definitively characterized.
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Appetite Regulation: NPY (1-36) is one of the most potent orexigenic (appetite-stimulating) peptides known.[12] The Y2 receptor, acting as a presynaptic autoreceptor on NPY neurons, is thought to be involved in an inhibitory feedback loop. Activation of Y2 receptors by agonists like PYY (3-36) inhibits food intake.[8] While NPY (18-36) is a Y2 agonist, its effects on food intake are not as well-defined as other Y2-preferring ligands and can be influenced by the route of administration and experimental model. Some studies have reported that certain Y2 agonists can inhibit food intake.
Experimental Protocols: A Practical Guide for Researchers
To facilitate further research into the multifaceted roles of NPY (18-36), this section provides detailed, step-by-step protocols for key in vitro and in vivo assays.
In Vitro Assays
This protocol describes a competitive binding assay to determine the affinity of NPY (18-36) for the Y2 receptor.
Materials:
-
Cell membranes expressing the human Y2 receptor (e.g., from stably transfected HEK293 cells).
-
Radioligand: [¹²⁵I]-Peptide YY (PYY) or [¹²⁵I]-NPY.
-
NPY (18-36) and other competing ligands.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the Y2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer or unlabeled ligand (for non-specific binding, use a high concentration of unlabeled NPY or PYY).
-
50 µL of competing ligand (e.g., NPY (18-36)) at various concentrations.
-
50 µL of radioligand at a final concentration close to its Kd.
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100 µL of cell membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta or gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competing ligand to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents\n(Membranes, Buffers,\nLigands)", fillcolor="#FBBC05"]; Assay_Setup [label="Set up 96-well Plate\n(Buffer, Competitor, Radioligand,\nMembranes)", fillcolor="#FBBC05"]; Incubate [label="Incubate\n(RT, 60-90 min)", fillcolor="#FBBC05"]; Filter_Wash [label="Filter and Wash\n(Cell Harvester, GF/C filters)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Count_Radioactivity [label="Count Radioactivity\n(Scintillation Counter)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze Data\n(Competition Curve, IC50, Ki)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Assay_Setup; Assay_Setup -> Incubate; Incubate -> Filter_Wash; Filter_Wash -> Count_Radioactivity; Count_Radioactivity -> Analyze_Data; Analyze_Data -> End; }
Figure 2: Workflow for a Radioligand Binding Assay.
This protocol outlines a method to measure the inhibition of adenylyl cyclase activity by NPY (18-36) in cells expressing the Y2 receptor.
Materials:
-
Cells expressing the Y2 receptor (e.g., CHO or HEK293 cells).
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Stimulation Buffer: HBSS or DMEM with 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (an adenylyl cyclase activator).
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NPY (18-36) and other test compounds.
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cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Seed cells in a 96-well or 384-well plate and grow to confluency.
-
Pre-incubation: Aspirate the culture medium and replace it with stimulation buffer. Incubate for 30 minutes at 37°C.
-
Agonist Treatment: Add NPY (18-36) at various concentrations to the wells. For antagonist testing, pre-incubate with the antagonist before adding the agonist.
-
Forskolin Stimulation: Add a submaximal concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. This allows for the measurement of inhibition.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of NPY (18-36). Calculate the EC50 for the inhibition of forskolin-stimulated cAMP production.
This protocol describes how to measure changes in intracellular calcium concentration in response to NPY (18-36) using the ratiometric dye Fura-2 AM.
Materials:
-
Cells expressing the Y2 receptor grown on glass coverslips.
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Fura-2 AM.
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Pluronic F-127.
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Hanks' Balanced Salt Solution (HBSS) with and without calcium.
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Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).
Procedure:
-
Dye Loading: Incubate the cells with Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at room temperature in the dark.
-
De-esterification: Wash the cells with HBSS and incubate for a further 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging: Mount the coverslip on the stage of the fluorescence microscope. Perfuse the cells with HBSS.
-
Baseline Measurement: Record the baseline fluorescence ratio (F340/F380) for a few minutes.
-
Stimulation: Perfuse the cells with a solution containing NPY (18-36) at the desired concentration.
-
Data Acquisition: Continuously record the fluorescence at both excitation wavelengths.
-
Data Analysis: Calculate the F340/F380 ratio over time. An increase in this ratio indicates an increase in intracellular calcium. The Grynkiewicz equation can be used to convert the ratio to absolute calcium concentrations if a calibration is performed.
In Vivo Assays
This protocol describes the measurement of blood pressure and heart rate in conscious, freely moving rats following administration of NPY (18-36).
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar).
-
Implantable telemetry system for blood pressure and heart rate monitoring or indwelling arterial and venous catheters.
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NPY (18-36) dissolved in sterile saline.
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Data acquisition system.
Procedure:
-
Surgical Implantation: Surgically implant the telemetry transmitter or catheters into the rats under anesthesia. Allow for a recovery period of at least one week.
-
Acclimatization: Acclimate the rats to the experimental cages.
-
Baseline Recording: Record baseline blood pressure and heart rate for at least 30-60 minutes.
-
Drug Administration: Administer NPY (18-36) via the venous catheter or intraperitoneal injection.
-
Post-injection Monitoring: Continuously record cardiovascular parameters for at least 60 minutes post-injection.
-
Data Analysis: Analyze the changes in mean arterial pressure and heart rate from baseline.
This protocol is a standard method to assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms).
-
Video tracking system.
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Rats or mice.
-
NPY (18-36) for intracerebroventricular (ICV) or systemic administration.
Procedure:
-
Habituation: Habituate the animals to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer NPY (18-36) or vehicle at a predetermined time before the test.
-
Testing: Place the animal in the center of the maze, facing an open arm.
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Recording: Record the animal's behavior for 5 minutes using the video tracking system. Key parameters to measure include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Data Analysis: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
Conclusion and Future Directions
Neuropeptide Y (18-36) is a fascinating and functionally distinct fragment of its parent peptide. Its selectivity for the Y2 receptor makes it an invaluable pharmacological tool for dissecting the specific roles of this receptor subtype in a multitude of physiological processes. The dichotomous nature of its activity, acting as an agonist at presynaptic Y2 receptors in the CNS and potentially as a competitive antagonist at cardiac receptors, underscores the complexity of the NPY system and presents exciting avenues for therapeutic development.
Future research should focus on further elucidating the precise role of NPY (18-36) in anxiety and appetite regulation, as well as its potential as a therapeutic agent in cardiovascular diseases. The development of more stable and selective analogs of NPY (18-36) will be crucial for these endeavors. The protocols provided in this guide offer a solid foundation for researchers to continue to unravel the intricate biology of this important neuropeptide fragment.
References
- Scott, N. A., et al. (1990). Distinction of NPY receptors in vitro and in vivo. II. Differential effects of NPY and NPY-(18-36).
- Schulze, A., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(1), 101037.
- Michel, M. C., et al. (1998). XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors. Pharmacological Reviews, 50(1), 143-150.
- Kanatani, A., et al. (2000).
- Beck-Sickinger, A. G., & Jung, G. (1995). A Y2 receptor mimetic aptamer directed against Neuropeptide Y. FEBS Letters, 362(3), 271-275.
- Balasubramaniam, A., et al. (1990). Neuropeptide Y (18-36) is a competitive antagonist of neuropeptide Y in rat cardiac ventricular membranes. Journal of Biological Chemistry, 265(25), 14724-14727.
- Thorsell, A., & Heilig, M. (2002). Behavioral insensitivity to restraint stress, absent fear suppression of behavior and impaired spatial learning in transgenic rats with hippocampal neuropeptide Y overexpression. Proceedings of the National Academy of Sciences, 99(13), 8967-8972.
- Balasubramaniam, A., et al. (1990). Neuropeptide Y (18-36) is a competitive antagonist of neuropeptide Y in rat cardiac ventricular membranes. The Journal of Biological Chemistry, 265(25), 14724-14727.
- Martínez-Pinilla, E., et al. (2017).
- Michel, M. C., et al. (2021). Effects of Nifedipine on Renal and Cardiovascular Responses to Neuropeptide Y in Anesthetized Rats. International Journal of Molecular Sciences, 22(15), 7935.
- National Center for Biotechnology Information. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
- Schulze, A., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102120.
- Michel, M. C., et al. (2021). Effects of Nifedipine on Renal and Cardiovascular Responses to Neuropeptide Y in Anesthetized Rats. International Journal of Molecular Sciences, 22(15), 7935.
- Martínez-Pinilla, E., et al. (2017).
- Kalra, S. P., & Kalra, P. S. (2004). NPY and NPY receptors in the regulation of energy homeostasis. Peptides, 25(3), 525-535.
- Wang, J., et al. (2015). Long-Term Administration of Neuropeptide Y in the Subcutaneous Infusion Results in Cardiac Dysfunction and Hypertrophy in Rats. Cellular Physiology and Biochemistry, 36(6), 2249-2260.
- Santos-Carvalho, A., et al. (2023).
- Kalra, S. P., et al. (2005). To subjugate NPY is to improve the quality of life and live longer. Peptides, 26(10), 1957-1969.
- Krstenansky, J. L., et al. (1989). Neuropeptide Y and neuropeptide Y18-36. Structural and biological characterization. International Journal of Peptide and Protein Research, 34(5), 385-389.
- Cabrele, C., & Beck-Sickinger, A. G. (2000). Ligands of the Neuropeptide Y Y2 receptor. Peptides, 21(11), 1681-1690.
- Tatemoto, K., et al. (1992). Synthesis of receptor antagonists of neuropeptide Y. Proceedings of the National Academy of Sciences, 89(4), 1174-1178.
- Piron, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical Biochemistry, 491, 1-5.
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). neuropeptide Y [Ligand Id: 1504] activity data from GtoPdb and ChEMBL. Retrieved from [Link]
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An In-depth Technical Guide to NPY(18-36) Receptor Binding Affinity and Selectivity
Introduction: The Significance of NPY(18-36) in Neuropeptide Y Receptor Research
Neuropeptide Y (NPY) is a 36-amino acid peptide that exerts a wide range of physiological effects through its interaction with a family of G protein-coupled receptors (GPCRs), namely the Y1, Y2, Y4, and Y5 receptors in humans.[1][2][3] The diverse roles of these receptors in processes like food intake, anxiety, and cardiovascular regulation have made them attractive targets for therapeutic intervention.[4][5][6] Understanding the binding characteristics of various ligands is paramount for developing selective drugs. NPY(18-36), a C-terminal fragment of the full-length NPY, has emerged as a critical tool in this endeavor.[7][8] Historically, C-terminal fragments of NPY were instrumental in the initial classification of NPY receptor subtypes, with their selectivity helping to distinguish Y2 receptors from Y1 receptors.[8][9] This guide provides a comprehensive technical overview of the receptor binding affinity and selectivity of NPY(18-36), offering both theoretical grounding and practical methodologies for its characterization.
Core Principles: Understanding Receptor Binding Affinity and Selectivity
In the realm of pharmacology, binding affinity quantifies the strength of the interaction between a ligand (like NPY(18-36)) and its receptor. It is typically expressed as the dissociation constant (Kd) or the inhibitor constant (Ki). A lower Kd or Ki value signifies a higher binding affinity.
Selectivity , on the other hand, refers to a ligand's ability to bind preferentially to one receptor subtype over others. A highly selective ligand is a powerful tool for dissecting the specific physiological functions of a particular receptor. The selectivity of NPY(18-36) is a cornerstone of its utility in NPY receptor research.
Binding Profile of NPY(18-36): A Y2-Preferring Ligand
NPY(18-36) is well-established as a ligand with marked selectivity for the Y2 receptor subtype.[7][8][10] Unlike the full-length NPY, which binds with high affinity to Y1, Y2, and Y5 receptors, N-terminally truncated fragments such as NPY(18-36) exhibit a distinct binding profile.[3][7][8][11] This preference is a key pharmacological characteristic used to differentiate Y2 receptors from other subtypes.[9]
While the Y1 receptor's binding pocket extensively interacts with the N-terminus of NPY, the Y2 receptor's binding is more reliant on the C-terminal portion of the peptide.[11] This structural difference in receptor-ligand interaction underpins the selectivity of NPY(18-36). Structural studies have revealed that even significant N-terminal truncations of NPY, including NPY(18-36), can still bind to the Y2 receptor with subnanomolar affinity.[11]
The following table summarizes the typical binding affinity profile of NPY(18-36) for the major NPY receptor subtypes. It's important to note that absolute Ki values can vary between studies depending on the experimental conditions, such as the cell line, radioligand, and assay buffer used.
| Receptor Subtype | Typical Binding Affinity (Ki) of NPY(18-36) | Comments |
| Y1 Receptor | Low affinity (>500 nM) | The N-terminus of NPY is critical for high-affinity binding to the Y1 receptor.[8][11] |
| Y2 Receptor | High affinity (in the nanomolar range) | NPY(18-36) is a potent Y2 receptor agonist.[7][10][12] |
| Y4 Receptor | Low affinity | The Y4 receptor preferentially binds Pancreatic Polypeptide (PP).[1][8] |
| Y5 Receptor | Moderate to low affinity | While Y5 can be activated by some C-terminal fragments, NPY(18-36) generally shows lower affinity compared to the Y2 receptor.[3][8] |
Experimental Assessment of NPY(18-36) Binding and Functionality
To empirically determine the binding affinity and selectivity of NPY(18-36), a combination of binding and functional assays is employed. A competitive radioligand binding assay is the gold standard for determining the inhibitor constant (Ki), while a functional assay, such as measuring cAMP accumulation, reveals the ligand's efficacy as an agonist or antagonist.[13]
Competitive Radioligand Binding Assay: Determining Ki
This assay measures the ability of an unlabeled ligand (the "competitor," in this case, NPY(18-36)) to displace a radiolabeled ligand from the receptor. The concentration of the competitor that displaces 50% of the radioligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.[14][15]
Below is a diagram illustrating the workflow of a typical competitive radioligand binding assay.
Step-by-Step Protocol:
-
Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human NPY receptor subtype of interest (e.g., Y1, Y2, Y4, or Y5).[16][17] The protein concentration of the membrane preparation should be determined using a standard method like the BCA assay.[16]
-
Assay Buffer: A typical binding buffer is 25 mM HEPES, pH 7.4, containing 2.5 mM CaCl2, 1.0 mM MgCl2, and a protease inhibitor such as bacitracin (e.g., 2.0 g/l).[17]
-
Reaction Setup: In a 96-well plate, combine the cell membranes (e.g., 10-25 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [125I]-labeled Peptide YY), and a range of concentrations of unlabeled NPY(18-36).[17]
-
Defining Non-Specific Binding: To determine non-specific binding, a set of wells should contain a high concentration of an unlabeled NPY receptor ligand (e.g., 1 µM NPY).[17]
-
Incubation: Incubate the plates for a sufficient time to allow binding to reach equilibrium (e.g., 2 hours at room temperature).[17]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[16] Wash the filters several times with ice-cold wash buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the NPY(18-36) concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Functional Assay: cAMP Accumulation
NPY receptors primarily couple to the Gi/o family of G proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][18][19] A cAMP assay can therefore be used to determine if NPY(18-36) acts as an agonist (inhibits cAMP production) or an antagonist (blocks the cAMP inhibition by an agonist) at a particular receptor subtype.
Step-by-Step Protocol:
-
Cell Culture: Plate cells expressing the NPY receptor of interest in a suitable multi-well plate and grow to near confluence.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation:
-
To measure agonist activity , treat the cells with varying concentrations of NPY(18-36) in the presence of an adenylyl cyclase stimulator like forskolin.[20]
-
To measure antagonist activity , pre-incubate the cells with varying concentrations of NPY(18-36) before adding a known NPY receptor agonist (like full-length NPY) and forskolin.
-
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis:
-
For agonist activity, plot the cAMP levels against the NPY(18-36) concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonist activity, analyze the rightward shift in the agonist's dose-response curve to calculate the antagonist's potency.
-
Signaling Pathways of NPY Receptors
Upon activation by an agonist, NPY receptors initiate a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, as mentioned above. However, these receptors can also modulate other signaling pathways, including intracellular calcium mobilization and the activation of mitogen-activated protein kinase (MAPK) pathways.[18][21][22]
The diagram below illustrates the primary Gαi-coupled signaling pathway for NPY receptors.
Conclusion: NPY(18-36) as a Selective Tool
NPY(18-36) serves as an indispensable pharmacological tool for the study of the Neuropeptide Y system. Its high affinity and selectivity for the Y2 receptor subtype allow researchers to probe the specific functions of this receptor in both in vitro and in vivo models.[12] A thorough understanding of its binding characteristics, determined through rigorous experimental methodologies as outlined in this guide, is essential for the accurate interpretation of research findings and for the rational design of novel therapeutics targeting the NPY system. The continued application of these principles and techniques will undoubtedly further elucidate the complex roles of NPY receptors in health and disease.
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The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Neuropeptide Y Fragments
Foreword
Neuropeptide Y (NPY) is a 36-amino acid peptide, one of the most abundant and conserved neuropeptides in the mammalian nervous system.[1] Its profound influence on a vast array of physiological processes—from appetite and energy homeostasis to anxiety and cardiovascular function—has made it a focal point of research for decades.[2][3][4] The therapeutic potential of modulating NPY signaling is immense, yet the complexity of its system, governed by multiple receptor subtypes with distinct functions, presents a significant challenge.[5][6] This guide provides a deep dive into the structure-activity relationship (SAR) of NPY fragments, offering researchers, scientists, and drug development professionals a comprehensive understanding of how modifications to this peptide translate into specific biological activities. We will deconstruct the NPY molecule, explore its interactions with its primary receptors (Y1, Y2, Y4, and Y5), and detail the experimental methodologies crucial for characterizing these interactions. Our focus will be on the causality behind experimental design and the interpretation of SAR data, providing a robust framework for the rational design of novel NPY receptor ligands.
The Neuropeptide Y System: A Symphony of Structure and Function
Neuropeptide Y exerts its diverse effects by activating a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[2][7] These receptors are integral to a wide range of physiological functions. Notably, Y1 and Y5 receptors are known to stimulate feeding, while Y2 and Y4 receptors appear to play a role in appetite inhibition.[2] The native NPY peptide is a full agonist at most of these receptors, but its enzymatic cleavage in vivo generates various N-terminally truncated fragments, such as NPY(3-36), which exhibit altered receptor selectivity and biological activity.[1] This inherent complexity underscores the importance of understanding the SAR of NPY fragments.
The Structural Blueprint of Neuropeptide Y
The 36-amino acid sequence of NPY folds into a characteristic hairpin-like structure known as the pancreatic polypeptide (PP) fold. This structure is crucial for its biological activity and is characterized by a stable α-helix in the C-terminal region and a more flexible N-terminal segment.[8] The C-terminal region, particularly the amidated C-terminus, is essential for the peptide's overall biological action.[9][10]
Neuropeptide Y Receptor Subtypes and Their Signaling Cascades
The Y-receptor family members are class A GPCRs that primarily couple to Gαi/o proteins.[7][11] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11][12] This is a key signaling pathway through which NPY exerts many of its effects. Additionally, NPY receptor activation can lead to the mobilization of intracellular calcium and the modulation of various ion channels.[13][14][15]
The following diagram illustrates the primary signaling pathways activated by NPY receptors.
Caption: Generalized NPY receptor signaling pathways.
Deconstructing the Peptide: Structure-Activity Relationships of NPY Fragments
The biological activity of NPY and its fragments is exquisitely dependent on their amino acid sequence and conformation. Systematic modifications, such as truncations and amino acid substitutions, have been instrumental in elucidating the roles of different peptide regions in receptor binding and activation.
The C-Terminus: A Critical Anchor for Receptor Interaction
The C-terminal region of NPY is paramount for its biological activity.[9][10] Studies involving C-terminal truncations have demonstrated a significant loss of function, highlighting the importance of this domain.[10] The amidated C-terminus is a key structural feature, and its removal or modification to a free carboxylic acid results in inactive analogues.[9][10]
Spectroscopic studies suggest that the C-terminal fragment NPY(32-36) is directly involved in the interaction with the Y2 receptor.[16] Furthermore, alanine scanning mutagenesis has revealed that specific residues within the C-terminus are critical for receptor binding and activation. For instance, the replacement of Gln34 with alanine renders the peptide inactive.[17]
The N-Terminus: A Modulator of Receptor Selectivity
While the C-terminus is essential for activity, the N-terminal region plays a crucial role in determining receptor selectivity. The full-length NPY(1-36) peptide is a potent agonist at Y1, Y2, and Y5 receptors. However, N-terminal truncation, a common physiological process, leads to fragments with distinct receptor preferences.[1]
-
NPY(3-36): A Y2-Selective Agonist: The enzymatic cleavage of the N-terminal Tyr1-Pro2 dipeptide by dipeptidyl peptidase IV (DPP-IV) generates NPY(3-36).[1] This fragment exhibits significantly reduced affinity for the Y1 receptor while retaining high affinity and agonist activity at the Y2 receptor.[18] This makes NPY(3-36) a valuable tool for studying Y2 receptor function.
-
Impact of N-terminal Deletions on Y1 Receptor Binding: Sequential deletion of N-terminal amino acids has a graded effect on Y1 receptor binding. The removal of Tyr1 leads to a notable decrease in binding affinity, while further deletions of Pro2 and Ser3 have a less pronounced additional effect.[8] This suggests that Tyr1 is a key residue for Y1 receptor interaction.
The following table summarizes the receptor selectivity of key NPY fragments.
| Peptide Fragment | Primary Receptor Selectivity | Key Structural Features | Reference(s) |
| NPY(1-36) | Y1, Y2, Y5 | Full-length peptide with amidated C-terminus | [2],[4] |
| NPY(3-36) | Y2 | N-terminal truncation of Tyr1-Pro2 | [1],[18] |
| NPY(13-36) | Y2 | Shorter C-terminal fragment | [19],[20] |
| [Pro34]NPY | Y1 | Substitution at position 34 | [21] |
| [D-Trp32]NPY | Y5 | Substitution at position 32 | [22] |
Receptor-Specific SAR: Tailoring Ligands for Targeted Action
The development of receptor-selective agonists and antagonists is a primary goal in NPY research, as it allows for the dissection of the physiological roles of each receptor subtype and provides a foundation for therapeutic intervention.
Y1 Receptor: The Pursuit of Antagonists for Appetite Control
The Y1 receptor is a key mediator of NPY's potent orexigenic (appetite-stimulating) effects.[4][23] Consequently, the development of Y1 receptor antagonists has been a major focus in the search for anti-obesity drugs.[23][24] Structure-activity studies have been crucial in this endeavor. While full-length NPY is a potent Y1 agonist, modifications to both the N- and C-termini can dramatically alter its activity. As mentioned, the N-terminus is critical for Y1 receptor recognition. In contrast, certain C-terminal modifications can convert agonists into antagonists, although the development of potent and selective peptide-based Y1 antagonists has been challenging. The focus has largely shifted to non-peptide small molecule antagonists.[12]
Y2 Receptor: A Target for Modulating Neurotransmitter Release
The Y2 receptor often acts as a presynaptic autoreceptor, inhibiting the release of NPY and other neurotransmitters.[25][26] This makes it an attractive target for modulating neuronal activity. N-terminally truncated fragments like NPY(3-36) and NPY(13-36) are selective Y2 receptor agonists.[19][20] The development of Y2-selective ligands has been aided by the observation that the Y2 receptor can accommodate these shorter fragments, unlike the Y1 receptor which requires the full-length peptide for high-affinity binding.[15][21]
Y4 Receptor: The Pancreatic Polypeptide Receptor
The Y4 receptor shows a preferential affinity for pancreatic polypeptide (PP), another member of the NPY family.[12][18] While NPY and PYY can also bind to the Y4 receptor, PP is considered its primary endogenous ligand.[12] The development of Y4-selective ligands has been less extensive compared to other Y-receptors.
Y5 Receptor: Another Avenue for Anti-Obesity Therapeutics
Similar to the Y1 receptor, the Y5 receptor is also implicated in the orexigenic effects of NPY.[23][27] This has made it another prime target for the development of anti-obesity drugs.[23][28] SAR studies have identified specific amino acid substitutions that confer Y5 selectivity. For instance, the substitution of D-Tryptophan at position 32 ([D-Trp32]NPY) results in a potent and selective Y5 receptor agonist.[22] The development of non-peptide Y5 receptor antagonists has also been an active area of research, with some compounds advancing to clinical trials.[23][27][29]
Experimental Protocols for SAR Studies of NPY Fragments
The elucidation of the SAR of NPY fragments relies on a combination of peptide synthesis, receptor binding assays, and functional assays. This section provides an overview of the key experimental workflows.
Solid-Phase Peptide Synthesis (SPPS) of NPY Analogues
The synthesis of NPY fragments and analogues is typically achieved using solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
Workflow for SPPS of NPY Analogues:
Caption: A simplified workflow for solid-phase peptide synthesis.
Step-by-Step Methodology:
-
Resin Selection and Preparation: Choose an appropriate solid support resin (e.g., Rink amide resin for C-terminally amidated peptides). Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of piperidine in DMF.
-
Subsequent Amino Acid Couplings: Repeat the coupling and deprotection steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., electrospray ionization mass spectrometry, ESI-MS) and analytical RP-HPLC.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. These assays measure the ability of an unlabeled test compound (e.g., an NPY fragment) to compete with a radiolabeled ligand for binding to the receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the NPY receptor subtype of interest (e.g., HEK293 cells).
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [125I]-PYY or [3H]-NPY) and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter or a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays for Determining Agonist/Antagonist Activity
Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
Example: cAMP Accumulation Assay
This assay measures the ability of a ligand to modulate the intracellular levels of cAMP, a key second messenger in NPY receptor signaling.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable cell line expressing the NPY receptor of interest.
-
Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulate them with forskolin (an adenylyl cyclase activator) in the presence or absence of the test compound.
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis:
-
For Agonists: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
For Antagonists: Co-incubate the cells with a fixed concentration of an NPY agonist and varying concentrations of the antagonist. Plot the percentage of agonist-stimulated response against the logarithm of the antagonist concentration to determine the IC50 value.
-
Conclusion: From Fragments to Future Therapeutics
The study of the structure-activity relationship of Neuropeptide Y fragments has been instrumental in unraveling the complexities of the NPY system. By systematically dissecting the peptide and analyzing the functional consequences of these modifications, researchers have gained invaluable insights into the molecular determinants of receptor binding and selectivity. This knowledge has not only advanced our fundamental understanding of NPY biology but has also paved the way for the rational design of novel therapeutic agents targeting a range of disorders, including obesity, anxiety, and cardiovascular disease.[23][24][30] The continued exploration of NPY's SAR, coupled with advances in peptide and small molecule drug design, holds immense promise for the development of the next generation of targeted and effective therapies.
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NPY(18-36): A Technical Guide to its Function as a Competitive Antagonist of Neuropeptide Y
Executive Summary: Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter with a profound influence on a myriad of physiological processes, including cardiovascular function, appetite, and stress responses.[1][2] Its actions are mediated by a family of G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes.[2][3] Understanding the distinct roles of these receptor subtypes has been a critical goal in pharmacology and drug development. NPY(18-36), a C-terminal fragment of the full-length peptide, has emerged as a pivotal research tool. This guide provides an in-depth examination of NPY(18-36), detailing its mechanism as a competitive antagonist, its receptor selectivity, and the experimental methodologies used to characterize its activity. We will explore its application in dissecting NPY receptor function, with a particular focus on its historical and continued significance in cardiovascular research.
The Neuropeptide Y System: A Primer
Neuropeptide Y (NPY): Structure and Physiological Roles
Neuropeptide Y is one of the most abundant peptides in the mammalian brain and is widely distributed in the peripheral nervous system, often co-localized with norepinephrine in sympathetic neurons.[3][4][5] As a member of the pancreatic polypeptide family, which also includes Peptide YY (PYY) and Pancreatic Polypeptide (PP), NPY plays a crucial role as a neurotransmitter and neuromodulator.[1][2] Its physiological effects are extensive, including potent vasoconstriction, stimulation of food intake, regulation of circadian rhythms, and modulation of anxiety and pain perception.[1][3][6]
The NPY Receptor Family
NPY exerts its effects by binding to at least four functional GPCR subtypes in humans: Y1, Y2, Y4, and Y5.[2] These receptors exhibit distinct tissue distributions and ligand affinities, which accounts for the diverse actions of NPY.
-
Y1 Receptor: Primarily postsynaptic, mediating vasoconstriction and stimulating food intake. It shows a strong requirement for the full-length NPY peptide, and its affinity is significantly reduced by N-terminal truncations.[1][7]
-
Y2 Receptor: Often found presynaptically, where it functions as an autoreceptor to inhibit the release of NPY and other neurotransmitters.[1] Unlike the Y1 receptor, the Y2 subtype readily binds C-terminal fragments of NPY, such as NPY(3-36) and NPY(18-36).[7][8]
-
Y4 Receptor: Shows a preferential affinity for Pancreatic Polypeptide (PP) over NPY and PYY.[3]
-
Y5 Receptor: Centrally expressed and strongly implicated in the regulation of energy balance and food intake.[7]
Canonical NPY Receptor Signaling Pathways
All known NPY receptors couple to pertussis toxin-sensitive G-proteins of the Gi/o family.[1][3] The canonical signaling pathway initiated by NPY receptor activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[4][9] Additionally, NPY receptor activation can modulate ion channel activity, such as inhibiting Ca2+ channels and activating K+ channels, and stimulate other cascades like the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways in certain cell types.[3][9][10]
NPY(18-36): From Fragment to Antagonist
Discovery and Characterization
Early structure-activity studies with fragments of NPY revealed that the C-terminal portion of the peptide was crucial for receptor interaction. While N-terminal truncations led to a loss of activity at some receptors, the fragment NPY(18-36) was found to inhibit the binding of radiolabeled NPY to rat cardiac ventricular membranes.[11] Critically, while it could block the binding of full-length NPY, NPY(18-36) had no effect on cardiac adenylate cyclase activity by itself.[11] This seminal observation established NPY(18-36) not as a simple inactive fragment, but as a potential receptor antagonist.
Mechanism of Action: Competitive Antagonism
A competitive antagonist binds reversibly to the same receptor site as the endogenous agonist but fails to elicit a biological response. The hallmark of competitive antagonism is a rightward, parallel shift in the agonist's concentration-response curve, with no change in the maximum response. NPY(18-36) perfectly exemplifies this mechanism. In the presence of a fixed concentration of NPY(18-36), a higher concentration of NPY is required to achieve the same level of response (e.g., inhibition of adenylate cyclase).[11][12] Studies have shown that 1 µM of NPY(18-36) can completely abolish the inhibitory effect of 10 nM NPY on adenylate cyclase activity in cardiac membranes.[11][12]
Receptor Binding Profile and Selectivity
The antagonistic properties of NPY(18-36) are highly dependent on the receptor subtype. Its structure, lacking the N-terminal 17 amino acids, makes it a poor ligand for the Y1 receptor, which requires the full peptide for high-affinity binding.[7][13] Conversely, the Y2 receptor, which tolerates N-terminal truncations, binds NPY(18-36) with significantly higher affinity.[7][8] This selectivity allows NPY(18-36) to be used to discriminate between receptor subtypes. For instance, in vivo studies have shown that NPY(18-36) can mimic the cardiac effects of NPY (mediated by Y2-like receptors) but fails to elicit its vascular effects (mediated by Y1 receptors), providing strong evidence that these actions are mediated by distinct receptor populations.[14]
Quantitative Pharmacological Parameters
The interaction of NPY(18-36) with NPY receptors has been quantified in various systems. These parameters are essential for designing experiments and interpreting results.
| Parameter | Value | System | Reference |
| IC₅₀ | 158 nM | Inhibition of ¹²⁵I-NPY binding in rat cardiac ventricular membranes | [12][15] |
| Kᵢ | 140 nM | Inhibition of ¹²⁵I-NPY binding in rat cardiac ventricular membranes | [12][15] |
| Kₑ | 297 nM | Antagonism of NPY-stimulated Ca²⁺ mobilization in HEL cells | [16] |
-
IC₅₀ (Half maximal inhibitory concentration): The concentration of NPY(18-36) required to displace 50% of the specific binding of a radiolabeled NPY ligand.
-
Kᵢ (Inhibitory constant): An absolute measure of binding affinity, calculated from the IC₅₀.
-
Kₑ (Equilibrium dissociation constant): A measure of antagonist potency derived from functional assays (e.g., Schild analysis).
Methodologies for Characterizing NPY(18-36) Activity
To validate the function of NPY(18-36) as a competitive antagonist, two primary types of assays are employed: radioligand binding assays to demonstrate direct competition at the receptor, and functional assays to measure the blockade of downstream signaling.
Protocol: Radioligand Binding Assay for Competitive Inhibition
Causality: This assay provides direct evidence that NPY(18-36) physically competes with NPY for the same binding site on the receptor. By measuring the displacement of a radiolabeled agonist, we can quantify the binding affinity (Kᵢ) of the unlabeled antagonist.
Workflow Diagram:
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes as described in the binding assay protocol.
-
Pre-incubation: Aliquot membranes into two sets of tubes. To one set, add a fixed concentration of NPY(18-36). To the other (control), add a vehicle. Pre-incubate briefly.
-
Agonist Addition: Add increasing concentrations of NPY to the tubes. To amplify the signal, adenylyl cyclase is typically stimulated with an agent like forskolin.
-
Reaction Initiation: Start the enzymatic reaction by adding a reaction mix containing ATP and an ATP-regenerating system. Incubate for a defined time (e.g., 10-15 minutes) at 30°C.
-
Termination: Stop the reaction by boiling the samples or adding a weak acid.
-
cAMP Measurement: Centrifuge the tubes to pellet denatured protein. Measure the cAMP concentration in the supernatant using a commercially available kit, such as an Enzyme Immunoassay (EIA).
-
Analysis: Plot the NPY concentration versus the measured cAMP levels for both the control and NPY(18-36)-treated groups. The data for the NPY(18-36) group should show a dose-response curve that is shifted to the right compared to the control, confirming competitive antagonism.
Applications and Considerations in Research
Differentiating NPY Receptor Subtypes
The primary utility of NPY(18-36) lies in its ability to differentiate between Y1 and Y2 receptor-mediated effects. [14]Its low affinity for Y1 and higher affinity for Y2 receptors make it an invaluable pharmacological tool for characterizing the receptor subtypes present in a given tissue or mediating a specific physiological response.
Investigating the Pathophysiological Role of NPY
NPY has been implicated in the pathophysiology of congestive heart failure. [11]The development of NPY(18-36) as a cardiac NPY receptor antagonist provided a crucial tool to investigate this link and explore the therapeutic potential of blocking NPY's cardiac actions. [11][12]
Limitations and Interpretation: Partial Agonism
It is crucial for researchers to be aware that in some cellular systems, NPY(18-36) can exhibit weak partial agonist activity. [16]For example, it has been shown to weakly stimulate Ca²⁺ mobilization in human erythroleukemia (HEL) cells. [16]However, in the same system, it effectively antagonizes the much more potent response elicited by full-length NPY. [16]This dual character underscores the importance of careful experimental design and data interpretation, as the observed effect may depend on the specific cell type and signaling pathway being investigated.
Conclusion
NPY(18-36) stands as a classic example of how peptide fragments can be repurposed into powerful pharmacological tools. Its characterization as a competitive antagonist with selectivity for Y2-like receptors provided a foundational method for dissecting the complex NPY system. While more modern and highly selective non-peptide ligands are now available for many NPY receptors, the principles demonstrated by NPY(18-36) remain fundamentally important. This guide provides the theoretical background and practical methodologies for researchers to effectively utilize and understand the role of NPY(18-36) in exploring the vast and complex biology of Neuropeptide Y.
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An In-Depth Technical Guide to the Role of Neuropeptide Y (18-36) in Cardiovascular Regulation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropeptide Y (NPY), a 36-amino acid peptide, is a critical sympathetic co-transmitter deeply implicated in cardiovascular homeostasis. While the full-length peptide, NPY (1-36), is known for its potent vasoconstrictor and cardiac effects, its C-terminal fragments exhibit distinct and often contrasting physiological profiles. This guide provides a detailed examination of Neuropeptide Y (18-36), a significant C-terminal fragment, focusing on its unique role in cardiovascular regulation. We dissect its receptor selectivity, downstream signaling pathways, and differential effects on the vasculature and heart. Furthermore, this document furnishes field-proven experimental protocols for investigating NPY (18-36) and discusses its therapeutic potential in the context of cardiovascular disease, offering a robust resource for researchers aiming to explore this nuanced signaling axis.
The Neuropeptide Y System: A Primer
Neuropeptide Y is the most abundant peptide in the mammalian nervous system and is co-released with norepinephrine from sympathetic nerves, particularly during high-frequency stimulation.[1][2] It belongs to the "PP-fold" family of peptides, which also includes Peptide YY (PYY) and Pancreatic Polypeptide (PP).[2][3] The diverse physiological actions of these peptides are mediated by a family of G-protein coupled receptors (GPCRs) designated Y1, Y2, Y4, and Y5, all of which are expressed in the cardiovascular system.[2][4]
Full-length NPY (1-36) is a non-selective agonist, binding with high affinity to Y1, Y2, and Y5 receptors.[5] Its potent vasoconstrictor actions are primarily mediated by the postsynaptic Y1 receptor, while its presynaptic inhibitory effects on neurotransmitter release are mediated by the Y2 receptor.[6][7] The native peptide can be cleaved by enzymes like dipeptidyl peptidase IV (DPP-4), generating N-terminally truncated fragments such as NPY (3-36).[3] These fragments, along with other C-terminal fragments like NPY (18-36), lose affinity for the Y1 receptor and become selective for Y2 and Y5 receptors, a crucial distinction that fundamentally alters their physiological impact.[5][8]
NPY (18-36): A Receptor-Selective Modulator
NPY (18-36) represents the C-terminal portion of the full-length peptide. Its defining characteristic is its altered receptor binding profile compared to NPY (1-36). The loss of the N-terminal residues ablates its ability to effectively bind and activate the Y1 receptor.[7] Consequently, NPY (18-36) acts as a selective agonist for the Y2 receptor subtype.[8][9][10] This selectivity is the cornerstone of its unique cardiovascular effects, unmasking the physiological roles of Y2 receptor activation in the absence of confounding Y1-mediated vasoconstriction.
Interestingly, while being a Y2 agonist, NPY (18-36) has also been characterized as a competitive antagonist at NPY receptors in rat cardiac ventricular membranes, exhibiting an IC₅₀ of 158 nM and a Kᵢ of 140 nM.[11] This suggests that in specific tissues like the heart, NPY (18-36) can antagonize the effects of full-length NPY at a distinct receptor population (potentially Y1 or a related subtype), while simultaneously acting as an agonist at presynaptic Y2 receptors. This dual functionality highlights the complexity of NPY signaling and the importance of studying its fragments.
Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)
| Ligand | Y1 Receptor | Y2 Receptor | Y5 Receptor |
| NPY (1-36) | High (<1 nM) | High (<1 nM) | High (<1 nM) |
| NPY (18-36) | Low (>500 nM) | Moderate-High (~6 nM) | Low (>500 nM) |
| NPY (3-36) | Low (>500 nM) | High (<1 nM) | High (~1 nM) |
| Note: Values are compiled approximations from multiple studies for illustrative purposes. Actual values can vary based on experimental conditions.[5][12] |
The Dichotomous Cardiovascular Profile of NPY (18-36)
The receptor selectivity of NPY (18-36) translates into a cardiovascular profile that is starkly different from that of the parent peptide.
Vascular Effects: Absence of Vasoconstriction and Promotion of Angiogenesis
Unlike full-length NPY, which causes potent and long-lasting vasoconstriction via Y1 receptor activation, NPY (18-36) does not elicit this effect.[9] In conscious rats, intra-arterial injection of NPY (18-36) initially fails to increase systemic vascular resistance.[9] This is a direct consequence of its inability to activate Y1 receptors on vascular smooth muscle cells.
However, the activation of Y2 receptors by NPY (18-36) is critically involved in angiogenesis—the formation of new blood vessels.[13] NPY is a potent angiogenic factor, and this action is mediated primarily through the Y2 receptor.[14][15] NPY (18-36), as a Y2 agonist, can stimulate endothelial cell migration, proliferation, and differentiation, processes essential for neovascularization.[13][14] This suggests a therapeutic potential in ischemic conditions where promoting blood vessel growth is beneficial.[13][16]
Cardiac and Hemodynamic Effects: A Cardiodepressive Role
In vivo studies have revealed that NPY (18-36) mimics the cardiac effects of full-length NPY.[9] Administration of NPY (18-36) in conscious rats leads to a significant decrease in cardiac output and stroke volume.[9] This cardiodepressive action is not due to a direct negative inotropic effect but is attributed to presynaptic Y2 receptor-mediated inhibition of norepinephrine release from sympathetic nerves innervating the heart, and potentially to coronary vasoconstriction.[9]
The combination of a lack of peripheral vasoconstriction and a reduction in cardiac output results in a net decrease in mean arterial blood pressure following NPY (18-36) administration.[9] This hypotensive effect is in direct contrast to the transiently pressor, and sustained vasoconstrictor, response induced by full-length NPY.
Signaling Pathways Activated by NPY (18-36)
As a Y2 receptor agonist, NPY (18-36) triggers a well-defined intracellular signaling cascade. Y2 receptors are coupled to the Gᵢ/ₒ class of G-proteins.[2][3]
-
Receptor Activation: NPY (18-36) binds to the Y2 receptor.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gᵢ/ₒ protein.
-
Inhibition of Adenylyl Cyclase: The activated Gαᵢ subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[3][17]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate ion channels. This typically involves the inhibition of voltage-gated Ca²⁺ channels (reducing calcium influx and neurotransmitter release) and the activation of G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels (causing hyperpolarization).[2][18]
These signaling events collectively mediate the presynaptic inhibition and other cellular responses characteristic of Y2 receptor activation.
Caption: NPY (18-36) signaling via the Y2 receptor.
Key Experimental Methodologies
Investigating the specific effects of NPY (18-36) requires precise and validated methodologies. The causality behind these experimental choices is to isolate the effects of specific receptor subtypes (primarily Y2) from the broader effects of full-length NPY.
Protocol: In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity and selectivity of NPY (18-36) for NPY receptor subtypes.
-
Rationale: This competitive binding assay quantifies the ability of an unlabeled ligand (NPY 18-36) to displace a labeled, high-affinity radioligand from a specific receptor population. This is fundamental for establishing receptor selectivity.
-
Methodology:
-
Cell Culture: Culture HEK293 or CHO cells stably transfected to express a single human NPY receptor subtype (e.g., Y1, Y2, or Y5).
-
Membrane Preparation: Harvest cells, homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors), and centrifuge to pellet cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (20-50 µg protein/well).
-
A fixed concentration of radioligand (e.g., ¹²⁵I-PYY or ¹²⁵I-NPY) near its Kₔ value.
-
Increasing concentrations of the unlabeled competitor ligand, NPY (18-36) (e.g., 10⁻¹² M to 10⁻⁵ M).
-
For non-specific binding control, add a high concentration (e.g., 1 µM) of unlabeled NPY (1-36).
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash filters with cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of NPY (18-36). Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀, and then convert to a Kᵢ value using the Cheng-Prusoff equation.
-
Protocol: In Vivo Hemodynamic Assessment in Conscious Rats
-
Objective: To measure the effects of NPY (18-36) on blood pressure, heart rate, and cardiac output in an unanesthetized animal.
-
Rationale: Using conscious, freely moving animals avoids the confounding effects of anesthesia on the cardiovascular system, providing more physiologically relevant data.[19] Radiotelemetry is the gold standard for this purpose.[20]
-
Methodology:
-
Surgical Implantation: Under anesthesia, surgically implant a radiotelemetry transmitter with a pressure-sensing catheter into the abdominal aorta of a rat. Allow for a 7-10 day recovery period.
-
Acclimatization: Place the rat in its home cage on a receiver platform. Allow the animal to acclimatize for at least 60 minutes before starting baseline recordings.
-
Baseline Recording: Record baseline mean arterial pressure (MAP), systolic/diastolic pressure, and heart rate continuously for a stable period (e.g., 30-60 minutes).
-
Drug Administration: Administer NPY (18-36) or vehicle control via a previously implanted intravenous or intra-arterial catheter. Administer a range of doses in a randomized order on different days.
-
Post-Injection Monitoring: Continuously record hemodynamic parameters for at least 60-90 minutes post-injection to capture the full time-course of the response.
-
Data Analysis: Analyze the telemetry data by averaging values over set time intervals (e.g., 1-minute bins). Calculate the maximum change from baseline for each parameter and perform statistical analysis (e.g., ANOVA) to determine dose-dependent effects.
-
Caption: Workflow for evaluating NPY (18-36) effects.
Therapeutic Implications and Future Directions
The unique cardiovascular profile of NPY (18-36) and other Y2-selective agonists presents several therapeutic opportunities.
-
Ischemic Disease: The pro-angiogenic effects mediated by the Y2 receptor could be harnessed to promote revascularization in peripheral artery disease or following myocardial infarction.[13][21]
-
Heart Failure: Increased cardiac NPY is a hallmark of heart failure.[3][22] The ability of NPY (18-36) to act as a competitive antagonist at cardiac receptors could offer a novel strategy to counteract the detrimental effects of excessive NPY signaling in the failing heart.[11]
-
Hypertension: While full-length NPY is implicated in hypertension, Y2-selective agonists like NPY (18-36) that lower blood pressure could be explored as potential anti-hypertensive agents, although their cardiodepressive effects would need careful consideration.
Future research should focus on developing non-peptide, small-molecule Y2 agonists or antagonists with improved pharmacokinetic properties. Furthermore, elucidating the specific receptor populations in the heart where NPY (18-36) acts as an antagonist is a critical next step. A deeper understanding of these mechanisms will be essential to fully exploit the therapeutic potential of targeting this specific facet of the complex NPY system.
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Cabrele, C., & Beck-Sickinger, A. G. (2012). Neuropeptide Y receptors: how to get subtype selectivity. Frontiers in Endocrinology, 3, 36. [Link]
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Zukowska-Grojec, Z., et al. (1998). Neuropeptide Y: a novel angiogenic factor from the sympathetic nerves and endothelium. Circulation Research, 83(2), 187-195. [Link]
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Lee, E. W., et al. (2002). Deletion of neuropeptide Y (NPY) 2 receptor in mice results in blockage of NPY-induced angiogenesis and delayed wound healing. Proceedings of the National Academy of Sciences, 99(16), 10407-10412. [Link]
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Michel, M. C., et al. (1990). NPY-(18-36) discriminates NPY receptor subtypes in vitro. American Journal of Physiology-Endocrinology and Metabolism, 259(1 Pt 1), E131-E139. [Link]
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Protas, L., & Robinson, R. B. (2004). Neuropeptide Y Modulates L-Type Ca2+ Current During Heart Development. Circulation Research, 94(6), 816-823. [Link]
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Czarzasta, K., et al. (2018). Ligands of the Neuropeptide Y Y2 Receptors as a Potential Multitarget Therapeutic Approach for the Protection of the Neurovascular Unit Against Acute Ischemia/Reperfusion. Cellular and Molecular Neurobiology, 38(1), 139-152. [Link]
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Balasubramaniam, A., et al. (1991). Inhibitory and stimulatory effects of neuropeptide Y(17-36) on adenylate cyclase in rat cardiac ventricular membranes. Peptides, 12(3), 545-550. [Link]
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The Emergence of a Key Molecular Probe: A Technical Guide to the Discovery and Initial Characterization of NPY(18-36)
Abstract
This in-depth technical guide provides a comprehensive overview of the discovery and initial characterization of Neuropeptide Y (NPY) fragment 18-36, NPY(18-36). Intended for researchers, scientists, and drug development professionals, this document details the scientific journey that established NPY(18-36) as a critical tool for dissecting the complexities of the NPY system. We will explore the initial observations that hinted at the existence of multiple NPY receptor subtypes and how the synthesis and characterization of C-terminal fragments like NPY(18-36) were instrumental in defining their distinct pharmacological profiles. This guide provides detailed experimental protocols for the synthesis, purification, and characterization of NPY(18-36), including receptor binding and functional assays, as well as in vivo cardiovascular assessments. Through a synthesis of foundational studies, we present a clear picture of NPY(18-36)'s receptor selectivity, its functional consequences, and its enduring utility in NPY research.
Introduction: The Expanding Universe of Neuropeptide Y Signaling
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter, one of the most abundant and conserved peptides in the mammalian nervous system.[1] Its pleiotropic effects, ranging from the potent stimulation of food intake to the regulation of cardiovascular function and anxiety, are mediated through a family of G protein-coupled receptors (GPCRs), namely the Y1, Y2, Y4, and Y5 receptor subtypes.[1][2] Early investigations into NPY's physiological actions revealed a puzzle: the full-length peptide elicited a robust hypertensive response, yet certain biological effects could be mimicked by only a portion of the peptide. This suggested a more intricate signaling system than a single ligand-receptor interaction. The key to unlocking this complexity lay in the exploration of NPY's structure-activity relationships.
The groundbreaking discovery that C-terminal fragments of NPY could selectively activate certain NPY receptors marked a pivotal moment in the field.[2] Among these fragments, NPY(18-36) emerged as a particularly insightful tool. This guide chronicles the discovery and initial characterization of NPY(18-36), highlighting its role in the pharmacological dissection of the NPY receptor family.
The Genesis of a Subtype-Selective Ligand: The Discovery of NPY(18-36)
The journey to understanding NPY receptor heterogeneity began with the observation that N-terminally truncated fragments of NPY exhibited differential activities. While full-length NPY was a potent vasoconstrictor, studies on sympathetic neuroeffector junctions revealed that C-terminal fragments could selectively stimulate prejunctional NPY receptors, later classified as Y2 receptors, while having a poor effect on post-junctional Y1 receptors.[2]
This led to the systematic synthesis and evaluation of various NPY fragments. The synthesis of NPY(18-36) and its subsequent characterization provided a crucial piece of the puzzle. Initial studies demonstrated that NPY(18-36) could inhibit the binding of radiolabeled NPY to cardiac ventricular membranes, suggesting it interacted with NPY receptors.[3] However, unlike the full-length peptide, it did not inhibit adenylate cyclase activity in this tissue.[3] This dissociation between binding and functional activity in a Y1-receptor rich tissue was a strong indicator of its potential as a subtype-selective ligand.
Unraveling the Pharmacological Profile: Receptor Binding and Functional Characterization
Receptor Binding Affinity: A Tale of Two Receptors
Competitive radioligand binding assays were instrumental in delineating the receptor selectivity of NPY(18-36). These experiments, typically employing membranes from cells heterologously expressing specific NPY receptor subtypes, revealed a distinct preference of NPY(18-36) for the Y2 and, to some extent, the Y5 receptors over the Y1 receptor. N-terminally truncated analogs like NPY(18-36) consistently showed micromolar affinities for the Y1 receptor, a stark contrast to their nanomolar affinity for the Y2 receptor.[4][5]
Table 1: Comparative Binding Affinities of NPY and NPY(18-36) for NPY Receptor Subtypes
| Ligand | Receptor Subtype | Reported Ki or IC50 (nM) | Reference(s) |
| NPY (1-36) | Y1 | ~0.18 | [6] |
| Y2 | ~0.018 | [6] | |
| Y5 | ~1.7 | [6] | |
| NPY(18-36) | Y1 | ~2700 | [6] |
| Y2 | ~0.25 | [6] | |
| Cardiac Membranes | IC50: 158, Ki: 140 | [7] |
Note: The specific values can vary depending on the experimental conditions, cell type, and radioligand used.
Functional Activity: From Competitive Antagonist to Partial Agonist
The functional characterization of NPY(18-36) further solidified its role as a subtype-discriminating tool. In systems predominantly expressing Y1 receptors, such as rat cardiac ventricular membranes, NPY(18-36) acted as a competitive antagonist. It was shown to shift the dose-response curve of NPY-mediated inhibition of adenylate cyclase to the right, without affecting the maximal response.[3][8]
However, in systems expressing Y2 receptors, NPY(18-36) can exhibit partial agonist activity. The nature of its functional effect—whether antagonistic or partially agonistic—is context-dependent and relies on the specific receptor subtype and signaling pathway being investigated.
In Vivo Characterization: A Contrasting Cardiovascular Profile
The in vivo effects of NPY(18-36) provided a striking contrast to those of the parent peptide. While intravenous administration of full-length NPY causes a potent and sustained increase in blood pressure (hypertension), NPY(18-36) was found to elicit a hypotensive response. This opposing effect underscored the differential roles of NPY receptor subtypes in cardiovascular regulation, with Y1 receptors mediating vasoconstriction and Y2 receptors potentially contributing to vasodilation or other blood pressure-lowering mechanisms.
Experimental Protocols: A Practical Guide to Characterizing NPY(18-36)
The following section provides detailed, step-by-step methodologies for the key experiments involved in the synthesis, purification, and characterization of NPY(18-36).
Synthesis and Purification of NPY(18-36)
The synthesis of peptide fragments like NPY(18-36) is typically achieved through solid-phase peptide synthesis (SPPS).[9]
Experimental Workflow: Synthesis and Purification of NPY(18-36)
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A Technical Guide to Neuropeptide Y (18-36): Unraveling its Complex Role in Pain Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropeptide Y (NPY) is a highly conserved 36-amino acid peptide that has emerged as a master regulator of pain relief within the central and peripheral nervous systems.[1][2] Its signaling network, comprising four functional G-protein coupled receptors (Y1, Y2, Y4, Y5), presents a promising landscape for the development of novel, non-opioid analgesics.[1][3] This guide focuses specifically on the C-terminal fragment, NPY (18-36), a tool that has been instrumental in dissecting the NPY system's role in nociception. However, its pharmacology is nuanced; it has been described as both a nonselective NPY receptor antagonist and a ligand with preferential activity at the Y2 receptor.[1][4][5] Understanding this dualistic nature is critical for interpreting preclinical data and guiding future drug discovery efforts. We will explore the molecular mechanisms, preclinical evidence, and key experimental protocols relevant to NPY (18-36), providing field-proven insights into its complex and often contradictory role in pain modulation.
Introduction: The Neuropeptide Y System in Nociception
Discovered in 1982, Neuropeptide Y is one of the most abundant peptides in the mammalian brain and is involved in diverse physiological processes, including stress, appetite, and somatosensation.[1][6][7] The actions of NPY are mediated by its receptors, primarily the Y1, Y2, Y4, and Y5 subtypes, which are all coupled to inhibitory G-proteins (Gi/o) that dampen intracellular signaling upon activation.[1][8]
In the context of pain, the NPY system functions as a powerful endogenous analgesic mechanism.[6][9] Following nerve injury or inflammation, NPY expression is dramatically upregulated in the spinal cord dorsal horn, the first central relay for pain signals.[6][10] This upregulation is considered an adaptive compensatory response to excessive excitatory signaling.[6][10] Studies have consistently shown that direct administration of NPY into the spinal cord (intrathecal administration) produces potent analgesia in animal models of neuropathic, inflammatory, and post-operative pain.[9][11] This analgesic effect is primarily mediated by the Y1 and Y2 receptors, which are strategically expressed in the superficial laminae of the dorsal horn where they can modulate incoming pain signals.[9][11]
NPY (18-36): A Fragment with Complex Pharmacology
NPY (18-36) is a C-terminal fragment of the full-length NPY peptide. Its utility in research stems from its distinct receptor interaction profile compared to the parent peptide.
A Dualistic Receptor Profile: Agonist and Antagonist
The literature presents a complex picture of NPY (18-36)'s pharmacology.
-
As a Nonselective Antagonist: Several in vivo studies have utilized NPY (18-36) as a nonselective competitive antagonist.[1] For instance, when microinjected into the nucleus gracilis, a brainstem nucleus involved in sensory processing, NPY (18-36) attenuated behavioral signs of neuropathic pain.[1][5] This suggests that in this specific context, it blocks a pro-nociceptive (pain-promoting) action of endogenous NPY.[1]
-
As a Y2-Preferring Agonist: Structure-activity relationship studies reveal that the C-terminus of NPY is crucial for Y2 receptor binding, while the N-terminus is critical for Y1 receptor activation.[4] C-terminal fragments, such as NPY (13-36) and by extension NPY (18-36), can bind to the Y2 receptor with high affinity, often acting as selective agonists.[4][12]
This apparent contradiction is a cornerstone of understanding NPY (18-36). Its net effect is context-dependent, relying on the specific receptor subtypes present in the target tissue and its ability to compete with endogenous full-length NPY. For drug development professionals, this highlights the critical importance of comprehensive receptor profiling and site-specific administration when designing and interpreting studies with NPY-related compounds.
| Ligand | Primary Receptor Target(s) | Typical Experimental Use | Key Characteristic |
| NPY (full-length) | Y1, Y2, Y5 | Broad-spectrum analgesia studies | Endogenous ligand, activates multiple receptors |
| [Leu³¹, Pro³⁴]-NPY | Y1 Agonist | Probing Y1-mediated analgesia | Selective for the Y1 receptor subtype[1] |
| PYY (3-36) | Y2 Agonist | Probing Y2-mediated effects | A commonly used selective Y2 agonist[1] |
| NPY (18-36) | Y2 (Agonist); Y1 (Antagonist) | Functional antagonism studies | Pharmacologically complex; blocks Y1 while potentially activating Y2[1][4][5] |
| BIBO3304 | Y1 Antagonist | Blocking Y1 receptor signaling | A selective, non-peptide Y1 antagonist[1][9] |
| BIIE0246 | Y2 Antagonist | Blocking Y2 receptor signaling | A selective, non-peptide Y2 antagonist[1][9] |
Mechanisms of NPY (18-36) in Pain Modulation
The pain-modulating effects of NPY (18-36) are primarily understood through its interaction with Y2 receptors located at key sites within the pain pathway.
Spinal Mechanisms: Presynaptic Inhibition
The dorsal horn of the spinal cord is a critical site for pain modulation. Y2 receptors are densely expressed on the central terminals of primary afferent neurons—the very fibers that carry pain signals from the periphery into the central nervous system.[1][12]
When activated by a Y2 agonist like NPY (18-36), the Gi/o-coupled receptor initiates a signaling cascade that leads to:
-
Inhibition of Adenylyl Cyclase: This reduces intracellular levels of cyclic AMP (cAMP).[8]
-
Modulation of Ion Channels: It inhibits voltage-gated calcium channels (VGCCs) and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1]
The net effect is a reduction in calcium influx and hyperpolarization of the presynaptic terminal. This makes it more difficult for the neuron to release pro-nociceptive neurotransmitters, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), into the synapse.[9][13] By stemming the release of these excitatory peptides, NPY (18-36) effectively dampens the transmission of pain signals to higher brain centers.[13]
Caption: Presynaptic inhibition via NPY Y2 receptor activation.
Preclinical Evidence in Animal Models of Pain
The ultimate effect of administering NPY (18-36) in preclinical models is complex, reflecting its dual pharmacology and the dominant roles of different NPY receptors in various pain states.
| Pain Model | Key Findings Related to NPY Receptor Subtypes | Implication for NPY (18-36) |
| Neuropathic Pain (e.g., SNI, CCI) | Intrathecal NPY or Y1 agonists robustly reduce mechanical and cold hypersensitivity.[1][14] Y2-selective agonists have shown minimal effect.[1] In the nucleus gracilis, the antagonist action of NPY (18-36) reduced hypersensitivity.[1][5] | The therapeutic potential of a Y2 agonist appears limited for neuropathic pain at the spinal level. Its antagonist properties may be beneficial at specific supraspinal sites. |
| Inflammatory Pain (e.g., CFA, Formalin) | Intrathecal NPY reduces hyperalgesia, an effect reversed by Y1 antagonists but not Y2 antagonists.[1][9] Y1 activation is the primary driver of NPY-mediated analgesia in inflammatory states.[9][12] | As a Y2-preferring agonist, NPY (18-36) is predicted to have little to no analgesic effect in models where Y1 signaling is dominant. |
| Post-Surgical Pain | Exogenous NPY acting at spinal Y1 receptors reduces post-surgical pain.[1] | Similar to inflammatory pain, the dominant Y1 mechanism suggests a limited role for Y2 agonists like NPY (18-36). |
These findings collectively suggest that while Y2 receptors offer a clear mechanistic target for inhibiting neurotransmitter release, the Y1 receptor system appears to be the more powerful and dominant mediator of endogenous and exogenous NPY-induced analgesia in chronic pain states.[1][15] Therefore, a compound like NPY (18-36), which antagonizes Y1 while agonizing Y2, may have a muted or unpredictable net effect depending on the model.
Methodologies for Studying NPY (18-36) in Pain Research
Validating the in vivo effects of NPY (18-36) requires robust and reproducible experimental protocols. The following methodologies represent a self-validating system for assessing the analgesic potential of centrally-acting peptides.
Caption: Standard experimental workflow for preclinical pain assessment.
Protocol 1: Intrathecal (i.t.) Administration in Rodents
-
Causality: To bypass the blood-brain barrier and deliver NPY (18-36) directly to its target receptors in the spinal cord, ensuring that observed effects are due to spinal mechanisms of action.[16][17]
-
Methodology:
-
Animal Handling: Gently restrain the mouse or rat. Anesthesia may be used, but skilled practitioners can perform the injection on conscious animals to avoid confounding effects.[17][18]
-
Site Identification: Palpate the iliac crests of the animal; the line connecting them passes over the L5-L6 intervertebral space.[18]
-
Injection: Insert a 30-gauge (for mice) or 25-gauge (for rats) needle connected to a Hamilton syringe directly into the center of the identified intervertebral space.[17] A characteristic tail-flick is a reliable indicator of successful entry into the intrathecal space.[18]
-
Administration: Inject the desired volume slowly (e.g., 5 µL for mice, 10 µL for rats) over several seconds.[17][18]
-
Verification: The injection of a small volume of a local anesthetic like lidocaine in a separate cohort of animals should produce transient hind limb paralysis, validating the accuracy of the injection technique.[19]
-
-
Trustworthiness: This protocol is self-validating through the observation of the tail-flick reflex and can be further confirmed with a positive control (e.g., morphine causing a Straub tail) or a lidocaine paralysis test.[18][19]
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
-
Causality: To quantify mechanical sensitivity, a hallmark of neuropathic and inflammatory pain.[20][21] Allodynia is the perception of pain from a stimulus that is not normally painful.
-
Methodology:
-
Acclimation: Place the animal in an enclosure with a wire mesh floor and allow it to acclimate for at least 20-30 minutes.[20][22]
-
Stimulation: Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw.[21] The filament should be pushed until it just begins to bend.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method): Start with a mid-range filament. If there is a response, choose the next smaller filament. If there is no response, choose the next larger filament. The pattern of responses is used to calculate the 50% paw withdrawal threshold (the force at which the animal has a 50% probability of withdrawing its paw).[21] Alternatively, an electronic von Frey device can be used to apply gradually increasing force until the paw is withdrawn, directly recording the threshold.[23][24]
-
-
Trustworthiness: The up-down method provides a statistically robust, objective measure of the pain threshold, minimizing subjective bias from the experimenter.[21]
Protocol 3: Assessment of Inflammatory Pain (Formalin Test)
-
Causality: To model a tonic, continuous pain state that more closely mimics clinical pain compared to brief, phasic stimuli.[25] The test produces a biphasic response, allowing for the differentiation of effects on acute nociception versus central sensitization.[26][27]
-
Methodology:
-
Acclimation: Place the animal in a clear observation chamber for at least 20 minutes before injection.[27]
-
Injection: Inject a small volume (e.g., 20 µL) of dilute (2.5-5%) formalin solution subcutaneously into the plantar surface of one hind paw.[27]
-
Observation & Scoring: Record the cumulative time the animal spends licking, biting, or flinching the injected paw.
-
Phase I (Acute Pain): 0-5 minutes post-injection. This phase is caused by the direct activation of peripheral nociceptors.[27][28]
-
Phase II (Inflammatory Pain): 20-40 minutes post-injection. This phase is driven by a combination of ongoing peripheral inflammation and central sensitization in the spinal cord.[26][28]
-
-
-
Trustworthiness: The biphasic nature of the response provides an internal control. A drug that only affects Phase II, for example, is likely acting on central sensitization mechanisms rather than peripheral nociceptor activation.[26]
Therapeutic Potential and Drug Development Challenges
The NPY system remains a highly attractive target for pain therapeutics. However, the path for NPY (18-36) or other Y2-selective ligands is fraught with challenges.
-
Dominance of Y1 Signaling: The most significant hurdle is the repeated observation that in robust models of chronic inflammatory and neuropathic pain, the analgesic effects of NPY are predominantly driven by Y1, not Y2, receptors.[1][9][14] This suggests that Y2 agonists may have a limited therapeutic window for these conditions.
-
Site-Specific Effects: As demonstrated by the opposing effects of NPY in the spinal cord versus the nucleus gracilis, the location of receptor activation is critical.[1][10] A systemically available drug could have analgesic effects at one site and unwanted or even pain-promoting effects at another.
-
Pharmacokinetic Properties: Peptides like NPY (18-36) are inherently poor drug candidates due to rapid degradation and inability to cross the blood-brain barrier. Future efforts must focus on developing stable, non-peptide small molecule agonists or novel delivery strategies (e.g., intranasal delivery) to target central NPY receptors.[2][15]
-
Potential for Pro-Nociceptive Function: Some studies suggest that under certain conditions of nerve injury, Y2 receptor signaling can switch and become facilitatory to pain.[29] This functional plasticity must be thoroughly understood before Y2-targeted drugs can be safely advanced.
Conclusion
NPY (18-36) is a vital research tool that has helped illuminate the complexities of the NPY system in pain modulation. Its characterization as both a Y2-preferring agonist and a nonselective antagonist underscores a critical lesson for researchers: the function of a ligand is inseparable from its context. While direct therapeutic application of NPY (18-36) is unlikely, the insights gained from its use are invaluable. They reveal that the Y2 receptor is a potent presynaptic inhibitor of nociceptive signaling, but that the Y1 receptor often plays a more dominant role in suppressing established chronic pain states. Future drug development should focus on creating highly selective Y1 agonists or exploring strategies that enhance endogenous NPY signaling at specific sites within the pain pathway, leveraging the foundation of knowledge built by investigating fragments like NPY (18-36).
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- Harvard Apparatus. Electronic Von Frey for Evaluating Mechanical Allodynia.
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- Solway, B., et al. (2011). Tonic inhibition of chronic pain by neuropeptide Y. Proceedings of the National Academy of Sciences, 108(17), 7224-7229.
- Li, S., et al. (2022). Neuropeptide Y in the amygdala contributes to neuropathic pain-like behaviors in rats via the neuropeptide Y receptor type 2/mitogen-activated protein kinase axis. Taylor & Francis Online.
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- Cabrele, C., & Beck-Sickinger, A. G. (2000). Neuropeptide Y receptors: how to get subtype selectivity. Frontiers in Neuroendocrinology.
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- Nelson, M. T., & Taylor, B. K. (2025). Nerve injury-induced upregulation of NPY-IR in the DRG.
- Yang, Z., et al. (2022). Receptor-specific recognition of NPY peptides revealed by structures of NPY receptors. Science Advances, 8(18).
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Topic: Endogenous Production and Metabolism of NPY(18-36): A Fragment of Consequence
An In-Depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
Neuropeptide Y (NPY), a 36-amino acid peptide, is a critical regulator in both central and peripheral nervous systems, influencing processes from appetite to cardiovascular function.[1][2] Its biological activity is not monolithic; it is dynamically modulated by enzymatic processing that generates a cascade of N-terminally truncated fragments with altered receptor selectivity and distinct physiological effects. While the conversion of full-length NPY(1-36) to NPY(3-36) by Dipeptidyl Peptidase 4 (DPP4) is a well-characterized metabolic pathway, a constellation of other fragments, including NPY(18-36), exists.[3][4] This guide provides a detailed examination of the endogenous production, metabolism, and functional significance of NPY(18-36). We will explore the enzymatic machinery potentially responsible for its generation, its unique receptor interaction profile—acting as both a selective agonist and a competitive antagonist depending on the tissue context—and its emerging roles in physiology and disease. Furthermore, this document furnishes detailed protocols for the robust analytical quantification of NPY fragments, offering a technical resource for researchers investigating this complex signaling system.
The NPY System: From Precursor to a Family of Active Peptides
Neuropeptide Y is synthesized as a larger precursor, pre-pro-NPY, which undergoes sequential enzymatic cleavage to yield the mature, C-terminally amidated 36-amino acid peptide, NPY(1-36).[5] This full-length peptide is the principal ligand for a family of G-protein coupled receptors (GPCRs), primarily Y1, Y2, and Y5, through which it exerts its diverse physiological effects.[1]
However, the biological message of NPY is not solely determined by the full-length peptide. Its function is intricately refined by post-release enzymatic processing in the extracellular space and circulation. This metabolic cascade generates N-terminally truncated fragments, fundamentally altering the peptide's ability to activate different receptor subtypes and, consequently, its biological output.
The Primary Metabolic Switch: DPP4-Mediated Cleavage
The most prominent and well-studied metabolic pathway for NPY(1-36) involves the enzyme Dipeptidyl Peptidase 4 (DPP4).[4][6] DPP4 specifically cleaves the Tyr¹-Pro² dipeptide from the N-terminus, generating NPY(3-36).[3][7] This single modification has profound functional consequences:
-
Loss of Y1 Receptor Affinity: NPY(3-36) exhibits dramatically reduced affinity for the Y1 receptor, which is responsible for many of NPY's classical effects, including vasoconstriction and appetite stimulation.[8][9]
-
Selective Y2/Y5 Receptor Agonism: The truncation converts NPY into a selective agonist for Y2 and Y5 receptors.[8][10] This enzymatic conversion acts as a molecular switch, terminating Y1-mediated signaling while initiating or sustaining Y2/Y5-mediated pathways, such as angiogenesis and presynaptic neurotransmitter inhibition.[7][11]
Other enzymes like Aminopeptidase P can generate NPY(2-36), which also acts as a selective Y2 agonist.[5][10]
Endogenous Generation of NPY(18-36): Unraveling the Pathway
While NPY(3-36) is a major metabolite, further N-terminal truncations occur, leading to fragments such as NPY(13-36), NPY(18-36), and NPY(22-36).[12] The precise enzymatic pathways responsible for generating these shorter fragments in vivo are less defined than the DPP4-mediated pathway but are of significant interest.
The generation of NPY(18-36) likely involves endopeptidases capable of cleaving within the peptide chain. One key candidate is Neutral Endopeptidase 24.11 (NEP) , also known as neprilysin. NEP is a membrane-bound metalloendopeptidase known to cleave a wide array of peptides on the amino side of hydrophobic residues.[13][14] Given the primary structure of NPY, NEP could potentially cleave NPY(1-36) or its larger fragments to produce mid-domain fragments like NPY(18-36). Other enzymes implicated in NPY processing include plasma kallikrein and various cathepsins, which could contribute to the formation of a diverse pool of NPY metabolites.[5][10]
It is crucial to recognize that while NPY(18-36) has been identified and is widely used as a pharmacological tool, its concentration and rate of production in vivo are likely lower than that of NPY(3-36).[12][15][16]
Biological Activity and Receptor Profile of NPY(18-36)
The defining characteristic of NPY(18-36) is its highly selective, yet complex, interaction with NPY receptors. Unlike the full-length peptide, its activity is largely constrained to the Y2 receptor, but its functional output is remarkably context-dependent.
Y2 Receptor Selectivity
Structural and binding studies confirm that large N-terminal truncations of NPY are tolerated by the Y2 receptor.[15] Fragments like NPY(13-36) and NPY(18-36) retain high, often nanomolar, affinity for the Y2 receptor while displaying negligible affinity for the Y1 and Y4 receptors.[15][16][17] This makes NPY(18-36) an invaluable tool for isolating and studying Y2 receptor-mediated functions.
| Peptide Fragment | Y1 Receptor Affinity | Y2 Receptor Affinity | Primary Functional Role |
| NPY(1-36) | High | High | Broad agonist (Y1, Y2, Y5) |
| NPY(3-36) | Low / Negligible | High | Selective Y2/Y5 agonist |
| NPY(18-36) | Negligible | High (nM range) | Selective Y2 ligand (Agonist/Antagonist) |
Table 1: Comparative Receptor Selectivity of NPY Fragments. Data synthesized from multiple sources.[15][16][18]
A Dual-Faced Ligand: Agonist vs. Antagonist
The most intriguing aspect of NPY(18-36) is its ability to act as either an agonist or a competitive antagonist. This duality appears to be tissue- and assay-dependent.
-
Competitive Antagonist in Cardiac Tissue: Seminal work demonstrated that NPY(18-36) competitively antagonizes the effects of NPY(1-36) in rat cardiac ventricular membranes.[19] It was shown to inhibit the binding of radiolabeled NPY and block NPY's ability to inhibit adenylate cyclase activity, without having any intrinsic activity itself in this system.[18][19] This has positioned NPY(18-36) and its analogs as potential therapeutic leads for cardiovascular conditions like congestive heart failure, where NPY is implicated.[19][20]
-
Agonist in Angiogenesis: In contrast, the Y2 receptor, for which NPY(18-36) is a selective ligand, is a key mediator of angiogenesis (the formation of new blood vessels).[11][21] Y2 receptor activation promotes endothelial cell proliferation, migration, and differentiation.[8][22] Therefore, in contexts such as tissue repair and ischemic disease, NPY(18-36) can function as a Y2 agonist to promote revascularization.[22]
-
Hypotensive Effects: In vivo studies have reported that NPY(18-36) can produce a hypotensive (blood pressure-lowering) effect, which is in stark contrast to the potent vasoconstrictor and hypertensive actions of NPY(1-36) mediated by the Y1 receptor.[23][24]
This functional plasticity suggests that the conformation of the Y2 receptor or its downstream signaling partners may differ between tissues, allowing the same ligand to produce opposing effects.
Methodologies for Studying NPY(18-36) Production and Metabolism
Investigating the nuanced roles of NPY fragments requires analytical methods that are both highly sensitive and exquisitely specific, capable of distinguishing between peptides that may differ by only a few amino acids.
The Challenge of NPY Fragment Analysis
Traditional immunoassays often lack the specificity to differentiate between NPY(1-36) and its N-terminally truncated metabolites, as many antibodies target the more conserved C-terminal region.[25] This can lead to an overestimation of the biologically active full-length peptide and obscure the roles of its processed fragments.
Mass spectrometry (MS), particularly when coupled with high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), has become the gold standard for definitive identification and quantification of NPY and its metabolites.[25][26]
Protocol: Quantification of NPY and its Metabolites from Plasma using µUHPLC-MS/MS
This protocol provides a framework for the sensitive and specific quantification of NPY(1-36), NPY(3-36), and NPY(18-36).
I. Sample Collection and Preparation (The Self-Validating Step)
-
Rationale: The most critical step is preventing ex vivo degradation of peptides after sample collection. Failure here invalidates all subsequent measurements.
-
Procedure:
-
Collect whole blood directly into pre-chilled EDTA tubes containing a broad-spectrum protease inhibitor cocktail. A validated cocktail should include inhibitors for serine proteases (like DPP4), metalloproteases (like NEP), and aminopeptidases. Commercial cocktails are available, or a custom mix (e.g., Pefabloc SC, aprotinin, bestatin, phosphoramidon) can be prepared.
-
Immediately centrifuge at 4°C (e.g., 2000 x g for 15 minutes) to separate plasma.
-
Transfer the plasma to a new tube and add stable isotope-labeled (e.g., ¹³C, ¹⁵N) versions of NPY(1-36), NPY(3-36), and NPY(18-36) as internal standards. This controls for variability in extraction efficiency and matrix effects.
-
Store samples at -80°C until analysis.
-
II. Solid Phase Extraction (SPE)
-
Rationale: To remove interfering proteins and salts and to concentrate the peptides.
-
Procedure:
-
Acidify plasma samples with an equal volume of 2% trifluoroacetic acid (TFA). Centrifuge to pellet precipitated proteins.
-
Condition a C18 SPE cartridge with methanol, followed by equilibration with 0.1% TFA in water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 0.1% TFA to remove salts and hydrophilic contaminants.
-
Elute the peptides with an organic solvent mixture (e.g., 60% acetonitrile in 0.1% TFA).
-
Dry the eluate completely using a vacuum concentrator.
-
III. µUHPLC-MS/MS Analysis
-
Rationale: Micro-flow UHPLC enhances sensitivity by reducing sample dilution, while tandem MS provides definitive quantification through Multiple Reaction Monitoring (MRM).
-
Procedure:
-
Reconstitute the dried peptide extract in a small volume of the initial mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).
-
Inject the sample onto a reversed-phase µUHPLC column (e.g., C18, ~150 µm internal diameter).
-
Separate the peptides using a shallow gradient of increasing acetonitrile concentration. The gradient must be optimized to resolve the different NPY fragments.
-
Introduce the column effluent directly into a tandem mass spectrometer via an electrospray ionization (ESI) source.
-
Set the mass spectrometer to MRM mode. For each peptide (and its internal standard), monitor specific precursor-to-product ion transitions. For example, for NPY(18-36), the multiply charged precursor ion is selected, fragmented, and one or more specific, intense fragment ions are monitored.
-
Quantify the endogenous peptide by calculating the peak area ratio relative to its corresponding stable isotope-labeled internal standard.
-
Conclusion and Future Directions
The metabolism of Neuropeptide Y is a sophisticated biological system for refining a single peptide's function into a multitude of specific signals. NPY(18-36) exemplifies this principle, emerging as a highly selective ligand for the Y2 receptor. Its functional dichotomy—acting as a cardiac antagonist while potentially serving as an angiogenic agonist—highlights a layer of regulatory complexity that is still being uncovered. For researchers and drug developers, this peptide fragment represents both a challenge and an opportunity. Understanding the specific enzymatic pathways that govern its production could unveil novel therapeutic targets for modulating the NPY system. Furthermore, harnessing the unique pharmacology of NPY(18-36) could lead to the development of highly selective Y2-targeted therapies for cardiovascular disease, tissue regeneration, and beyond. The continued application of advanced analytical techniques, as outlined in this guide, will be paramount in fully elucidating the role of this consequential peptide fragment in health and disease.
References
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Zukowska-Grojec, Z., Karwatowska-Prokopczuk, E., Rose, W., Rone, J., Movafagh, S., Ji, H., ... & Grouzmann, E. (1998). Neuropeptide Y: a novel angiogenic factor from the sympathetic nerves and endothelium. Circulation research, 83(2), 187-195. [Link]
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Abid, M. R., Guo, S., Min, H., Giraud, R., You, Z. B., & Gardner, P. D. (2009). Neuropeptide Y induces ischemic angiogenesis and restores function of ischemic skeletal muscles. Journal of Clinical Investigation, 119(12), 3599-3610. [Link]
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Cabrele, C., & Beck-Sickinger, A. G. (2000). Neuropeptide Y receptors: how to get subtype selectivity. Frontiers in Neuroendocrinology, 21(1), 50-98. [Link]
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Wikipedia contributors. (2024, January 10). Neuropeptide Y. In Wikipedia, The Free Encyclopedia. [Link]
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Li, L., & Zukowska, Z. (2001). Neuropeptide Y and vascular remodeling. Circulation Research, 89(6), 457-459. [Link]
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Wahlestedt, C., Regunathan, S., & Reis, D. J. (1990). NPY-(18-36) discriminates NPY receptor subtypes in vitro. American Journal of Physiology-Endocrinology and Metabolism, 259(1), E131-E139. [Link]
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Yang, Z., Li, S., Li, C., Tang, Y., Liu, H., & Zhang, Y. (2022). Receptor-specific recognition of NPY peptides revealed by structures of NPY receptors. Science Advances, 8(18), eabm1502. [Link]
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do Nascimento, A. S., Dos Santos, G. J., da Silva, L. A., Pauli, J. R., Ropelle, E. R., & de Moura, L. P. (2012). Dipeptidyl-peptidase-IV by cleaving neuropeptide Y induces lipid accumulation and PPAR-γ expression. Peptides, 37(1), 49-54. [Link]
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Zukowska-Grojec, Z., & Pruszczyk, P. (1994). Neuropeptide Y: a novel angiogenic factor from the sympathetic nerves and endothelium. Circulation, 89(5), 2471-2473. [Link]
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Methodological & Application
Application Notes and Protocols: Development and Application of Fluorescently Labeled NPY(18-36) Analogs for Y2 Receptor Studies
Abstract
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that exerts its diverse physiological effects through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[1][2] The Y2 receptor subtype is unique in its high affinity for N-terminally truncated fragments of NPY, such as NPY(18-36).[2][3][4] This characteristic makes NPY(18-36) a valuable tool for selectively studying Y2 receptor function. Fluorescent labeling of this peptide fragment transforms it into a powerful probe for a variety of applications, including high-affinity receptor binding assays, cellular imaging of receptor trafficking, and in vivo biodistribution studies.[5][6] This guide provides a comprehensive overview, from chemical synthesis to detailed experimental protocols, for the development and application of fluorescently labeled NPY(18-36) analogs, designed for researchers, scientists, and drug development professionals investigating the NPY system.
Part I: Synthesis, Purification, and Characterization
The foundation of any study using a molecular probe is the quality of the probe itself. This section details the robust synthesis of a site-specifically labeled fluorescent NPY(18-36) analog, followed by its purification and rigorous characterization to ensure identity and purity.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Rationale: Solid-Phase Peptide Synthesis (SPPS) is the method of choice for generating peptides of this length.[7][8][9] It allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin, facilitating the removal of excess reagents by simple washing steps. We employ the Fluorenylmethyloxycarbonyl (Fmoc) strategy, which utilizes a base-labile Fmoc protecting group for the α-amine, offering milder deprotection conditions compared to the Boc strategy and ensuring orthogonality with acid-labile side-chain protecting groups.[9]
To achieve site-specific labeling, an amino acid with a unique, orthogonally protected side chain is incorporated into the peptide sequence. A common strategy is to introduce a Lysine residue with a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group. The Dde group is stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage, but can be selectively removed with hydrazine, exposing the lysine's ε-amino group for conjugation to a fluorescent dye while the peptide is still on the resin. This on-resin labeling approach simplifies purification by removing excess dye before the peptide is cleaved from the support.
Workflow for Synthesis and On-Resin Labeling
Caption: Workflow for the synthesis of a fluorescently labeled peptide.
Protocol 1: Synthesis of [Lys(Cy5)]-NPY(18-36)
-
Materials : Rink Amide MBHA resin, Fmoc-protected amino acids, Fmoc-Lys(Dde)-OH, HBTU/HOBt or HATU coupling reagents, N,N-Diisopropylethylamine (DIPEA), Piperidine, N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Hydrazine monohydrate, Cy5-NHS ester, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, Diethyl ether.
-
Procedure :
-
Resin Swelling : Swell Rink Amide resin in DMF for 30 minutes.
-
SPPS Cycles : Perform automated or manual SPPS from the C-terminus to the N-terminus using a standard Fmoc/tBu protocol. Incorporate Fmoc-Lys(Dde)-OH at the desired labeling position.
-
Deprotection: 20% piperidine in DMF.
-
Coupling: 4 eq. Fmoc-amino acid, 3.95 eq. HBTU, 4 eq. HOBt, 8 eq. DIPEA in DMF.
-
-
Selective Dde Removal : Once synthesis is complete, wash the resin thoroughly with DMF. Treat the resin with 2% hydrazine in DMF (3 x 10 minutes) to remove the Dde group. Wash extensively with DMF and DCM.
-
On-Resin Labeling : Dissolve 1.5 eq. of Cy5-NHS ester and 3 eq. of DIPEA in DMF. Add to the resin and shake overnight in the dark. Confirm complete labeling using a Kaiser test (should be negative, indicating no free primary amines).
-
Cleavage and Deprotection : Wash the resin with DMF and DCM and dry. Cleave the peptide from the resin and remove all side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation : Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the pellet under vacuum.
-
Purification and Characterization
Rationale: The crude product from synthesis contains the desired peptide along with deletion sequences and products of side reactions. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification, separating molecules based on their hydrophobicity.[10][11][12][13] A gradient of increasing organic solvent (acetonitrile) elutes the components, with the desired, typically highly retained, fluorescent peptide being collected. Purity is then assessed by analytical HPLC, and identity is confirmed by mass spectrometry, which provides the precise molecular weight of the synthesized analog.[7][8][14]
Protocol 2: RP-HPLC Purification and Analysis
-
Purification (Preparative RP-HPLC) :
-
Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., 50% Acetonitrile/Water), then dilute with Solvent A.
-
Column : C18 preparative column (e.g., 10 µm particle size).
-
Solvents : Solvent A: 0.1% TFA in Water; Solvent B: 0.1% TFA in Acetonitrile.
-
Gradient : Run a linear gradient (e.g., 20-60% Solvent B over 40 minutes) to elute the peptide.
-
Detection : Monitor absorbance at 220 nm (peptide backbone) and the specific wavelength for the dye (e.g., ~650 nm for Cy5).
-
Fraction Collection : Collect fractions corresponding to the major peak that absorbs at both wavelengths.
-
-
Analysis (Analytical RP-HPLC) :
-
Analyze the collected fractions on an analytical C18 column.
-
Combine fractions with >95% purity and lyophilize to obtain a fluffy powder.
-
-
Characterization (Mass Spectrometry) :
-
Dissolve a small amount of the purified peptide for analysis.
-
Use Electrospray Ionization (ESI-MS) or MALDI-TOF to obtain the mass spectrum. The observed mass should match the calculated theoretical mass of the fluorescently labeled peptide.[15]
-
Table 1: Expected Characteristics of a Synthesized Fluorescent NPY(18-36) Analog
| Property | Description | Example: [Lys(Cy5)]-NPY(18-36) |
| Peptide Sequence | Amino acid sequence of the NPY(18-36) fragment. | Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH₂ |
| Labeling Site | Position of the fluorescent dye. | An added Lysine residue (e.g., at C-terminus via a spacer) |
| Fluorescent Dye | The conjugated fluorophore. | Cyanine 5 (Cy5) |
| Calculated MW | Theoretical monoisotopic molecular weight. | ~3100-3300 Da (Varies with exact sequence and dye) |
| Purity (HPLC) | Determined by area under the curve at 220 nm. | >95% |
| Dye Ex/Em (nm) | Excitation and Emission maxima. | ~650 / ~670 nm |
Part II: In Vitro Applications and Protocols
With a well-characterized probe in hand, researchers can investigate its interaction with the Y2 receptor in cellular systems. Understanding the receptor's signaling is key to interpreting experimental results.
The Y2 Receptor Signaling Pathway
The NPY Y2 receptor is a canonical member of the Class A (Rhodopsin-like) GPCR family.[1] Its primary signaling mechanism is through coupling to inhibitory G-proteins of the Gi/o family.[3][16] Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The released Gβγ subunits can also directly modulate ion channels, such as inhibiting voltage-gated Ca²⁺ channels. This presynaptic inhibition of neurotransmitter release is a hallmark of Y2 receptor function.[16][17] In some cellular contexts, the Y2 receptor has also been shown to couple to Gq proteins, activating the phospholipase C (PLC) pathway.[3][18]
Y2 Receptor Signaling Diagram
Caption: Primary signaling cascade of the NPY Y2 receptor.
Receptor Binding Assays
Rationale: Quantifying the binding affinity of the fluorescent analog is critical to validate it as a specific tool for the Y2 receptor. While radioligand assays have been the traditional standard, fluorescence-based methods offer a safer and often more versatile alternative.[19][20] A competition binding assay is performed to determine the inhibitory constant (Ki) of the fluorescent ligand by measuring its ability to compete with a known high-affinity radioligand (e.g., ¹²⁵I-PYY(3-36)) or another fluorescent probe.[3][21]
Protocol 3: Competition Binding Assay using Intact Cells
-
Materials : HEK293 cells stably expressing the human Y2 receptor, ¹²⁵I-PYY(3-36) (or another suitable labeled ligand), unlabeled NPY(18-36), synthesized fluorescent NPY(18-36) analog, binding buffer (e.g., Tris-HCl with MgCl₂, CaCl₂, and 0.1% BSA), multi-well plates (e.g., 96-well), filtration apparatus or scintillation counter.
-
Procedure :
-
Cell Plating : Seed Y2R-expressing HEK293 cells into 96-well plates and grow to confluence.
-
Assay Setup :
-
Total Binding : Add a fixed, low concentration of ¹²⁵I-PYY(3-36) (below its Kd) to wells containing cells and binding buffer.
-
Non-specific Binding (NSB) : Add ¹²⁵I-PYY(3-36) plus a high concentration (e.g., 1 µM) of unlabeled NPY(18-36).
-
Competition Curve : Add ¹²⁵I-PYY(3-36) plus increasing concentrations (e.g., 10⁻¹² M to 10⁻⁶ M) of the fluorescent NPY(18-36) analog.
-
-
Incubation : Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.
-
Termination : Rapidly wash the cells with ice-cold buffer to remove unbound ligand.
-
Quantification : Lyse the cells and measure the bound radioactivity in each well using a gamma counter.
-
Data Analysis :
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the fluorescent competitor.
-
Fit the data to a one-site competition model using software like GraphPad Prism to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
-
-
Table 2: Representative Binding Affinity Data
| Ligand | Receptor Subtype | Ki (nM) | Reference |
| NPY(1-36) | Human Y2 | 0.16 | [3] |
| PYY(3-36) | Human Y2 | 0.13 | [3] |
| NPY(18-36) | Human Y2 | 5.5 | [3] |
| NPY(18-36) | Human Y1 | >1000 | [4] |
| Hypothetical Fluorescent Analog | Human Y2 | 10-50 | N/A |
Note: The addition of a fluorescent dye and linker may slightly decrease binding affinity compared to the parent peptide, but the analog should retain nanomolar affinity and high selectivity for the Y2 receptor.
Cellular Imaging via Confocal Microscopy
Rationale: A key application of fluorescent ligands is the direct visualization of receptor dynamics in living cells.[22][23] Upon agonist binding, many GPCRs, including the Y2 receptor, undergo internalization as a mechanism of signal desensitization and resensitization.[24][25] Using confocal microscopy, one can track the movement of the fluorescent ligand (and thus the receptor-ligand complex) from the cell surface into intracellular vesicles.[23][24][25]
Workflow for a Cell Imaging Experiment
Caption: Workflow for visualizing receptor internalization.
Protocol 4: Visualizing Y2 Receptor Internalization
-
Cell Preparation : Seed Y2R-expressing cells onto glass-bottom confocal dishes 24-48 hours prior to the experiment.
-
Labeling : On the day of the experiment, replace the growth medium with serum-free medium or HBSS. Add the fluorescent NPY(18-36) analog at a concentration 1-2 times its Kd (e.g., 50 nM) and incubate on ice for 30 minutes to allow binding but prevent internalization.
-
Washing : Gently wash the cells 2-3 times with ice-cold medium to remove unbound ligand.
-
Initial Imaging (t=0) : Immediately acquire images using a confocal microscope. Use laser lines and emission filters appropriate for the chosen dye (e.g., 633 nm excitation for Cy5). The fluorescence should appear primarily on the plasma membrane.
-
Inducing Internalization : Transfer the dish to a 37°C incubator (or use a heated microscope stage) to initiate physiological processes.
-
Time-Lapse Imaging : Acquire images at various time points (e.g., 5, 15, 30, and 60 minutes).
-
Observation and Analysis : Observe the redistribution of the fluorescent signal from a diffuse membrane pattern to distinct intracellular puncta, which represent endocytic vesicles containing the receptor-ligand complex. This provides direct visual evidence of agonist-induced receptor internalization.
Part III: In Vivo Applications
Rationale: Translating cellular studies to a whole-organism context is a critical step in drug development and physiological research. In vivo fluorescence imaging allows for the non-invasive tracking of the labeled peptide's distribution, providing insights into target engagement and pharmacokinetics in a living animal.[26] While deep-tissue imaging is challenging due to light scattering and absorption, this technique is valuable for assessing accumulation in peripheral tissues and for ex vivo analysis of organs.[27][28]
Protocol 5: In Vivo Biodistribution Imaging in a Mouse Model
-
Animal Preparation : Use healthy adult mice. Anesthetize the animal using isoflurane and place it in a whole-body in vivo imaging system (e.g., IVIS).
-
Baseline Imaging : Acquire a baseline whole-body fluorescence image before injection to account for autofluorescence.
-
Probe Administration : Administer a bolus of the fluorescent NPY(18-36) analog (e.g., 10-20 nmol/kg) via tail vein injection.
-
Dynamic Imaging : Acquire whole-body images at multiple time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the distribution and clearance of the probe.
-
Ex Vivo Analysis : At the final time point, euthanize the mouse and dissect key organs (brain, intestine, kidney, liver, spleen). Arrange the organs in the imaging system and acquire a final, high-sensitivity ex vivo image.
-
Data Analysis : Use the system's software to draw regions of interest (ROIs) around the organs in both the in vivo and ex vivo images. Quantify the average radiant efficiency in each ROI to determine the relative accumulation of the probe in different tissues. Tissues with high Y2 receptor expression, such as parts of the brain and the gastrointestinal tract, are expected to show higher signal accumulation compared to control tissues.[16]
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Fournier, A., et al. (1982). Synthesis of peptides by the solid-phase method. 7. Substance P and analogs. Journal of Medicinal Chemistry. [Link]
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Gavalas, A., et al. (2021). Determination of G-protein-coupled receptor oligomerization by molecular brightness analyses in single cells. MDC Repository. [Link]
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Bofill, J. M., et al. (2014). Solid-phase peptide synthesis. Digital CSIC. [Link]
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SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. SB-PEPTIDE. [Link]
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Riedinger, A., et al. (2017). In Vivo Imaging of Prostate Cancer Tumors and Metastasis Using Non-Specific Fluorescent Nanoparticles in Mice. MDPI. [Link]
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Grundmann, M. (2012). In Search for Potent and Selective NPY Y4 Receptor Ligands: Acylguanidines, Argininamides and Peptide. University of Regensburg Publication Server. [Link]
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Cabrele, C., et al. (2014). Neuropeptide Y receptors: how to get subtype selectivity. Frontiers in Endocrinology. [Link]
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PHOENIX BIOTECH. (n.d.). Neuropeptide Y (NPY). PHOENIX BIOTECH. [Link]
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Kilpatrick, L. (2014). The use of bimolecular fluorescence complementation (BiFC) to investigate the functional implications of neuropeptide Y receptor. Nottingham ePrints. [Link]
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Hoffman, R. M. (2002). In vivo imaging with fluorescent proteins: the new cell biology. Acta Histochemica. [Link]
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AAT Bioquest. (n.d.). Fluorescent Dyes for Labeling Peptides. LubioScience. [Link]
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Hoffman, R. M. (2004). USE OF GFP FOR IN VIVO IMAGING: CONCEPTS AND MISCONCEPTIONS. SciSpace. [Link]
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Wang, Y., et al. (2019). Fluorescent nanotechnology for in vivo imaging. WIREs Nanomedicine and Nanobiotechnology. [Link]
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Elucidating G-Protein Coupled Receptor Signaling Using the Y2 Receptor-Selective Agonist NPY(18-36)
< APPLICATION NOTE
Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, cell biology, and neuroscience.
Purpose: This document provides a detailed guide for utilizing Neuropeptide Y (18-36) (NPY(18-36)) as a tool to investigate the signaling pathways of the Neuropeptide Y receptor type 2 (Y2R), a member of the G-protein coupled receptor (GPCR) superfamily. We offer in-depth scientific background, validated experimental protocols, and data interpretation guidelines.
Introduction to the NPY System and the Y2 Receptor
Neuropeptide Y (NPY) is a 36-amino acid peptide that functions as a crucial neurotransmitter and neuromodulator in both the central and peripheral nervous systems.[1] Its diverse physiological effects, including regulation of appetite, anxiety, and blood pressure, are mediated by a family of GPCRs designated Y1, Y2, Y4, and Y5.[2][3] All NPY receptors are known to couple to pertussis toxin-sensitive G-proteins of the Gαi/o family.[3]
The Y2 receptor is of particular interest due to its distinct pharmacological profile and physiological roles. Unlike the Y1 receptor, the Y2 receptor can be activated by N-terminally truncated NPY fragments, such as NPY(18-36) and the endogenously produced Peptide YY (3-36) (PYY(3-36)).[4][5] This selectivity makes NPY(18-36) an invaluable tool for isolating and studying Y2R-specific signaling events.
Activation of the Y2R by agonists like NPY(18-36) initiates a canonical Gαi-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][6] Downstream of this primary event, Y2R activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway.[7]
This application note will detail the core signaling pathways activated by NPY(18-36) and provide step-by-step protocols for key functional assays to quantify these signaling events.
Core Signaling Pathways of the Y2 Receptor
The activation of the Y2 receptor by NPY(18-36) triggers a cascade of intracellular events primarily mediated by the Gαi subunit of the heterotrimeric G-protein.
Gαi-Mediated Inhibition of Adenylyl Cyclase
Upon agonist binding, the Y2R undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. The activated Gαi-GTP complex then dissociates from the βγ subunits and inhibits the activity of adenylyl cyclase.[6] This enzyme is responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration leads to reduced activation of Protein Kinase A (PKA), thereby modulating the phosphorylation of numerous downstream targets.[7]
Caption: Y2R-mediated inhibition of adenylyl cyclase.
Modulation of the MAPK/ERK Pathway
While the inhibition of cAMP is a primary consequence of Y2R activation, signaling through this receptor can also influence the MAPK/ERK pathway.[7] The Gβγ subunits, released upon G-protein activation, can activate downstream effectors, including Phospholipase C (PLC) and Phosphatidylinositol-3-Kinase (PI-3-K).[7] Activation of these pathways can converge on the Raf-MEK-ERK cascade, leading to the phosphorylation and activation of ERK1/2.[7] The kinetics and magnitude of ERK activation can be cell-type dependent and provide another dimension to Y2R signaling analysis.
Experimental Protocols
Here, we provide detailed protocols for assays to measure the key signaling events following Y2R activation by NPY(18-36). These protocols are designed for use with cell lines endogenously or recombinantly expressing the Y2 receptor, such as HEK293, CHO, or SH-SY5Y cells.[8][9]
Protocol 1: Measurement of cAMP Inhibition
This protocol describes a competitive immunoassay to measure changes in intracellular cAMP levels following Y2R activation. Commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence (e.g., GloSensor™), are commonly used for this purpose.[10][11][12]
Materials:
-
Y2R-expressing cells (e.g., HEK293-Y2R stable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
NPY(18-36) peptide
-
Forskolin (to stimulate basal cAMP levels)
-
cAMP assay kit (e.g., HTRF cAMP assay kit)
-
Assay buffer
-
White 384-well microplates
Procedure:
-
Cell Plating: Seed Y2R-expressing cells into a 384-well plate at a density optimized for your cell line and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for at least 4 hours to reduce basal signaling.
-
Compound Preparation: Prepare a serial dilution of NPY(18-36) in assay buffer. Also, prepare a solution of forskolin at a concentration that elicits a submaximal cAMP response (typically in the low micromolar range).
-
Agonist Treatment: Add the NPY(18-36) dilutions to the cells and incubate for 15-30 minutes at 37°C.
-
Forskolin Stimulation: Add the forskolin solution to all wells (except for the negative control) and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for your chosen assay kit.[11][13]
-
Data Analysis: Calculate the percent inhibition of the forskolin-stimulated cAMP response for each NPY(18-36) concentration. Plot the data using a four-parameter logistic regression to determine the EC50 value.[11]
| Parameter | Description | Typical Value |
| NPY(18-36) EC50 | Concentration of NPY(18-36) that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production. | 1-10 nM |
| Maximal Inhibition | The maximum percentage by which NPY(18-36) can inhibit the forskolin-stimulated cAMP response. | >80% |
Protocol 2: Measurement of ERK1/2 Phosphorylation by Western Blot
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) as a measure of MAPK pathway activation.[14]
Materials:
-
Y2R-expressing cells
-
Cell culture medium
-
NPY(18-36) peptide
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Plate Y2R-expressing cells and grow to 80-90% confluency. Serum starve the cells overnight.
-
Agonist Stimulation: Treat the cells with various concentrations of NPY(18-36) for different time points (e.g., 5, 10, 15, 30 minutes) to determine the optimal stimulation time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.[14]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.[14][15]
-
Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK1/2 signal as a ratio to the total-ERK1/2 signal.
Caption: Workflow for p-ERK1/2 Western Blot Analysis.
Protocol 3: GTPγS Binding Assay
This assay provides a direct measure of G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.[16][17][18]
Materials:
-
Membrane preparations from Y2R-expressing cells
-
[35S]GTPγS (radiolabeled)
-
Non-labeled GTPγS
-
GDP
-
NPY(18-36) peptide
-
Assay buffer (containing HEPES, MgCl2, NaCl)
-
Scintillation vials and fluid
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of NPY(18-36) in assay buffer. Include a control for non-specific binding containing a high concentration of non-labeled GTPγS.[16]
-
Initiate Reaction: Add [35S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all measurements. Plot the specific binding as a function of NPY(18-36) concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[16]
| Parameter | Description | Typical Value |
| NPY(18-36) EC50 | Concentration of NPY(18-36) that stimulates 50% of the maximal [35S]GTPγS binding. | 5-20 nM |
| Emax | The maximal stimulation of [35S]GTPγS binding by NPY(18-36) over basal levels. | 150-250% of basal |
Troubleshooting and Considerations
-
Peptide Handling: NPY(18-36) is a peptide and should be handled with care to avoid degradation. Reconstitute in an appropriate buffer and store aliquots at -20°C or -80°C.
-
Cell Line Validation: Ensure the chosen cell line expresses functional Y2 receptors. This can be confirmed by radioligand binding assays or by testing a known Y2R agonist.
-
Assay Optimization: The optimal cell density, stimulation time, and reagent concentrations may vary between cell lines and should be empirically determined.
-
Pertussis Toxin Sensitivity: To confirm that the observed signaling is Gαi/o-mediated, pre-treat the cells with pertussis toxin, which should abolish the NPY(18-36)-induced response.[19][20]
Conclusion
NPY(18-36) is a potent and selective agonist for the Y2 receptor, making it an excellent pharmacological tool for studying Gαi-coupled GPCR signaling. The protocols outlined in this application note provide a robust framework for characterizing the intracellular signaling cascades initiated by Y2R activation. By quantifying changes in cAMP levels, ERK phosphorylation, and G-protein activation, researchers can gain valuable insights into the complex signaling mechanisms of the Neuropeptide Y system and its role in health and disease.
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Wikipedia. (n.d.). Neuropeptide Y receptor. Retrieved from [Link]
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Promega Corporation. (n.d.). cAMP-Glo™ Assay Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Signalling pathways downstream of neuropeptide Y (NPY) receptor activation. Retrieved from [Link]
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Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]
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ResearchGate. (2015, August 26). How should we analyze the two bands of phospho ERK1/2 in western blot?. Retrieved from [Link]
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NPY(18-36) as a tool to investigate receptor subtype selectivity
Application Notes & Protocols
Topic: NPY(18-36) as a Pharmacological Tool to Investigate Neuropeptide Y Receptor Subtype Selectivity
For: Researchers, scientists, and drug development professionals.
Introduction: Deciphering the Complexity of the Neuropeptide Y System
The Neuropeptide Y (NPY) system, comprising the endogenous peptide ligands NPY, Peptide YY (PYY), and Pancreatic Polypeptide (PP), represents a critical signaling network in mammalian physiology.[1] These peptides exert their pleiotropic effects by activating a family of G-protein coupled receptors (GPCRs), of which four are functional in humans: Y1, Y2, Y4, and Y5.[2] Each receptor subtype exhibits a distinct tissue distribution and is implicated in different physiological processes, including appetite regulation, anxiety, cardiovascular function, and pain perception.[3][4]
This distribution of function makes receptor subtype selectivity a paramount goal in both basic research and therapeutic development. A compound that selectively activates or blocks one receptor subtype allows for the precise dissection of its physiological role, minimizing the confounding effects of activating other receptors. The C-terminal fragment of NPY, NPY(18-36), has emerged as an indispensable tool for this purpose, offering a window into the specific functions of the Y2 and Y5 receptor subtypes.
This guide provides a detailed overview of NPY(18-36) and its application, complete with experimental protocols designed to rigorously assess NPY receptor subtype selectivity.
The Scientific Rationale: Why NPY(18-36) Discriminates NPY Receptor Subtypes
The selectivity of NPY(18-36) is rooted in the structural requirements of the NPY receptors themselves. The Y1 receptor requires both the N- and C-terminal regions of the full-length NPY peptide for high-affinity binding and activation.[5][6] In contrast, the Y2 and Y5 receptors are activated by C-terminal fragments of NPY.[1] N-terminally truncated fragments like NPY(18-36) are therefore unable to bind effectively to the Y1 receptor, while retaining high affinity and agonist activity at the Y2 receptor and, to some extent, the Y5 receptor.[1][7]
This inherent pharmacological profile makes NPY(18-36) a powerful tool. It allows researchers to isolate and study physiological responses mediated specifically by Y2/Y5 receptors, in contrast to the broader effects of the full-length NPY peptide which activates Y1, Y2, and Y5 receptors.[1][8]
Comparative Binding Affinities of NPY Ligands
The table below summarizes the typical binding profiles of NPY and its fragments at the human NPY receptor subtypes. This quantitative data underscores the selectivity of NPY(18-36).
| Ligand | Y1 Receptor (Ki, nM) | Y2 Receptor (Ki, nM) | Y4 Receptor (Ki, nM) | Y5 Receptor (Ki, nM) |
| Neuropeptide Y (1-36) | High Affinity (~0.5-2) | High Affinity (~0.5-2) | Moderate Affinity (~5-20) | High Affinity (~1-5) |
| NPY(18-36) | Very Low Affinity (>1000)[9] | High Affinity (~0.25-5)[10] | Very Low Affinity | Moderate to High Affinity |
| [Leu³¹,Pro³⁴]NPY | High Affinity (~0.5-2) | Low Affinity (>100) | Moderate Affinity | Moderate to High Affinity |
| Peptide YY (3-36) | Low Affinity (>100) | High Affinity (~0.1-1) | Very Low Affinity | Low Affinity |
Note: Ki values are approximate and can vary based on the cell line and assay conditions used.
NPY Receptor Signaling Pathways
All NPY receptors are canonically coupled to pertussis toxin-sensitive G-proteins of the Gi/o family.[1] Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[11] Additionally, depending on the receptor subtype and cellular context, signaling can involve the modulation of intracellular calcium ([Ca²⁺]i) and the activation of mitogen-activated protein kinase (MAPK) pathways.[12][13]
Caption: General NPY receptor signaling cascade.
Experimental Protocols for Assessing Receptor Selectivity
The following protocols provide step-by-step methodologies to characterize the binding and functional activity of NPY(18-36) at various NPY receptor subtypes.
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of NPY(18-36) for specific NPY receptor subtypes expressed in mammalian cells.
Causality: This assay quantifies the ability of an unlabeled ligand (the "competitor," NPY(18-36)) to displace a radiolabeled ligand from the receptor. A potent competitor will displace the radioligand at low concentrations, yielding a low IC50 value, which reflects high binding affinity.[14][15]
Caption: Workflow for the radioligand competition binding assay.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture mammalian cells (e.g., HEK293, CHO) stably transfected to express a single human NPY receptor subtype (Y1, Y2, Y4, or Y5).
-
Harvest cells, wash with PBS, and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).[16]
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Competition Assay Setup (96-well plate format):
-
Total Binding Wells: Add 50 µL binding buffer, 50 µL radioligand (e.g., ¹²⁵I-PYY at a final concentration near its Kd), and 150 µL of membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of unlabeled NPY (1 µM final), 50 µL radioligand, and 150 µL of membrane preparation. This determines the amount of radioligand that binds non-specifically.
-
Competitor Wells: Add 50 µL of NPY(18-36) at various concentrations (e.g., 10⁻¹² M to 10⁻⁵ M), 50 µL radioligand, and 150 µL of membrane preparation.[17]
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[16]
-
-
Filtration:
-
Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity trapped on the filters using a gamma counter.
-
Calculate specific binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of NPY(18-36).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of NPY(18-36) that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Inhibition Functional Assay
Objective: To measure the functional potency (EC50) of NPY(18-36) as an agonist at Gi-coupled NPY receptors.
Causality: Activation of Gi-coupled receptors inhibits adenylyl cyclase, preventing the conversion of ATP to cAMP. By first stimulating cells with an agent like forskolin to elevate cAMP levels, we can measure the ability of an agonist to inhibit this production. A potent agonist will cause a significant reduction in cAMP at low concentrations.[18][19]
Caption: Workflow for the cAMP inhibition functional assay.
Methodology:
-
Cell Culture and Plating:
-
Use cells stably expressing the NPY receptor subtype of interest.
-
Plate cells in a suitable format (e.g., 384-well plate) and grow to near confluency.
-
-
Assay Procedure:
-
Wash cells with serum-free media.
-
Pre-incubate cells with a phosphodiesterase (PDE) inhibitor such as 0.5 mM IBMX for 15-30 minutes. This prevents the enzymatic degradation of cAMP, amplifying the signal window.[19]
-
Add varying concentrations of NPY(18-36) along with a fixed concentration of forskolin (e.g., 5 µM, a direct activator of adenylyl cyclase).
-
Include controls: Basal (no treatment), Forskolin only (100% signal), and a positive control (e.g., 1 µM NPY).
-
-
Incubation:
-
Incubate for 15-30 minutes at 37°C.[19]
-
-
cAMP Quantification:
-
Data Analysis:
-
Normalize the data, setting the cAMP level with forskolin alone as 100% and the basal level as 0%.
-
Plot the percentage inhibition of the forskolin response versus the log concentration of NPY(18-36).
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
Protocol 3: Intracellular Calcium Mobilization Assay
Objective: To assess receptor activation by measuring transient increases in intracellular calcium ([Ca²⁺]i).
Causality: While primarily Gi-coupled, some NPY receptors (notably Y1) can also signal through pathways that lead to the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum. This assay uses a fluorescent dye that increases its emission intensity upon binding to free Ca²⁺, providing a real-time readout of receptor activation.[22][23][24] This assay serves as an excellent counter-screen; NPY(18-36) should be potent in Y2/Y5 functional assays but largely inactive in a Y1 calcium mobilization assay.
Methodology:
-
Cell Culture and Plating:
-
Plate cells expressing the NPY receptor subtype of interest (e.g., Y1) onto black-walled, clear-bottom microplates.
-
-
Dye Loading:
-
Wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of an agent like probenecid, which prevents the dye from being pumped out of the cell.[25]
-
Incubate for 30-60 minutes at 37°C to allow for dye de-esterification.
-
-
Measurement:
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of automated liquid addition and kinetic fluorescence reading.
-
Establish a stable baseline fluorescence reading for several seconds.
-
The instrument automatically injects varying concentrations of NPY(18-36) into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically 1-3 minutes).
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of NPY(18-36).
-
Fit the data to a dose-response curve to determine the EC50.
-
In Vivo Applications and Interpretation
The principles of selectivity demonstrated in vitro extend to in vivo research. Administering NPY(18-36) to animal models allows for the investigation of Y2/Y5 receptor-mediated physiological effects. For example, studies have shown that NPY(18-36) can mimic the cardiac effects of NPY (likely Y2-mediated) without eliciting its potent vasoconstrictor effects (a hallmark of Y1 receptor activation).[26][27] This demonstrates how NPY(18-36) can be used to functionally separate the roles of different receptor subtypes in a complex physiological system.[28]
Conclusion
NPY(18-36) is a validated and essential pharmacological tool for researchers in the NPY field. Its inability to bind the Y1 receptor, coupled with its high affinity for the Y2 receptor, provides a clear and reliable method for isolating and studying Y2- and Y5-mediated biological processes. By employing rigorous in vitro characterization through binding and functional assays as detailed in this guide, researchers can confidently use NPY(18-36) to unravel the specific contributions of these important receptors to health and disease.
References
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BPS/IUPHAR Guide to PHARMACOLOGY. (n.d.). Neuropeptide Y receptors. Retrieved from [Link]
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Cabrele, C., & Beck-Sickinger, A. G. (2013). Neuropeptide Y receptors: how to get subtype selectivity. Frontiers in Endocrinology, 4, 10. [Link]
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Wikipedia. (n.d.). Neuropeptide Y. Retrieved from [Link]
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Wahlestedt, C., et al. (1990). Neuropeptide Y receptor subtypes, Y1 and Y2. Annals of the New York Academy of Sciences, 611, 7-26. [Link]
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ResearchGate. (n.d.). Signalling pathways downstream of neuropeptide Y (NPY) receptor activation. Retrieved from [Link]
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Kitlinska, J., et al. (2005). Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth. American Journal of Physiology-Heart and Circulatory Physiology, 289(1), H174-H180. [Link]
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Balasubramaniam, A. (1995). Neuropeptide Y receptor subtypes. Regulatory Peptides, 59(1), 1-14. [Link]
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Balasubramaniam, A., et al. (1990). Distinction of NPY receptors in vitro and in vivo. II. Differential effects of NPY and NPY-(18-36). American Journal of Physiology-Heart and Circulatory Physiology, 259(1), H174-H180. [Link]
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Michel, M. C., et al. (1990). Distinction of NPY receptors in vitro and in vivo. II. Differential effects of NPY and NPY-(18-36). PubMed, 2165363. [Link]
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Cabrele, C., & Beck-Sickinger, A. G. (2013). Neuropeptide Y receptors: how to get subtype selectivity. PMC, PMC3564478. [Link]
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Michel, M. C., et al. (1990). Distinction of NPY receptors in vitro and in vivo. I. NPY-(18-36) discriminates NPY receptor subtypes in vitro. PubMed, 2164786. [Link]
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Akerlund, P., et al. (1992). Y1 Receptors for Neuropeptide Y Are Coupled to Mobilization of Intracellular Calcium and Inhibition of Adenylate Cyclase. PubMed, 1347098. [Link]
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Prieto, D., et al. (1997). Neuropeptide Y regulates intracellular calcium through different signalling pathways linked to a Y1-receptor in rat mesenteric small arteries. British Journal of Pharmacology, 122(8), 1679-1686. [Link]
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Wang, H., et al. (2015). Long-Term Administration of Neuropeptide Y in the Subcutaneous Infusion Results in Cardiac Dysfunction and Hypertrophy in Rats. Cellular Physiology and Biochemistry, 36(6), 2245-2256. [Link]
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Smith-White, M. A., et al. (2002). Autoreceptor-induced inhibition of neuropeptide Y release from PC-12 cells is mediated by Y 2 receptors. American Journal of Physiology-Cell Physiology, 283(5), C1423-C1430. [Link]
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Balasubramaniam, A., et al. (1990). Neuropeptide Y (18-36) is a competitive antagonist of neuropeptide Y in rat cardiac ventricular membranes. PubMed, 2169651. [Link]
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Haupt, A., et al. (2020). Unusually persistent Gαi-signaling of the neuropeptide Y2 receptor depletes cellular Gi/o pools and leads to a Gi-refractory state. Communications Biology, 3(1), 1-15. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Pierroz, D. D., et al. (1996). The role of neuropeptide Y (NPY) in the control of LH secretion in the ewe. I. The site of action in the hypothalamus. Journal of Endocrinology, 151(3), 421-430. [Link]
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University of Regensburg Publication Server. (2018). Molecular Tools for the NPY Y4 Receptor Derived from the C-Terminus of hPP and from Argininamide-type Y1R Antagonists. Retrieved from [Link]
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Li, T., et al. (2014). Involvement of neuropeptide Y and its Y1 and Y5 receptors in maintaining self-renewal and proliferation of human embryonic stem cells. Stem Cell Research & Therapy, 5(4), 96. [Link]
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Taylor, B. K., et al. (2018). Neuropeptide Y Y2 Receptors in Acute and Chronic Pain and Itch. Frontiers in Pharmacology, 9, 1168. [Link]
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Zheng, J., et al. (1995). Neuropeptide Y (18-36) modulates chromaffin cell catecholamine secretion by blocking the nicotinic receptor ion channel. Journal of Pharmacology and Experimental Therapeutics, 274(2), 891-897. [Link]
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Nolte, A., et al. (2001). A Y2 Receptor Mimetic Aptamer Directed against Neuropeptide Y. Journal of Biological Chemistry, 276(41), 38057-38063. [Link]
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Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods, 28(4), 177-184. [Link]
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Vandewauw, I., et al. (2013). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (73), 50359. [Link]
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Application of NPY(18-36) in High-Throughput Screening Assays: A Technical Guide
Introduction: Targeting the Neuropeptide Y System with NPY(18-36)
Neuropeptide Y (NPY) is a 36-amino acid peptide that is one of the most abundant neurotransmitters in the mammalian brain, playing a crucial role in regulating a wide array of physiological processes including appetite, anxiety, and circadian rhythm. The diverse effects of NPY are mediated through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5. The Y2 receptor, a member of this family, is of significant interest as a therapeutic target for conditions such as obesity, epilepsy, and mood disorders.
NPY(18-36) is a C-terminal fragment of the full-length NPY peptide. It serves as a valuable pharmacological tool due to its selectivity as an agonist for the Y2 receptor. While C-terminal fragments of NPY can also activate the Y5 receptor, they are particularly useful for distinguishing Y2 receptor activity from that of the Y1 receptor, which is not activated by these fragments[1][2]. The ability of NPY(18-36) to selectively activate the Y2 receptor makes it an ideal probe for developing high-throughput screening (HTS) assays aimed at discovering novel modulators of this important therapeutic target.
This technical guide provides in-depth application notes and detailed protocols for utilizing NPY(18-36) in two primary HTS assay formats: a cAMP inhibition assay and a calcium mobilization assay. These assays are designed for researchers, scientists, and drug development professionals seeking to identify and characterize novel agonists, antagonists, or allosteric modulators of the NPY Y2 receptor.
Scientific Foundation: Y2 Receptor Signaling and HTS Assay Principles
The NPY Y2 receptor is predominantly coupled to the Gi/o family of G-proteins. Activation of this signaling pathway by an agonist like NPY(18-36) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This serves as the basis for the cAMP-based functional assay.
In addition to Gi/o coupling, GPCRs, including the Y2 receptor, can also signal through other pathways. In certain cellular contexts, particularly in recombinant cell lines engineered for HTS, Y2 receptor activation can be coupled to Gq proteins, leading to the activation of phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3), which in turn triggers the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum. This increase in cytosolic calcium provides a robust and readily detectable signal for HTS.
The choice between a cAMP or a calcium mobilization assay depends on several factors, including the specific cell line used, the desired screening endpoint, and the available instrumentation. Both assay formats are highly amenable to automation and miniaturization in 384-well or 1536-well plate formats, making them suitable for large-scale screening campaigns.
Visualizing the Y2 Receptor Signaling Pathways
The following diagrams illustrate the two primary signaling cascades initiated by the activation of the NPY Y2 receptor by NPY(18-36), which form the basis of the HTS assays described in this guide.
Caption: NPY Y2 Receptor Signaling Pathways.
High-Throughput Screening Assay Protocols
This section provides detailed, step-by-step protocols for two robust HTS assays designed to screen for modulators of the NPY Y2 receptor using NPY(18-36) as a reference agonist.
Protocol 1: Homogeneous Time-Resolved Fluorescence (TR-FRET) cAMP Assay
This protocol is designed for a 384-well plate format and is suitable for identifying both agonists and antagonists of the Y2 receptor. The principle of this competitive immunoassay is the competition between cellular cAMP and a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites.
Experimental Workflow Diagram:
Caption: TR-FRET cAMP Assay Workflow.
Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human NPY Y2 receptor.
-
Assay Plates: 384-well, white, solid-bottom microplates.
-
NPY(18-36): Stock solution in a suitable solvent (e.g., water with 0.1% BSA).
-
Forskolin: To stimulate adenylyl cyclase and establish a detectable level of cAMP to be inhibited.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.
-
TR-FRET cAMP Assay Kit: Commercially available kits (e.g., LANCE® Ultra cAMP Kit from Revvity or HTRF® cAMP dynamic 2 kit from Cisbio) containing a europium-labeled anti-cAMP antibody and a labeled cAMP tracer.[3][4]
-
Assay Buffer: Typically HBSS with 20 mM HEPES, pH 7.4.
Step-by-Step Protocol:
-
Cell Plating:
-
Culture Y2 receptor-expressing cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium.
-
Plate cells into 384-well assay plates at a pre-optimized density (e.g., 2,000-6,000 cells/well) in a volume of 10 µL.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound and Agonist Preparation:
-
Prepare a serial dilution of NPY(18-36) in assay buffer containing a fixed concentration of forskolin and IBMX. A typical starting point is a 10-point, 3-fold dilution series with a top concentration of 1 µM. The optimal forskolin concentration should be determined empirically but is often in the range of 2.5-10 µM.[5][6]
-
For antagonist screening, prepare test compounds at various concentrations in assay buffer containing forskolin, IBMX, and a fixed concentration of NPY(18-36) (typically at its EC80 value).
-
For agonist screening, prepare test compounds in assay buffer containing forskolin and IBMX.
-
-
Cell Stimulation:
-
Add 5 µL of the prepared compound/agonist solutions to the cell plates.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Prepare the TR-FRET detection reagents according to the manufacturer's protocol. This typically involves diluting the europium-labeled anti-cAMP antibody and the labeled cAMP tracer in a lysis buffer.
-
Add 10 µL of the detection reagent mixture to each well.
-
Incubate the plates for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plates on a TR-FRET-compatible plate reader. Set the excitation wavelength to ~320-340 nm and measure the emission at both ~615 nm (europium reference) and ~665 nm (FRET signal).
-
-
Data Analysis:
-
Calculate the 665/615 nm emission ratio for each well.
-
For agonist screening, plot the emission ratio against the log of the NPY(18-36) or test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value. A decrease in the TR-FRET signal corresponds to an increase in intracellular cAMP (antagonist effect or Gs agonism), while an increase in the signal indicates a decrease in cAMP (agonist effect for a Gi-coupled receptor).
-
For antagonist screening, determine the IC50 values by plotting the emission ratio against the log of the antagonist concentration.
-
| Parameter | Agonist Mode | Antagonist Mode |
| Reference Compound | NPY(18-36) | NPY(18-36) at EC80 + Antagonist |
| Forskolin | Yes (e.g., 5 µM) | Yes (e.g., 5 µM) |
| Output | EC50 (Potency) | IC50 (Potency) |
| Expected Signal Change | Increase in TR-FRET ratio | Decrease in TR-FRET ratio |
Protocol 2: FLIPR® Calcium Mobilization Assay
This protocol describes a no-wash, fluorescence-based assay to measure intracellular calcium mobilization in a 384-well format. It is particularly useful for Y2 receptor-expressing cell lines that have been engineered to couple to the Gq pathway (e.g., through co-expression of a promiscuous Gα protein like Gα15/16 or a chimeric Gαqi).
Experimental Workflow Diagram:
Caption: FLIPR Calcium Mobilization Assay Workflow.
Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably co-expressing the human NPY Y2 receptor and a promiscuous G-protein (e.g., Gαqi5).
-
Assay Plates: 384-well, black-wall, clear-bottom microplates.
-
NPY(18-36): Stock solution in a suitable solvent.
-
Calcium Assay Kit: Commercially available kits such as the FLIPR® Calcium 6 Assay Kit (Molecular Devices), which includes a calcium-sensitive dye (e.g., Fluo-4 AM) and a quencher.[7]
-
Probenecid: An anion-exchange transport inhibitor that prevents the efflux of the calcium-sensitive dye from some cell types, particularly CHO cells. A final in-well concentration of 2.5 mM is commonly used.[8][9]
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
Step-by-Step Protocol:
-
Cell Plating:
-
Plate cells into 384-well assay plates at an optimized density (e.g., 8,000-12,000 cells/well) in a volume of 25 µL.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium dye loading buffer according to the manufacturer's instructions. If using CHO cells, include probenecid in the loading buffer to a final concentration of 2.5 mM.[8]
-
Add an equal volume (25 µL) of the dye loading buffer to each well of the cell plate.
-
Incubate the plates for 1 hour at 37°C, followed by 15 minutes at room temperature, protected from light.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of NPY(18-36) and test compounds in assay buffer at 5X the final desired concentration in a separate 384-well compound plate.
-
For antagonist screening, prepare test compounds at various concentrations and add them to the cell plate for a pre-incubation period (e.g., 15-30 minutes) before the addition of NPY(18-36).
-
-
Data Acquisition:
-
Place both the cell plate and the compound plate into the FLIPR® instrument.
-
Set up the instrument protocol to first measure a baseline fluorescence for 10-20 seconds.
-
The instrument will then add 12.5 µL from the compound plate to the cell plate.
-
Continue to measure the fluorescence intensity every 1-2 seconds for an additional 2-3 minutes to capture the calcium transient.
-
-
Data Analysis:
-
The instrument software will typically calculate the response as the maximum fluorescence signal minus the baseline fluorescence (Max-Min RFU).
-
For agonist screening, plot the Max-Min RFU against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
For antagonist screening, the IC50 is determined by measuring the inhibition of the calcium response induced by a fixed concentration of NPY(18-36) (e.g., EC80).
-
| Parameter | Agonist Mode | Antagonist Mode |
| Reference Compound | NPY(18-36) | Pre-incubation with antagonist, then stimulation with NPY(18-36) at EC80 |
| Probenecid | Yes (for CHO cells) | Yes (for CHO cells) |
| Output | EC50 (Potency) | IC50 (Potency) |
| Expected Signal Change | Increase in fluorescence | Inhibition of NPY(18-36)-induced fluorescence increase |
Data Analysis and Quality Control
A critical component of any HTS campaign is rigorous data analysis and quality control to ensure the reliability of the results.
Concentration-Response Curves
The potency of agonists (EC50) and antagonists (IC50) is determined by fitting the concentration-response data to a four-parameter logistic equation:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))
Where:
-
Y is the measured response.
-
X is the logarithm of the compound concentration.
-
Bottom is the minimum response.
-
Top is the maximum response.
-
LogEC50 is the logarithm of the concentration that gives a response halfway between the Bottom and Top.
-
HillSlope describes the steepness of the curve.
Assay Quality Assessment: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. It provides a measure of the separation between the high and low controls, taking into account the variability of the data.
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
σ_p is the standard deviation of the positive control (e.g., maximum stimulation with NPY(18-36)).
-
σ_n is the standard deviation of the negative control (e.g., vehicle).
-
μ_p is the mean of the positive control.
-
μ_n is the mean of the negative control.
Interpretation of Z'-Factor Values:
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay, suitable for HTS. |
| 0 to 0.5 | Marginal assay, may require optimization. |
| < 0 | Poor assay, not suitable for screening. |
An assay with a Z'-factor of 0.5 or greater is generally considered robust and reliable for a high-throughput screening campaign.
Conclusion
NPY(18-36) is an indispensable tool for the functional characterization of the NPY Y2 receptor and for the development of high-throughput screening assays. The detailed protocols provided in this guide for cAMP and calcium mobilization assays offer robust and reliable methods for identifying and characterizing novel Y2 receptor modulators. By adhering to these protocols and implementing rigorous quality control measures, such as the calculation of the Z'-factor, researchers can confidently screen large compound libraries and advance the discovery of new therapeutics targeting the NPY system.
References
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Assay Guidance Manual. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Molecular Devices. (n.d.). FLIPR Calcium 6 Assay Kit Guide. [Link]
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Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. [Link]
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Molecular Devices. (n.d.). FLIPR® Calcium Assay Kits. [Link]
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Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Cisbio. (n.d.). HTRF cAMP dynamic 2 kit. [Link]
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Doumont, N., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Biochemical Pharmacology, 98(3), 381-391. [Link]
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Michel, M. C., et al. (1998). XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors. Pharmacological Reviews, 50(1), 143-150. [Link]
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Hill, S. J., & Baker, J. G. (2010). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Methods in Molecular Biology, 617, 47-59. [Link]
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Trinquet, E., et al. (2014). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. In GPCRs: Methods and Protocols (pp. 211-233). Humana Press. [Link]
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Woszczek, G., & Chen, L. Y. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Methods in Molecular Biology, 2268, 193-205. [Link]
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Thomsen, W., & Sittampalam, S. (2012). FLIPR assays of intracellular calcium in GPCR drug discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Woszczek, G., & Chen, L. Y. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. King's College London. [Link]
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Quirion, R., et al. (1997). Expression and Characterization of the Neuropeptide Y Y5 Receptor Subtype in the Rat Brain. The Journal of Neuroscience, 17(22), 8727-8737. [Link]
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Jorgensen, R., et al. (2019). Half-Life Extending Modifications of Peptide YY3–36 Direct Receptor-Mediated Internalization. Molecular Pharmaceutics, 16(9), 3665-3677. [Link]
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Pan, J. X., & Wong, G. W. (2011). Ligands of the Neuropeptide Y Y2 receptor. Current Topics in Medicinal Chemistry, 11(13), 1613-1625. [Link]
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Salaneck, E., et al. (2006). Characterization of NPY receptor subtypes Y2 and Y7 in rainbow trout Oncorhynchus mykiss. General and Comparative Endocrinology, 148(2), 209-216. [Link]
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Trinquet, E., et al. (2012). Time-Resolved FRET Strategy to Screen GPCR Ligand Library. Methods in Molecular Biology, 859, 151-165. [Link]
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Ziemek, R. (2006). Development of binding and functional assays for the neuropeptide Y Y2 and Y4 receptors. [Link]
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Yang, Z., et al. (2021). Structural basis for ligand recognition of the neuropeptide Y Y2 receptor. Nature Communications, 12(1), 749. [Link]
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Application Notes and Protocols: Measuring NPY(18-36) Activity with Calcium Imaging
Introduction: Deciphering the Role of NPY(18-36) through Intracellular Calcium Dynamics
Neuropeptide Y (NPY) is a 36-amino acid peptide that exerts significant influence over a wide array of physiological processes through a family of G protein-coupled receptors (GPCRs). The C-terminal fragment, NPY(18-36), is a potent and selective agonist for the NPY Y2 receptor subtype.[1][2] The Y2 receptor is a key therapeutic target in fields such as oncology, neurology, and metabolic disorders. Its activation is canonically coupled to inhibitory G proteins (Gαi/o), which traditionally mediate a decrease in cyclic AMP (cAMP) levels.
However, a more direct and readily screenable consequence of Y2 receptor activation is the modulation of intracellular calcium ([Ca²⁺]i). Specifically, Gαi/o signaling initiated by NPY(18-36) leads to the inhibition of voltage-gated calcium channels (VGCCs), thereby reducing Ca²⁺ influx into the cell.[3][4][5] This inhibitory effect on calcium mobilization provides a robust and dynamic readout for Y2 receptor activity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret calcium imaging experiments for the characterization of NPY(18-36) and other Y2 receptor modulators. We will explore two primary methodologies: a direct inhibition assay and an engineered promiscuous G protein assay for high-throughput applications.
The Principle: Translating Receptor Inhibition into a Measurable Signal
The central challenge in measuring the activity of a Gαi/o-coupled receptor like Y2 is that its natural function is inhibitory. It doesn't typically generate a positive signal like a Ca²⁺ increase on its own. Therefore, the experimental design must first induce a calcium signal that can then be inhibited by the agonist.
The primary method involves artificially depolarizing the cell membrane, usually with a high concentration of potassium chloride (KCl). This depolarization opens VGCCs, causing a rapid and measurable influx of extracellular Ca²⁺. In the presence of a Y2 agonist like NPY(18-36), the receptor's activation inhibits these channels, leading to a blunted or significantly reduced calcium peak. The magnitude of this inhibition is directly proportional to the activity of the agonist.
For high-throughput screening (HTS), where a positive signal (increase in fluorescence) is often preferred for simplicity and robustness, an alternative strategy involves co-expressing the Y2 receptor with a "promiscuous" G protein, such as Gα15 or Gα16.[6] These specialized G proteins can reroute the signal from a Gαi/o-coupled receptor to the Gαq pathway, which activates Phospholipase C (PLC), leading to IP₃ production and a subsequent release of Ca²⁺ from intracellular stores.[7] In this engineered system, NPY(18-36) binding to the Y2 receptor will now produce a positive calcium signal.
Caption: Canonical Gαi/o signaling pathway of the NPY Y2 receptor.
Part 1: Assay Component Selection
The success of any calcium imaging experiment hinges on the careful selection of its core components: the cellular model and the calcium indicator.
Cellular Models
The ideal cell line for studying a specific GPCR should have low to no endogenous expression of the receptor of interest to avoid confounding signals. Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are industry standards due to their robust growth, high transfection efficiency, and well-characterized signaling pathways.[8][9][10] For studying NPY(18-36), it is essential to use a cell line stably or transiently expressing the human Y2 receptor.
-
HEK293 Cells: Easy to culture and transfect, making them suitable for both transient and stable expression studies.[11] They express a variety of endogenous signaling components necessary for GPCR function.
-
CHO-K1 Cells: Often used for generating stable cell lines for HTS applications.[12][13] They provide a "clean" background with very low endogenous GPCR expression.
Calcium Indicators: Chemical Dyes vs. Genetically Encoded Probes
Calcium indicators are fluorescent molecules that exhibit a change in their spectral properties upon binding to Ca²⁺.[14] The choice between chemical dyes and genetically encoded calcium indicators (GECIs) depends on the experimental goals.
-
Chemical Dyes: These are small molecules that can be loaded into cells non-invasively. They are ideal for acute experiments and high-throughput screening. The most common are Fluo-4 and Fura-2, which are introduced as cell-permeant acetoxymethyl (AM) esters.[15][16][17]
-
Genetically Encoded Calcium Indicators (GECIs): GECIs, such as the popular GCaMP series, are proteins that can be introduced into cells via transfection or viral transduction.[18] They are composed of a fluorescent protein fused to a calcium-binding moiety like calmodulin.[19] GECIs are the tool of choice for cell-specific targeting and long-term imaging studies, though their expression can sometimes interfere with cellular physiology.[20][21]
| Indicator | Type | Readout | Approx. Ex/Em (nm) | Advantages | Disadvantages |
| Fluo-4 | Chemical Dye | Intensity Change | 494 / 516 | High signal-to-noise ratio, bright signal, ideal for HTS plate readers.[16][17] | Single wavelength, susceptible to artifacts from uneven loading or photobleaching.[22] |
| Fura-2 | Chemical Dye | Ratiometric | 340 / 380 (Ex), 510 (Em) | Ratiometric measurement corrects for dye concentration and cell thickness, enabling quantitative [Ca²⁺]i calculation.[15][23] | Requires UV excitation and rapid wavelength switching, less suited for HTS. |
| GCaMP | GECI | Intensity Change | ~488 / ~510 | Cell-specific expression, suitable for long-term and in vivo studies.[18] | Can buffer intracellular calcium and affect cell health with prolonged high expression.[20] |
Part 2: Experimental Protocols
Here we provide detailed, step-by-step protocols for the two primary methods of assessing NPY(18-36) activity.
Protocol 1: Y2 Receptor Inhibition Assay using Fluo-4
This protocol measures the ability of NPY(18-36) to inhibit a potassium-induced calcium influx in cells expressing the Y2 receptor.
Caption: Experimental workflow for the NPY Y2 receptor inhibition assay.
A. Materials and Reagents
-
Y2-expressing HEK293 or CHO cells
-
Culture Medium: DMEM or Ham's F-12 with 10% FBS, 1% Pen-Strep
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM Stock (1-5 mM in anhydrous DMSO)[17]
-
Pluronic™ F-127 (10% w/v in DMSO)
-
Probenecid (250 mM in 1 M NaOH, then diluted in Assay Buffer) (Optional, but recommended to prevent dye leakage)[23][24]
-
NPY(18-36) peptide
-
Potassium Chloride (KCl) Stimulation Buffer (Assay buffer with KCl concentration adjusted to ~90 mM, maintaining osmolarity by reducing NaCl)
B. Step-by-Step Methodology
-
Cell Plating: Seed Y2-expressing cells into a black-walled, clear-bottom 96-well microplate at a density that will yield an 80-90% confluent monolayer the next day (e.g., 40,000-60,000 cells/well). Incubate for 18-24 hours at 37°C, 5% CO₂.[25]
-
Dye Loading Solution Preparation: Prepare fresh. For 10 mL of solution, add 20-50 µL of Fluo-4 AM stock and 10 µL of 10% Pluronic™ F-127 to 10 mL of Assay Buffer.[26] If using, add probenecid to a final concentration of 2.5 mM. Vortex thoroughly.
-
Cell Loading: Gently remove the culture medium from the wells. Add 100 µL of the Dye Loading Solution to each well.[27]
-
Incubation: Incubate the plate at 37°C for 45-60 minutes, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.[24]
-
Wash Step: Gently remove the loading solution and wash each well twice with 200 µL of Assay Buffer (containing probenecid, if used). After the final wash, leave 100 µL of buffer in each well.
-
Assay Execution (using a fluorescence plate reader, e.g., FLIPR, FDSS): a. Place the plate in the instrument and allow it to equilibrate. b. Set the instrument parameters (Ex: 490 nm, Em: 525 nm).[16] c. Baseline Reading: Record baseline fluorescence for 10-20 seconds. d. Compound Addition: Add 25 µL of NPY(18-36) at various concentrations (or vehicle control) and incubate for 3-5 minutes while continuing to record. e. Stimulation: Add 25 µL of KCl Stimulation Buffer to all wells to induce depolarization. f. Final Reading: Continue recording fluorescence for 60-120 seconds to capture the peak calcium response.
C. Data Analysis
-
The response is the peak fluorescence intensity after KCl addition minus the baseline fluorescence (F - F₀).
-
Calculate the percent inhibition for each NPY(18-36) concentration: % Inhibition = (1 - (Response_NPY / Response_Vehicle)) * 100
-
Plot % Inhibition vs. log[NPY(18-36)] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Y2 Receptor Assay using Promiscuous Gα15/16 Co-expression
This protocol engineers the Y2 receptor to produce a positive calcium signal, ideal for HTS agonist screening.
Caption: Redirected Y2R signaling via the promiscuous Gα15 protein.
A. Materials and Reagents
-
HEK293 or CHO-K1 cells
-
Expression plasmids for human Y2 receptor and human Gα15
-
Transfection reagent (e.g., Lipofectamine™)
-
All reagents from Protocol 1, except for the KCl Stimulation Buffer.
B. Step-by-Step Methodology
-
Cell Transfection: Co-transfect cells with the Y2 receptor and Gα15 plasmids according to the manufacturer's protocol.
-
Cell Plating: 24 hours post-transfection, plate the cells into a 96-well plate as described in Protocol 1.
-
Dye Loading and Washing: Follow steps 2-5 from Protocol 1 exactly.
-
Assay Execution: a. Place the plate in the fluorescence reader. b. Baseline Reading: Record baseline fluorescence for 10-20 seconds. c. Compound Addition: Add 25 µL of NPY(18-36) at various concentrations (or vehicle control). d. Final Reading: Immediately begin recording fluorescence for 90-180 seconds to capture the full calcium mobilization and return to baseline.
C. Data Analysis
-
The response is the peak fluorescence intensity after agonist addition minus the baseline (F_max - F₀).
-
Normalize the data, for example, by expressing it as a percentage of the response to a saturating concentration of a known potent agonist.
-
Plot the normalized response vs. log[NPY(18-36)] and fit the data to determine the EC₅₀ value.
Part 3: Troubleshooting and Best Practices
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Incomplete de-esterification of AM dye.- Cell death or poor cell health.[28]- Autofluorescence from media components (e.g., phenol red, serum).[17] | - Extend the room temperature incubation after dye loading.- Ensure cell monolayer is healthy and not overgrown.- Use serum-free, phenol red-free assay buffer. |
| No/Low Response to KCl (Protocol 1) | - Low expression or function of VGCCs in the cell line.- Cells are unhealthy.- Incorrect buffer composition. | - Test different cell lines (some HEK293 clones work better than others).- Confirm cell viability before the assay.- Verify the final concentration and osmolarity of the KCl buffer. |
| No/Low Response to NPY(18-36) | - Low expression of the Y2 receptor.- Inactive peptide.- Insufficient Gα15 expression (Protocol 2). | - Verify receptor expression via qPCR, Western blot, or with a positive control ligand.- Use freshly prepared, validated peptide.- Optimize the ratio of Y2R to Gα15 plasmid during transfection. |
| High Well-to-Well Variability | - Uneven cell seeding.- Inconsistent dye loading.- Pipetting errors during compound addition. | - Ensure a single-cell suspension before plating.- Mix dye loading solution thoroughly.- Use automated liquid handlers for compound addition if possible. |
Conclusion
Measuring the activity of NPY(18-36) via its inhibitory effect on calcium channels provides a direct and physiologically relevant method for functional characterization. For applications requiring a positive signal, such as HTS, rerouting the signal through promiscuous G proteins offers a robust and validated alternative. By carefully selecting the cellular model and calcium indicator and by adhering to optimized protocols, researchers can generate high-quality, reproducible data to advance the understanding of Y2 receptor pharmacology and accelerate the discovery of novel therapeutics.
References
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Balasubramaniam, A., et al. (1989). Neuropeptide Y and neuropeptide Y18-36. Structural and biological characterization. Annals of the New York Academy of Sciences. [Link]
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Zeng, H., et al. (2013). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery. [Link]
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Stennett, G., & Foh, K. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol. [Link]
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Enzo Life Sciences. (2021). FURA-2 AM - Instructions. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Retrieved from [Link]
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Bleakman, D., et al. (1991). Neuropeptide Y inhibits Ca2+ influx into cultured dorsal root ganglion neurones of the rat via a Y2 receptor. British Journal of Pharmacology. [Link]
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Smith, G. K., & Betz, H. (2004). Y2 receptor expression and inhibition of voltage-dependent Ca2+ influx into rod bipolar cell terminals. Neuroscience. [Link]
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Potter, E. K., et al. (1989). Neuropeptide Y and neuropeptide Y18-36. Structural and biological characterization. Peptides. [Link]
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Bio-protocol. (2023). GPCR deorphanization assay in HEK-293 cells. Retrieved from [Link]
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Llopis, J., et al. (2018). The GCaMP-R Family of Genetically Encoded Ratiometric Calcium Indicators. Sensors. [Link]
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AAT Bioquest, Inc. (2020). Calcium Imaging: Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. ResearchGate. [Link]
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Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]
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Bleakman, D., et al. (1991). Neuropeptide Y inhibits Ca2+ influx into cultured dorsal root ganglion neurones of the rat via a Y2 receptor. British Journal of Pharmacology. [Link]
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Looger, L. L., & Griesbeck, O. (2012). Engineering and Application of Genetically Encoded Calcium Indicators. JoVE (Journal of Visualized Experiments). [Link]
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Taylor, C. W. (2010). Using Calcium Imaging as a Readout of GPCR Activation. Methods in Molecular Biology. [Link]
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Bleakman, D., et al. (1991). Neuropeptide Y inhibits Ca2+ influx into cultured dorsal root ganglion neurones of the rat via a Y2 receptor. British Journal of Pharmacology. [Link]
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Zhang, Y., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Combinatorial Chemistry & High Throughput Screening. [Link]
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Eurofins DiscoverX. (n.d.). PTGFR Gq Calcium Signaling Cell-Based Assay Kit (CHO-K1). Retrieved from [Link]
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Zhu, T., et al. (2009). Development of a universal high-throughput calcium assay for G-protein- coupled receptors with promiscuous G-protein Galpha15/16. Acta Pharmacologica Sinica. [Link]
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ResearchGate. (2024). GPCR deorphanization assay in HEK-293 cells. Retrieved from [Link]
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New, D. C., & Wong, Y. H. (2007). Characterization of CHO Cells Stably Expressing a Gα 16/z Chimera for High Throughput Screening of GPCRs. ASSAY and Drug Development Technologies. [Link]
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Nilsson, T., et al. (1998). Neuropeptide Y regulates intracellular calcium through different signalling pathways linked to a Y(1)-receptor in rat mesenteric small arteries. British Journal of Pharmacology. [Link]
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Internet Scientific Publications. (n.d.). Review Of NPY And NPY Receptor For Obesity. Retrieved from [Link]
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GenScript. (n.d.). GPCR Stable Cell Lines. Retrieved from [Link]
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Fang, Y. (2011). Label-free cell-based assays using photonic crystal optical biosensors. Analyst. [Link]
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Wikipedia. (n.d.). GCaMP. Retrieved from [Link]
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Batti, L., et al. (2020). Genetically Encoded Calcium Indicators Can Impair Dendrite Growth of Cortical Neurons. Frontiers in Cellular Neuroscience. [Link]
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Taylor, C. W. (2010). Using Calcium Imaging as a Readout of GPCR Activation. ResearchGate. [Link]
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R Discovery. (1989). Neuropeptide Y and neuropeptide Y18-36. Structural and biological characterization. Retrieved from [Link]
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Spectrum. (2024). Widely used calcium imaging protocol can lead to spurious results, new paper cautions. Retrieved from [Link]
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Huguenard Lab, Stanford University. (n.d.). Differential regulation of GABA release and neuronal excitability mediated by neuropeptide Y1 and Yµ receptors in rat thalamic. Retrieved from [Link]
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ResearchGate. (2018). How can i correct my too high initial fluorescence (Fo) in my calcium imaging data? Retrieved from [Link]
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Frontiers in Cellular Neuroscience. (n.d.). Using Genetically Encoded Calcium Indicators to Study Astrocyte Physiology: A Field Guide. Retrieved from [Link]
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JoVE. (2022). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. YouTube. [Link]
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Andor - Oxford Instruments. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Retrieved from [Link]
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Vanwalleghem, G., et al. (2020). Calcium imaging and the curse of negativity. bioRxiv. [Link]
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Hubbell, C. L., & Miller, R. J. (1995). Inhibition of Ca2+ channel currents in human neuroblastoma (SH-SY5Y) cells by neuropeptide Y and a novel cyclic neuropeptide Y analogue. Journal of Neurophysiology. [Link]
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Troubleshooting & Optimization
Technical Support Center: NPY(18-36) Peptide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solid-phase peptide synthesis (SPPS) of Neuropeptide Y (18-36). As a C-terminal fragment of the full Neuropeptide Y, NPY(18-36) presents unique challenges due to its length, amino acid composition, and propensity for secondary structure formation.[1][2] This resource is designed to help you diagnose and overcome common experimental hurdles, ensuring higher purity and yield for your synthetic peptide.
Part 1: Understanding the Core Challenges
The synthesis of NPY(18-36) is often complicated by factors inherent to its primary sequence. A proactive understanding of these challenges is the first step toward a successful synthesis.
-
On-Resin Aggregation: The sequence contains hydrophobic residues and others capable of forming hydrogen bonds (e.g., Gln, Ser, Thr), which can lead to the self-association of peptide chains on the solid support.[3] This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions.[3] Visible signs include a shrinking of the resin bed during synthesis.[3]
-
Difficult Couplings: The presence of sterically hindered amino acids, particularly the multiple Arginine (Arg) residues, can make amide bond formation inefficient.[4] Arginine's bulky guanidinium side chain and its protecting group (e.g., Pbf or Pmc) impede the approach of the incoming activated amino acid.[4]
-
Side Reactions during Cleavage: The NPY(18-36) sequence contains both Tryptophan (Trp) and multiple Arginine (Arg) residues. During final cleavage from the resin with strong acids like Trifluoroacetic Acid (TFA), the acid-labile protecting groups on Arg (like Pmc or Pbf) are removed, generating reactive carbocations.[5] These carbocations can then undesirably alkylate the electron-rich indole ring of Tryptophan, leading to difficult-to-remove impurities.[5][6][7][8]
Part 2: Troubleshooting Guide & FAQs
This section addresses specific problems in a question-and-answer format, providing diagnostic steps and validated solutions.
Section A: Low Yield & Purity Issues
Question 1: My final peptide yield is significantly lower than expected. How do I determine the cause?
Answer: Low yield can stem from issues at nearly any stage of the synthesis. A systematic approach is key to diagnosis.
Initial Diagnostic Workflow:
-
Test Cleavage: Before cleaving the entire batch, perform a small-scale test cleavage on 10-20 mg of the peptide-resin.[9] Analyze the resulting solution by mass spectrometry (MS). The presence of the target mass confirms that the synthesis was at least partially successful and the issue may lie in cleavage or work-up efficiency.[9]
-
Assess Coupling and Deprotection Efficiency: Incomplete reactions are a primary cause of low yield, leading to truncated or deletion sequences.[9]
-
Monitor Couplings: Use a qualitative colorimetric test, like the Kaiser (ninhydrin) test, after each coupling step to check for free primary amines.[9] A positive result (blue beads) indicates an incomplete reaction.
-
Monitor Deprotection: The removal of the Fmoc group can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the deprotection solution.
-
Question 2: My crude peptide analysis (HPLC/MS) shows a complex mixture of products and low purity. What are the likely causes and solutions?
Answer: Poor purity is often a result of incomplete reactions or side reactions.
Troubleshooting Strategy:
-
Identify the Impurities: The first step is to analyze the crude product with LC-MS to identify the masses of the major impurities.[10] This will tell you if you are dealing with deletion sequences (missing amino acids), truncated sequences, or products of side reactions (e.g., +222 Da adduct on Tryptophan from a Pbf group).[5]
-
Optimize Coupling Conditions: For difficult sequences, standard coupling protocols may be insufficient.[11]
-
Increase Reagent Concentration: Using higher concentrations (e.g., 0.5 M) of the amino acid and coupling reagents can increase the probability of successful molecular interactions and drive the reaction forward.[4]
-
Employ Stronger Coupling Reagents: If standard carbodiimide activators (like DIC/HOBt) are failing, switch to more potent phosphonium or aminium/uronium salt reagents.[11][12]
-
Double Couple Strategically: For known difficult residues like Arginine, or when coupling any amino acid after a Proline, performing the coupling step twice (a "double couple") can significantly improve efficiency and reduce deletion sequences.[4]
-
| Reagent Class | Examples | Use Case Recommendation for NPY(18-36) |
| Carbodiimides | DIC / HOBt, EDC | Standard, cost-effective choice for non-problematic couplings. |
| Aminium/Uronium | HBTU, HATU, HCTU | Excellent for most couplings, including hindered residues. HATU is particularly potent and can reduce racemization.[11] |
| Phosphonium | PyBOP, PyAOP | Very effective for difficult couplings and fragment condensation. |
Section B: On-Resin Aggregation
Question 3: I suspect peptide aggregation is occurring during my synthesis. What strategies can I use to prevent or disrupt it?
Answer: Aggregation is a major hurdle for sequences like NPY(18-36).[13][14] Mitigating this requires modifying the chemical environment or the peptide backbone itself.
Recommended Solutions:
-
Change the Solvent: While DMF is the most common solvent, N-Methyl-2-pyrrolidone (NMP) can be superior for solvating aggregated peptides due to its higher polarity and resistance to decomposition.[10] Using solvent mixtures (e.g., DCM/DMF/NMP) can also be effective.
-
Incorporate "Structure-Breaking" Residues: The most effective strategy is to introduce elements that disrupt the hydrogen bonding network responsible for aggregation.
-
Pseudoproline Dipeptides: These are derivatives of Ser or Thr that temporarily introduce a "kink" in the peptide backbone, mimicking Proline's structure-breaking ability.[15] They are incorporated like any other dipeptide and the native structure is restored during the final TFA cleavage.
-
DMB/HMB Amino Acids: Incorporating a Dmb- or Hmb-protected amino acid derivative every 6-7 residues can effectively prevent aggregation.
-
Experimental Protocol: Incorporating a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a pseudoproline dipeptide using a phosphonium/aminium reagent like HATU.
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (e.g., Fmoc-Ala-Thr(ψMe,Me pro)-OH) (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
TNBS or Kaiser test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in your chosen solvent (DMF or NMP) for 30 minutes.
-
In a separate vessel, dissolve the pseudoproline dipeptide and HATU in a minimal volume of solvent.
-
Add DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Drain the solvent from the swollen resin and add the activated dipeptide solution.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Take a small sample of resin beads and perform a Kaiser or TNBS test to confirm the absence of free primary amines, indicating complete coupling.[3]
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next Fmoc deprotection step.
Section C: Cleavage and Side Reactions
Question 4: My peptide contains both Tryptophan and multiple Arginine(Pbf) residues. How can I prevent modification of Tryptophan during TFA cleavage?
Answer: This is a classic and significant challenge. The key is to protect the Tryptophan and effectively trap the carbocations generated from the Arg(Pbf) groups.[5][8][16]
Optimized Solutions:
-
Use Boc-Protected Tryptophan: The most robust solution is to use Fmoc-Trp(Boc)-OH instead of the unprotected Fmoc-Trp-OH during synthesis. The Boc group shields the indole ring from electrophilic attack and is cleanly removed during the final TFA cleavage.[5]
-
Optimize the Cleavage Cocktail: Scavengers are critical for quenching reactive cations. For peptides containing both Arg and Trp, a specialized cocktail is necessary.[5][7]
| Cleavage Cocktail | Composition | Notes |
| Standard TFA | 95% TFA, 2.5% Water, 2.5% TIS | Insufficient for preventing Trp alkylation from Arg(Pbf/Pmc). |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A highly effective and widely used cocktail for complex peptides containing both Arg and Trp.[7] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Another effective option for suppressing Trp modification.[7] |
TIS = Triisopropylsilane, EDT = 1,2-Ethanedithiol
Part 3: Visualization of Workflows
Standard Fmoc-SPPS Cycle
Caption: The iterative cycle of Fmoc-SPPS, from deprotection to coupling.
Troubleshooting Workflow for Low Purity
Caption: A decision tree for diagnosing and solving low purity issues.
References
- BenchChem Technical Support. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis. BenchChem.
- Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Biotage.
-
Fuhlendorff, J., et al. (1990). Synthesis of receptor antagonists of neuropeptide Y. PNAS, 87(1), 182-186. Available from: [Link]
- GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- BenchChem Technical Support. (n.d.). Managing Tryptophan Side Reactions in the Presence of Arginine Protecting Groups. BenchChem.
-
Boulègue, C., et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461. Available from: [Link]
-
Stierand, K., et al. (1993). Comparison of Methods for the Fmoc Solid-Phase Synthesis and Cleavage of a Peptide Containing Both Tryptophan and Arginine. International Journal of Peptide and Protein Research, 42(1), 58-63. Available from: [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. Retrieved January 16, 2026, from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved January 16, 2026, from [Link]
-
Stierand, K., et al. (1995). Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection. International Journal of Peptide and Protein Research, 45(6), 568-574. Available from: [Link]
-
Kuhn, K. K. (2017). In Search for Potent and Selective NPY Y4 Receptor Ligands: Acylguanidines, Argininamides and Peptide. University of Regensburg. Available from: [Link]
-
Lazoura, E., et al. (1993). High-performance liquid chromatography of amino acids, peptides and proteins. CXXVIII. Effect of D-amino acid substitutions on the reversed-phase high-performance liquid chromatography retention behaviour of neuropeptide Y[18-36] analogues. Journal of Chromatography A, 646(1), 53-65. Available from: [Link]
-
Bedford, J., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454. Available from: [Link]
- Aguilar, M. I., & Hearn, M. T. W. (2002). HPLC of Peptides and Proteins. Methods in Molecular Biology, 1-26.
-
Lazoura, E., et al. (1997). Conformational analysis of neuropeptide Y-[18-36] analogs in hydrophobic environments. Biophysical Journal, 72(1), 238-246. Available from: [Link]
-
Vater, A., et al. (2001). A Y2 Receptor Mimetic Aptamer Directed against Neuropeptide Y. Journal of Biological Chemistry, 276(44), 41036-41042. Available from: [Link]
-
Kuhn, K. K. (2017). Molecular Tools for the NPY Y4 Receptor Derived from the C-Terminus of hPP and from Argininamide-type Y1R Antagonists. University of Regensburg. Available from: [Link]
- Zautsen, R. R. (2004). Synthesis, applications and conformational investigations of constrained peptides. Utrecht University.
-
Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International, 33(3), 203-303. Available from: [Link]
-
Bedford, J., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454. Available from: [Link]
- Rivier, J. E., et al. (1992). U.S. Patent No. 5,110,808. U.S.
-
Vagner, J., et al. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available from: [Link]
- BenchChem Technical Support. (n.d.). Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
-
Chen, Y., et al. (2020). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 24(7), 1297-1306. Available from: [Link]
-
Breman, A. C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 144. Available from: [Link]
-
Boukharta, L. (2019). Elucidation of the Binding Mode of the Carboxyterminal Region of Peptide YY to the Human Y2 Receptor. DiVA portal. Available from: [Link]
-
Concept Life Sciences. (n.d.). FAQs - Solid-phase Peptide Synthesis. Concept Life Sciences. Retrieved January 16, 2026, from [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. Available from: [Link]
-
Barany, G., et al. (1987). Solid-phase peptide synthesis: a silver anniversary report. International Journal of Peptide and Protein Research, 30(6), 705-739. Available from: [Link]
Sources
- 1. High-performance liquid chromatography of amino acids, peptides and proteins. CXXVIII. Effect of D-amino acid substitutions on the reversed-phase high-performance liquid chromatography retention behaviour of neuropeptide Y[18-36] analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational analysis of neuropeptide Y-[18-36] analogs in hydrophobic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
- 13. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NPY(18-36) Concentration for In Vitro Experiments
Welcome to the technical support center for the effective use of NPY(18-36) in your in vitro research. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and troubleshoot effectively. This guide is structured to anticipate the common and complex questions that arise when working with this potent and selective Neuropeptide Y (NPY) receptor ligand.
Frequently Asked Questions (FAQs)
Q1: What is NPY(18-36) and what is its primary mechanism of action?
NPY(18-36) is a C-terminal fragment of the full-length Neuropeptide Y. It functions as a competitive antagonist at certain NPY receptors, particularly demonstrating selectivity for the Y2 receptor subtype over the Y1 receptor.[1] While full-length NPY can elicit a range of physiological responses, NPY(18-36) is often used to dissect the specific contributions of Y2 receptor signaling pathways.[2][3] For instance, it can antagonize the negative contractile effects of NPY in ventricular cardiomyocytes, which are linked to a transient outward K+ channel via an inhibitory G-protein.[4]
Q2: What are the key differences in receptor affinity between NPY(18-36) and full-length NPY?
The primary difference lies in their selectivity for NPY receptor subtypes. Full-length NPY binds with high affinity to multiple Y receptors, including Y1, Y2, and Y5.[3] In contrast, N-terminally truncated fragments like NPY(18-36) show a marked preference for the Y2 receptor. While NPY(18-36) can bind to Y2 receptors with nanomolar affinity, its affinity for the Y1 receptor is significantly lower, often in the micromolar range.[1][2] This selectivity makes NPY(18-36) a valuable tool for isolating Y2 receptor-mediated effects in your experiments.
Q3: What are the typical starting concentrations for NPY(18-36) in in vitro experiments?
A universal starting concentration does not exist, as the optimal concentration is highly dependent on the cell type, the specific assay, and the expression level of Y2 receptors. However, based on published literature and binding affinity data, a common starting point for many cell-based assays is in the range of 100 nM to 1 µM . For instance, a concentration of 1 µM NPY(18-36) has been shown to completely abolish the effect of 10 nM NPY on adenylate cyclase activity.[5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: How should I prepare and store NPY(18-36) stock solutions?
Proper preparation and storage are critical for maintaining the peptide's activity.
Solubility:
-
NPY(18-36) is soluble in water and DMSO.[5][6] For cell culture experiments, dissolving in sterile, nuclease-free water or a buffer like PBS is recommended. If using DMSO, ensure the final concentration in your culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
Stock Solution Preparation:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the peptide in the chosen solvent to a convenient stock concentration (e.g., 1 mM).
-
Gently vortex or pipette to ensure complete dissolution.
Storage:
-
Lyophilized Powder: Store at -20°C for long-term stability (up to several years).
-
Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[5][6]
| Storage Condition | Duration |
| Lyophilized Powder | -20°C, ≥ 4 years[7] |
| Stock Solution in Water/Buffer | +4°C, up to 5 days[6] |
| Stock Solution in Water/Buffer | -20°C, up to 3 months[6] |
| Stock Solution in DMSO | -20°C, up to 1 month[5] |
| Stock Solution in DMSO | -80°C, up to 6 months[5] |
Troubleshooting Guide
Issue 1: No observable effect of NPY(18-36) in my assay.
This is a common issue that can stem from several factors. Let's break down the troubleshooting process logically.
Troubleshooting Workflow for No Effect
Causality and Solutions:
-
Peptide Integrity:
-
Cause: Improper storage or handling can lead to degradation of the peptide. Repeated freeze-thaw cycles are particularly detrimental.
-
Solution: Prepare fresh stock solutions from lyophilized powder. Ensure you are following the recommended storage guidelines. When possible, purchase NPY(18-36) from a reputable supplier with quality control data.
-
-
Receptor Expression:
-
Cause: The cell line or primary cells you are using may not express the Y2 receptor, or the expression level may be too low to elicit a measurable response.
-
Solution: Verify Y2 receptor expression using techniques like qPCR, Western blot, or immunocytochemistry. If expression is low, you may need to consider using a different cell model or a system with overexpressed receptors.
-
-
Concentration Optimization:
-
Cause: The concentration of NPY(18-36) may be too low to effectively compete with the endogenous ligand or to elicit a response in your specific assay.
-
Solution: Perform a comprehensive dose-response experiment. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal working concentration.
-
-
Assay Sensitivity:
-
Cause: The assay itself may not be sensitive enough to detect the subtle changes induced by NPY(18-36).
-
Solution: Use appropriate positive and negative controls to validate your assay. For example, in a cAMP assay, forskolin can be used as a positive control to stimulate adenylyl cyclase.[8] If you are studying antagonism, ensure you have a potent agonist (like full-length NPY) that produces a robust and reproducible signal.
-
Issue 2: High background or non-specific effects observed.
High background can mask the true biological effects of NPY(18-36).
Causality and Solutions:
-
Peptide Aggregation:
-
Cause: At high concentrations or after improper storage, peptides can aggregate, leading to non-specific interactions with cells or assay components.
-
Solution: Briefly centrifuge the peptide stock solution before use to pellet any aggregates. Consider filtering the stock solution through a low-protein-binding filter (0.22 µm).
-
-
Cytotoxicity:
-
Cause: At very high concentrations, NPY(18-36) or the solvent (like DMSO) may induce cytotoxicity, leading to confounding results.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which NPY(18-36) is non-toxic to your cells.[9] Always include a vehicle control (the solvent used to dissolve the peptide) in your experiments.
-
-
Off-Target Effects:
-
Cause: While NPY(18-36) is selective for the Y2 receptor, at very high concentrations, it may begin to interact with other receptors, including other NPY receptor subtypes.
-
Solution: Operate within the concentration range determined by your dose-response curve. If you suspect off-target effects, you can use other Y-receptor antagonists to see if the observed effect is blocked.
-
Issue 3: Inconsistent results between experiments.
Reproducibility is key in scientific research. Inconsistent results often point to subtle variations in experimental protocol.
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 3. Neuropeptide Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. NPY-(18-36) and pertussis toxin distinguish between the negative and positive contractile effects of neuropeptide Y (NPY) in ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. phoenixpeptide.com [phoenixpeptide.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ispub.com [ispub.com]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
Technical Support Center: Troubleshooting Radioligand Binding Assays with NPY(18-36)
Welcome to the technical support center for researchers utilizing the Neuropeptide Y (NPY) fragment, NPY(18-36), in radioligand binding assays. This guide is designed to provide in-depth, field-proven insights to help you overcome common challenges, optimize your experimental setup, and ensure the generation of robust, high-quality data. As a C-terminal fragment of NPY, NPY(18-36) is a critical tool for discriminating between NPY receptor subtypes, and its correct application is paramount for accurate pharmacological characterization.
Section 1: Understanding the Ligand: NPY(18-36) Receptor Selectivity
The NPY system comprises a family of G-protein coupled receptors (GPCRs), with four functional subtypes in humans: Y₁, Y₂, Y₄, and Y₅.[1][2] These receptors are activated by endogenous ligands including NPY and Peptide YY (PYY).[3] The utility of NPY(18-36) stems from its differential affinity for these subtypes. N-terminal truncations of NPY result in a significant loss of affinity for the Y₁ receptor, while high affinity for the Y₂ receptor is largely maintained.[1][4]
The primary experimental value of NPY(18-36) is to pharmacologically isolate Y₂ and Y₅ receptor activity. It binds with high affinity (nanomolar range) to Y₂ receptors but has very low affinity (micromolar range) for Y₁ receptors.[1][5] This selectivity makes it an indispensable tool in competition binding assays to characterize the receptor subtype present in a given tissue or cell line.
| Ligand | Y₁ Receptor Affinity (Ki) | Y₂ Receptor Affinity (Ki) | Y₅ Receptor Affinity (Ki) | Primary Use |
| NPY (full-length) | High (nM) | High (nM) | High (nM) | Endogenous agonist, non-selective binding |
| PYY (full-length) | High (nM) | High (nM) | High (nM) | Endogenous agonist, often used for radiolabeling |
| NPY(18-36) | Low (μM) [1] | High (nM) [1][5] | Moderate-High (nM)[6] | Selective competitor for Y₂/Y₅ receptors |
| [Leu³¹, Pro³⁴]NPY | High (nM) | Low (μM) | Low (μM) | Selective competitor/agonist for Y₁ receptors[4] |
Section 2: Core Principles of a Valid Radioligand Binding Assay
A successful binding assay is a self-validating system. Before troubleshooting specific problems, ensure your experimental design adheres to these fundamental principles:
-
Attainment of Equilibrium: The incubation period must be long enough for the binding reaction to reach a steady state. This is especially critical for high-affinity ligands which may have slow dissociation rates.[7][8] It is recommended to perform kinetic experiments (association and dissociation) to determine the time required to reach equilibrium, which should exceed five half-lives of the radioligand's dissociation.[8]
-
Avoiding Ligand Depletion: The concentration of receptors should be low enough that the amount of bound radioligand is less than 10% of the total radioligand added.[9][10] Exceeding this threshold depletes the free radioligand concentration, violating the law of mass action and leading to an inaccurate estimation of affinity constants (Kd and Ki).[7][8]
-
Proper Definition of Non-Specific Binding (NSB): NSB is measured in the presence of a high concentration of an unlabeled competitor that saturates the target receptors.[11] A common practice is to use the unlabeled ligand at a concentration 100- to 1000-fold higher than its Kd.[10] For assays with NPY(18-36), using a high concentration of full-length NPY or PYY is appropriate to define NSB.
Section 3: Standard Protocol: [¹²⁵I]-PYY Competition Binding Assay using a Filtration Method
This protocol provides a standard workflow for determining the inhibitory constant (Ki) of NPY(18-36) in a membrane preparation expressing NPY receptors. Peptide YY (PYY) is structurally similar to NPY and is commonly used as a radioligand ([¹²⁵I]-PYY) as it binds non-selectively to Y₁, Y₂, and Y₅ subtypes.[3]
Materials:
-
Receptor Source: Cell membranes or tissue homogenates.
-
Radioligand: [¹²⁵I]-PYY (specific activity ~2200 Ci/mmol).
-
Competitor: NPY(18-36) peptide.
-
Non-Specific Determinate: Unlabeled NPY or PYY.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.
-
Filtration: 96-well harvester with GF/C filters, pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce peptide sticking to the filter.[12]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration via a BCA or Bradford assay.[12]
-
Assay Setup (96-well plate):
-
Total Binding: 150 µL membrane prep + 50 µL assay buffer + 50 µL [¹²⁵I]-PYY.
-
Non-Specific Binding (NSB): 150 µL membrane prep + 50 µL unlabeled NPY (e.g., 1 µM final concentration) + 50 µL [¹²⁵I]-PYY.
-
Competition Binding: 150 µL membrane prep + 50 µL of NPY(18-36) dilution series + 50 µL [¹²⁵I]-PYY.
-
-
Radioligand Concentration: Use a fixed concentration of [¹²⁵I]-PYY, typically at or below its Kd value for the receptor of interest, to maximize sensitivity for competition.[8]
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation.[12] The optimal time and temperature should be determined empirically to ensure equilibrium is reached.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-soaked GF/C filter plate. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[12]
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a beta or gamma counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the specific binding as a percentage of control (binding in the absence of competitor) against the log concentration of NPY(18-36).
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[13]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Section 4: Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered when using NPY(18-36) in binding assays.
Category 1: Issues with Non-Specific Binding (NSB)
Q1: My non-specific binding is excessively high (>30% of total binding), compromising my assay window. What are the likely causes and how can I reduce it?
A1: High NSB is a frequent issue that obscures the specific signal. The cause often lies in the interaction of the radioligand or peptide with non-receptor components.
-
Potential Cause 1: Radioligand Hydrophobicity.
-
Explanation: Highly hydrophobic radioligands can stick to plasticware, filters, and lipids in the membrane preparation.[14]
-
Solution: Ensure your assay buffer contains a blocking agent like Bovine Serum Albumin (BSA) at 0.1-1% to coat surfaces and reduce these interactions.[14][15] If the problem persists, consider adding a mild, non-ionic detergent like 0.01% Tween-20, but validate that it doesn't disrupt specific binding.
-
-
Potential Cause 2: Sticking of Peptide to Filters.
-
Explanation: Peptides like NPY and its fragments are positively charged and can bind ionically to negatively charged glass fiber filters.
-
Solution: Always pre-soak your filter plates in a solution of 0.3-0.5% polyethyleneimine (PEI).[12] PEI is a cationic polymer that coats the filters, neutralizing their negative charge and repelling the positively charged peptides.
-
-
Potential Cause 3: Inefficient Washing.
-
Explanation: Insufficient washing may not fully remove unbound radioligand trapped in the filter matrix.
-
Solution: Increase the number of wash steps (from 3 to 5) or the volume of ice-cold wash buffer.[14] Ensure the vacuum is strong enough for rapid filtration, as slow washing can allow specifically bound ligand to dissociate.
-
-
Potential Cause 4: High Receptor Concentration.
-
Explanation: Using too much membrane protein can increase the number of low-affinity, non-saturable binding sites that contribute to NSB.
-
Solution: Titrate the amount of membrane protein in your assay. Use the lowest concentration that provides a robust and reproducible specific binding signal (aim for a signal-to-background ratio of at least 3-5).[14]
-
Category 2: Issues with Specific Binding Signal
Q2: I'm observing very low or no specific binding. What could be the problem?
A2: A lack of specific signal can be frustrating and points to issues with one of the core components of the assay.
-
Potential Cause 1: Degraded Receptor or Ligands.
-
Explanation: Receptors in membrane preparations can degrade if not stored properly (at -80°C) or subjected to multiple freeze-thaw cycles. Peptides like NPY(18-36) can also degrade if stored improperly or oxidized. The radioligand itself has a limited shelf-life due to radioactive decay.
-
Solution:
-
Receptor: Use freshly prepared membranes or aliquots that have not been freeze-thawed repeatedly. Confirm receptor presence with a positive control assay using a known high-affinity ligand.
-
Peptides: Purchase high-purity peptides and store them lyophilized at -20°C or -80°C. Reconstitute in a suitable solvent (e.g., water with 0.1% TFA or DMSO) and store as small aliquots at -80°C.
-
Radioligand: Always check the expiration date and specific activity provided by the manufacturer.[14]
-
-
-
Potential Cause 2: Ligand Depletion.
-
Explanation: If your receptor concentration is too high relative to the radioligand's Kd, most of the radioligand will be bound, even at low concentrations. This prevents the generation of a proper saturation curve and violates assay assumptions.[8][10]
-
Solution: Reduce the concentration of your membrane preparation. As a rule of thumb, the receptor concentration should be at least 10-fold lower than the Kd of the radioligand ([RT] < 0.1 Kd) to ensure that total binding does not exceed 10% of the total radioligand added.[8]
-
-
Potential Cause 3: Suboptimal Assay Conditions.
-
Explanation: Binding can be highly sensitive to pH, ionic strength, and the presence of specific divalent cations (e.g., Mg²⁺, Ca²⁺).[16] The assay may also not have reached equilibrium.
-
Solution:
-
Buffer: Confirm the pH of your assay buffer is correct (typically 7.4).
-
Equilibrium: Perform a time-course experiment to ensure your incubation time is sufficient for binding to reach a plateau.[10]
-
-
Category 3: Data Interpretation & Receptor Selectivity
Q3: My competition curve for NPY(18-36) is flat or doesn't reach 100% displacement of [¹²⁵I]-PYY.
A3: This indicates that NPY(18-36) is not effectively competing for all the sites labeled by the radioligand.
-
Potential Cause 1: Presence of Y₁ Receptors.
-
Explanation: This is the expected result in a mixed population of Y₁ and Y₂ receptors. [¹²⁵I]-PYY binds to both, but NPY(18-36) only competes effectively at the Y₂ subtype.[1][4] The remaining binding that is not displaced represents the radioligand bound to Y₁ receptors.
-
Solution: This is not an error but a key piece of data. To confirm, run a parallel competition curve with a Y₁-selective ligand like [Leu³¹, Pro³⁴]NPY. The combination of these two curves can help you determine the relative proportions of Y₁ and Y₂ receptors in your preparation.
-
-
Potential Cause 2: Insufficient Concentration Range.
-
Explanation: You may not have used a high enough concentration of NPY(18-36) to achieve full displacement at the Y₂/Y₅ receptors.
-
Solution: Extend the concentration range of NPY(18-36) in your assay, for example, from 1 pM up to 10 µM, to ensure you define both the top and bottom plateaus of the curve.
-
Q4: NPY(18-36) is showing unexpectedly high affinity for Y₁ receptors in my assay. What could be the cause?
A4: This result contradicts the established pharmacology of NPY(18-36) and suggests an experimental artifact or a misidentified system.
-
Potential Cause 1: Incorrect Competitor.
-
Explanation: The vial labeled "NPY(18-36)" may contain full-length NPY or another non-selective analog due to a mix-up.
-
Solution: Verify the identity and purity of your peptide, ideally using mass spectrometry. Always source peptides from reputable suppliers.
-
-
Potential Cause 2: Misidentified Receptor Expression.
-
Explanation: The cell line or tissue being used may not be expressing the receptor you believe it is. For example, it could be expressing a Y₄ or a non-mammalian NPY receptor with a different pharmacological profile.[17]
-
Solution: Validate your experimental system. Use RT-PCR or Western blotting to confirm the expression of the target receptor subtype. Perform a full pharmacological characterization with a panel of standard selective ligands (e.g., NPY(18-36), [Leu³¹, Pro³⁴]NPY, and a Y₅-selective agonist) to confirm the receptor's identity.
-
Category 4: Assay Variability & Reproducibility
Q5: My results are inconsistent between plates and experimental days. How can I improve reproducibility?
A5: High variability undermines confidence in your data and can stem from multiple small inconsistencies in the workflow.
-
Potential Cause 1: Inconsistent Reagent Preparation.
-
Explanation: Variations in buffer pH, protein concentration, or ligand dilutions can cause significant shifts in results.
-
Solution: Prepare large batches of buffers and reagents to be used across multiple experiments. Always use freshly diluted peptides and radioligands. Ensure membrane preparations are homogenized thoroughly before aliquoting to ensure a uniform receptor concentration in each tube.[15]
-
-
Potential Cause 2: Pipetting Inaccuracy.
-
Explanation: Small volume errors, especially with concentrated stock solutions or viscous membrane suspensions, can lead to large variations.
-
Solution: Use calibrated pipettes and proper pipetting technique. When pipetting membrane suspensions, gently mix before taking each aliquot. Prepare dilution series carefully and use intermediate dilution steps to minimize errors.
-
-
Potential Cause 3: Temperature Fluctuations.
-
Explanation: Binding kinetics are temperature-dependent. Inconsistent incubation temperatures will lead to variable results.
-
Solution: Use a calibrated incubator or water bath with stable temperature control. Ensure all plates are allowed to equilibrate to the same temperature before starting the reaction.[15]
-
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I use a Scintillation Proximity Assay (SPA) for my NPY(18-36) experiments? A: Yes, SPA is an excellent high-throughput alternative to filtration assays.[18][19] In an SPA, the receptor-containing membranes are coupled to scintillant-embedded beads. Only radioligand that binds to the receptor is close enough to the bead to generate a light signal, eliminating the need for wash steps.[20][21] Key considerations for adapting to SPA include optimizing the bead-to-receptor coupling ratio and being aware of potential signal quenching from colored compounds in your sample.[22]
Q2: How do I properly prepare and store my NPY(18-36) peptide? A: Peptides are sensitive to degradation. For maximal stability, store the lyophilized powder at -80°C. Reconstitute the peptide in a small amount of sterile, nuclease-free water or a buffer appropriate for your assay. For peptides that are difficult to dissolve, a small amount of DMSO or acetonitrile can be used first, followed by dilution with buffer. Create small, single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles.
Q3: What defines a "good" radioligand binding assay? A: A high-quality assay is characterized by:
-
High Specific Binding: Specific binding should account for >70% of the total binding at the Kd concentration of the radioligand.
-
Low Non-Specific Binding: NSB should be low, non-saturable, and linear with respect to radioligand concentration.
-
Saturability: Specific binding should be saturable, demonstrating a finite number of receptors (Bmax).
-
High Affinity: The radioligand should have a high affinity (low Kd) for the receptor to ensure a strong signal and minimize the amount of radioactivity needed.
-
Reproducibility: The assay should yield consistent Kd/Ki and Bmax values across multiple experiments.
Section 6: Visualizations
Diagram 1: Workflow of a Competition Radioligand Binding Assay
Caption: Workflow for a standard competition radioligand binding assay.
Diagram 2: Troubleshooting Logic for High Non-Specific Binding
Caption: Decision tree for troubleshooting high non-specific binding.
References
-
Bylund, D. & Toews, M. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Neuropeptide Y receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Zhang, J. H., & Li, H. (2014). GPCR-radioligand binding assays. Methods in molecular biology (Clifton, N.J.), 1175, 137–146. Available at: [Link]
-
Zarrindast, M. R., et al. (2007). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 6(4), 283-289. Available at: [Link]
-
Acaı´, D., et al. (2012). Neuropeptide Y receptors: how to get subtype selectivity. Frontiers in Endocrinology, 3, 128. Available at: [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. Available at: [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. Available at: [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Alfa Cytology. Available at: [Link]
-
Motulsky, H. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. Available at: [Link]
-
Jurkowski, P., et al. (2000). Characterization of Y1, Y2 and Y5 Subtypes of the Neuropeptide Y (NPY) Receptor in Rabbit Kidney. Sensitivity of Ligand Binding to Guanine Nucleotides and Phospholipase C Inhibitors. Pharmacology & Toxicology, 86(4), 167-176. Available at: [Link]
-
Tasan, R. O., & Kofler, B. (1995). Neuropeptide Y receptor subtypes. Current pharmaceutical design, 1(4), 363-380. Available at: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Waeber, C., et al. (1993). Distinction of NPY receptors in vitro and in vivo. I. NPY-(18-36) discriminates NPY receptor subtypes in vitro. The American journal of physiology, 264(4 Pt 2), R774–R781. Available at: [Link]
-
Michel, M.C., et al. (2018). Neuropeptide Y receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Wulffen, B., et al. (2001). A Y2 Receptor Mimetic Aptamer Directed against Neuropeptide Y. Journal of Biological Chemistry, 276(41), 38123-38128. Available at: [Link]
-
Herzog, H., et al. (1992). Neuropeptide Y1 subtype pharmacology of a recombinantly expressed neuropeptide receptor. Molecular pharmacology, 42(3), 389-394. Available at: [Link]
-
Sittampalam, G. S., et al. (2012). Radioligand Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]
-
Motulsky, H. (n.d.). Analyzing Radioligand Binding Data. GraphPad. Available at: [Link]
-
Lundell, I., et al. (2002). A receptor with equal affinity for pancreatic polypeptide, neuropeptide Y and peptide YY. Journal of Molecular Endocrinology, 28(3), 225-235. Available at: [Link]
-
The Assay Doctor. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for. [Video]. YouTube. Available at: [Link]
-
Wikipedia. (2023, December 2). Scintillation proximity assay. In Wikipedia. Available at: [Link]
-
Ovid. (n.d.). Helping High-Throughput Screening : Pharmaceutical & Diagnostic Innovation. Available at: [Link]
-
Wikipedia. (2022, November 28). Filter-binding assay. In Wikipedia. Available at: [Link]
-
Rio, D. C. (2012). Filter-binding assay for analysis of RNA-protein interactions. Cold Spring Harbor protocols, 2012(10), 1078–1081. Available at: [Link]
Sources
- 1. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 2. Neuropeptide Y receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Neuropeptide Y1 subtype pharmacology of a recombinantly expressed neuropeptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. limes-institut-bonn.de [limes-institut-bonn.de]
- 6. Neuropeptide Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chem.uwec.edu [chem.uwec.edu]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. swordbio.com [swordbio.com]
- 16. Characterization of Y1, Y2 and Y5 subtypes of the neuropeptide Y (NPY) receptor in rabbit kidney. Sensitivity of ligand binding to guanine nucleotides and phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jme.bioscientifica.com [jme.bioscientifica.com]
- 18. multispaninc.com [multispaninc.com]
- 19. ovid.com [ovid.com]
- 20. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 21. Scintillation Proximity Assays | Revvity [revvity.com]
- 22. resources.revvity.com [resources.revvity.com]
Minimizing off-target effects of Neuropeptide Y (18-36)
Welcome to the technical support center for Neuropeptide Y (18-36) [NPY(18-36)]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this C-terminal fragment of Neuropeptide Y. Our goal is to help you minimize off-target effects and ensure the scientific integrity of your results.
Introduction to Neuropeptide Y (18-36)
Neuropeptide Y (NPY) is a 36-amino acid peptide that is widely distributed in the central and peripheral nervous systems and plays a crucial role in various physiological processes, including food intake, stress response, and blood pressure regulation.[1][2][3] NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[4][5][6]
NPY(18-36) is a C-terminal fragment of NPY. While full-length NPY can activate multiple Y receptor subtypes, truncated fragments can exhibit altered receptor selectivity. NPY(18-36) is often utilized in research for its relative selectivity towards certain NPY receptor subtypes, primarily the Y2 receptor.[7] However, it's crucial to recognize that it can also interact with other receptors, particularly the Y5 receptor, at similar concentrations, which can lead to off-target effects and confounding experimental outcomes.[4] This guide will provide you with the necessary information to anticipate, identify, and mitigate these off-target effects.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with NPY(18-36) in a question-and-answer format.
Question 1: I am observing a hypotensive effect in my in vivo animal model after administering NPY(18-36), which is contrary to the expected vasoconstrictive effects of NPY. What could be the cause?
Answer:
This is a critical observation and highlights the complexity of NPY fragment pharmacology. While full-length NPY is a potent vasoconstrictor, certain C-terminal fragments, including NPY(18-36), have been reported to elicit a hypotensive response in vivo.[8]
-
Plausible Causes:
-
Receptor Subtype Specificity: The hypertensive (vasoconstrictive) action of NPY is primarily mediated by the Y1 receptor. NPY(18-36) has a low affinity for the Y1 receptor and preferentially binds to Y2 and Y5 receptors.[4][7] The activation of these receptors in vascular beds can lead to vasodilation and a subsequent drop in blood pressure, a mechanism distinct from the Y1-mediated effects of full-length NPY.
-
Dose-Dependent Bimodal Response: Some studies on NPY and its analogs have reported bimodal effects where low and high concentrations of the peptide can produce opposing physiological responses.[9] It is possible that the dose of NPY(18-36) you are using falls within a range that favors a hypotensive effect.
-
Antagonism of Endogenous NPY: In some contexts, NPY(18-36) can act as a competitive antagonist at certain NPY receptors.[10] By blocking the effects of endogenous, full-length NPY at receptors that maintain vascular tone, NPY(18-36) could indirectly lead to a decrease in blood pressure.
-
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response study to determine if the hypotensive effect is dose-dependent and to identify any potential bimodal responses.
-
Use of Selective Antagonists: Co-administer NPY(18-36) with selective antagonists for the Y2 and Y5 receptors to see if the hypotensive effect is blocked. This will help to pharmacologically dissect the receptor subtypes involved.
-
Comparative Studies with Full-Length NPY: As a positive control, administer full-length NPY to confirm the expected hypertensive response in your model system. This will validate your experimental setup.
-
Re-evaluate the Literature: Carefully review the literature for studies using NPY(18-36) in similar experimental models to compare your findings with published data.[8]
-
Question 2: My in vitro cell-based assays are showing inconsistent results, particularly in cAMP inhibition assays. What could be the source of this variability?
Answer:
Inconsistent results in functional assays like cAMP inhibition are a common challenge. Given that NPY receptors primarily couple to Gαi/o proteins to inhibit adenylyl cyclase, this is a critical readout of receptor activation.[4][11]
-
Plausible Causes:
-
Receptor Expression Levels: The cell line you are using may have variable or low expression levels of the target receptors (Y2 and Y5). If the receptor density is not optimal, the signal window for cAMP inhibition may be narrow, leading to high variability.
-
Peptide Stability and Aggregation: Peptides can be susceptible to degradation by proteases in cell culture media or can aggregate over time, reducing the effective concentration of the active monomeric peptide.
-
Off-Target Receptor Activation: If your cell line endogenously expresses multiple NPY receptor subtypes, the observed effect will be a composite of the activation of all these receptors, potentially masking the specific effect you are trying to measure.
-
Assay Conditions: The kinetics of NPY(18-36) binding and signaling may be sensitive to assay conditions such as incubation time, temperature, and the concentration of forskolin or other adenylyl cyclase activators used.
-
-
Troubleshooting Steps:
-
Characterize Your Cell Line: Use qPCR or Western blotting to confirm the expression levels of Y2 and Y5 receptors in your cell line. Consider using a cell line that has been engineered to overexpress a single NPY receptor subtype for cleaner results.
-
Peptide Quality Control:
-
Ensure you are using high-purity, TFA-free peptide.
-
Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Consider performing a stability study of NPY(18-36) in your specific cell culture media.
-
-
Use of Selective Antagonists: Pre-incubate your cells with a selective Y2 or Y5 antagonist before adding NPY(18-36) to confirm that the observed cAMP inhibition is mediated by the intended receptor.
-
Optimize Assay Parameters:
-
Perform a time-course experiment to determine the optimal incubation time for NPY(18-36) to elicit a maximal response.
-
Titrate the concentration of your adenylyl cyclase activator to ensure a robust, but not saturating, cAMP signal.
-
-
Question 3: I am struggling to demonstrate the selectivity of NPY(18-36) for the Y2 receptor over the Y5 receptor in my binding assays. The binding affinities are very similar. How can I better differentiate the activity at these two receptors?
Answer:
This is a known challenge as NPY(18-36) can activate both Y2 and Y5 receptors at similar concentrations.[4] Relying solely on binding affinity may not be sufficient to claim functional selectivity.
-
Strategies for Differentiation:
-
Orthogonal Functional Assays: Employ multiple functional assays that measure different downstream signaling events. For example, in addition to cAMP assays, you could perform:
-
Calcium Mobilization Assays: While NPY receptors primarily couple to Gαi/o, some have been shown to modulate intracellular calcium levels.[5][12] The kinetics and magnitude of the calcium response may differ between Y2 and Y5 receptor activation.
-
ERK Phosphorylation Assays: Activation of NPY receptors can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[13][14] The signaling cascade leading to ERK activation may be different for Y2 and Y5, providing a point of differentiation.
-
-
Kinetic Binding Studies: Instead of standard equilibrium binding assays, consider performing kinetic studies to determine the association (k_on) and dissociation (k_off) rates of NPY(18-36) at both receptors. Differences in binding kinetics, particularly the residence time of the peptide at the receptor, can translate into different pharmacological effects.
-
Use of Reference Compounds: Include other NPY fragments with known selectivity profiles in your assays. For example, NPY(3-36) is also a Y2-preferring agonist, while compounds like [D-Trp32]NPY are more selective for the Y5 receptor.[7][11] Comparing the activity of NPY(18-36) to these standards can provide a clearer picture of its selectivity.
-
Frequently Asked Questions (FAQs)
What are the primary on-target effects of NPY(18-36)?
The primary on-target effects of NPY(18-36) are mediated through the activation of the Neuropeptide Y Y2 receptor. The Y2 receptor is predominantly found on presynaptic neurons and its activation typically leads to the inhibition of neurotransmitter release.[6] In the central nervous system, this can influence processes such as food intake, anxiety, and memory.[6][7]
What are the known off-target effects of NPY(18-36)?
The most significant off-target effect of NPY(18-36) is the activation of the Neuropeptide Y Y5 receptor.[4] The Y5 receptor is also involved in the regulation of food intake, and its activation can lead to orexigenic (appetite-stimulating) effects.[7] This can complicate the interpretation of in vivo feeding studies where both Y2 and Y5 receptors may be activated. Additionally, as discussed in the troubleshooting section, NPY(18-36) can have unexpected cardiovascular effects that differ from full-length NPY.[8]
How can I chemically modify NPY(18-36) to improve its selectivity?
Improving the selectivity of peptide ligands is a key challenge in drug development. While specific modifications for NPY(18-36) to improve Y2/Y5 selectivity are not extensively documented in the provided search results, general principles of peptide chemistry can be applied:
-
Alanine Scanning: Systematically replace each amino acid in NPY(18-36) with alanine to identify residues that are critical for binding to the Y5 receptor but not the Y2 receptor. This can guide further modifications.
-
Introduction of Unnatural Amino Acids: Incorporating sterically constrained or conformationally restricted unnatural amino acids can lock the peptide into a conformation that is more favorable for binding to the Y2 receptor over the Y5 receptor.
-
PEGylation or Lipidation: While primarily used to extend the half-life of peptides, the attachment of polyethylene glycol (PEG) or lipid chains can also alter receptor binding profiles.[15] The position and size of these modifications can be optimized to sterically hinder binding to the Y5 receptor while preserving Y2 receptor affinity.
What are the best practices for formulating and delivering NPY(18-36) to minimize off-target effects?
-
Targeted Delivery Systems: For in vivo studies, consider using targeted delivery systems to concentrate NPY(18-36) at the desired site of action. This can reduce systemic exposure and minimize off-target effects in other tissues. Nanoparticle-based delivery systems functionalized with targeting ligands for specific cell types are a promising approach.[16][17]
-
pH and Buffer Optimization: The stability and solubility of peptides are highly dependent on pH and the buffer system used.[18] Optimize the formulation to ensure the peptide remains in its active, monomeric state.
-
Excipient Selection: The use of excipients such as antioxidants or metal chelators can help to prevent oxidative degradation of the peptide.[18]
Visualizing NPY Receptor Signaling and Experimental Workflows
NPY Y2/Y5 Receptor Signaling Pathway
Caption: Simplified signaling of NPY(18-36) via Y2 (on-target) and Y5 (off-target) receptors.
Workflow for Assessing On- and Off-Target Effects
Caption: Experimental workflow for characterizing NPY(18-36) on- and off-target effects.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of NPY(18-36) for the Y2 and Y5 receptors.
-
Cell Culture: Culture HEK293 cells stably expressing either human Y2 or Y5 receptors.
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
A fixed concentration of radioligand (e.g., ¹²⁵I-PYY).
-
Increasing concentrations of unlabeled NPY(18-36) (competitor).
-
Cell membranes (10-20 µg of protein per well).
-
-
Incubate for 2 hours at room temperature.
-
Harvest the membranes onto filter plates and wash with ice-cold wash buffer.
-
Measure the radioactivity bound to the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of NPY(18-36).
-
Use non-linear regression to fit the data to a one-site competition model and calculate the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Accumulation Assay
This protocol measures the ability of NPY(18-36) to inhibit adenylyl cyclase activity.
-
Cell Seeding: Seed cells expressing the target receptor into a 96-well plate and allow them to attach overnight.
-
Assay Preparation:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.
-
-
Peptide Treatment:
-
Add increasing concentrations of NPY(18-36) to the wells.
-
Immediately add a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin).
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of NPY(18-36).
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the EC50.
-
References
-
BPS/IUPHAR Guide to PHARMACOLOGY. (n.d.). Neuropeptide Y receptors. Retrieved from [Link]
-
Gehlert, D. R. (1995). Neuropeptide Y receptor subtypes. PubMed. Retrieved from [Link]
-
McFarlane, M. R., & Brain, S. D. (2002). Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth. American Journal of Physiology-Heart and Circulatory Physiology, 283(3), H997-H1005. Retrieved from [Link]
-
Zengin, T., & Beck-Sickinger, A. G. (2013). Neuropeptide Y receptors: how to get subtype selectivity. Frontiers in Endocrinology, 4, 12. Retrieved from [Link]
-
Kask, A., & Rägo, L. (2000). Ligands of the Neuropeptide Y Y2 receptor. Current Topics in Medicinal Chemistry, 2(4), 369-382. Retrieved from [Link]
-
Zengin, T., & Beck-Sickinger, A. G. (2013). Neuropeptide Y receptors: how to get subtype selectivity. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Neuropeptide Y. Retrieved from [Link]
-
Li, F., & Vaudry, D. (2008). Neuropeptide Y Y5 Receptor Promotes Cell Growth through Extracellular Signal-Regulated Kinase Signaling and Cyclic AMP Inhibition in a Human Breast Cancer Cell Line. Molecular Cancer Research, 6(10), 1628-1636. Retrieved from [Link]
-
Spencer, B., & Masliah, E. (2014). Systemic Central Nervous System (CNS)-targeted Delivery of Neuropeptide Y (NPY) Reduces Neurodegeneration and Increases Neural Precursor Cell Proliferation in a Mouse Model of Alzheimer Disease. Journal of Biological Chemistry, 289(35), 24426-24443. Retrieved from [Link]
-
Tatemoto, K. (2004). Neuropeptide Y: History and Overview. ResearchGate. Retrieved from [Link]
-
Zukowska-Grojec, Z., & Karwatowska-Prokopczuk, E. (1998). Neuropeptide Y. Circulation Research, 82(12), 1211-1222. Retrieved from [Link]
-
Krstenansky, J. L., & Owen, T. J. (1989). Neuropeptide Y and neuropeptide Y18-36. Structural and biological characterization. PubMed. Retrieved from [Link]
-
Jall, S., & Finan, B. (2019). Half-Life Extending Modifications of Peptide YY3–36 Direct Receptor-Mediated Internalization. Gubra. Retrieved from [Link]
-
Beck-Sickinger, A. G. (n.d.). Summary of different chemical modification strategies to improve functional properties of peptides. ResearchGate. Retrieved from [Link]
-
Pais-Silva, C., & Sampaio-Marques, B. (2022). Development of Neuropeptide Y and Cell-Penetrating Peptide MAP Adsorbed onto Lipid Nanoparticle Surface. MDPI. Retrieved from [Link]
-
Thorsell, A. (2008). Central Neuropeptide Y Plays an Important Role in Mediating the Adaptation Mechanism Against Chronic Stress in Male Rats. Endocrinology, 149(11), 5541-5547. Retrieved from [Link]
-
Balasubramaniam, A., & Sheriff, S. (1990). Neuropeptide Y (18-36) is a competitive antagonist of neuropeptide Y in rat cardiac ventricular membranes. PubMed. Retrieved from [Link]
-
Naeem, M., & Rana, M. S. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC. Retrieved from [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
Kim, J., & Ye, D. (2022). Peptide-functionalized nanoparticles for brain-targeted therapeutics. Journal of Nanobiotechnology, 20(1), 1-19. Retrieved from [Link]
-
Venton, B. J., & Wang, Y. (2014). Electrokinetic Preconcentration and Detection of Neuropeptides at Patterned Graphene-Modified Electrodes in a Nanochannel. Analytical Chemistry, 86(9), 4349-4355. Retrieved from [Link]
-
Spangler, D. (2012). In Search for Potent and Selective NPY Y4 Receptor Ligands: Acylguanidines, Argininamides and Peptide. University of Regensburg Publication Server. Retrieved from [Link]
-
Kim, Y., & Lee, S. (2022). Structural basis of neuropeptide Y signaling through Y1 receptor. PMC. Retrieved from [Link]
-
Ruohonen, S. (2008). TRANSGENIC MICE OVEREXPRESSING NEUROPEPTIDE Y: AN EXPERIMENTAL MODEL OF METABOLIC AND CARDIOVASCULAR DISEASES. UTUPub. Retrieved from [Link]
-
Lubeck, M., & Vaudel, M. (2022). Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry. PMC. Retrieved from [Link]
-
Han, X., & Tossi, A. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI. Retrieved from [Link]
-
Agustina, R., & Sari, Y. (2022). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Ubaya Repository. Retrieved from [Link]
-
Johnson, J. A., & Heien, M. L. (2021). Development of a Neuropeptide Y-Sensitive Implantable Microelectrode for Continuous Measurements. ACS Sensors, 6(5), 1876-1884. Retrieved from [Link]
-
Evosep. (n.d.). Evosep Support Troubleshooting Guide. Retrieved from [Link]
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- 5. Neuropeptide Y receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 8. Neuropeptide Y and neuropeptide Y18-36. Structural and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Neuropeptide Y (18-36) is a competitive antagonist of neuropeptide Y in rat cardiac ventricular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Systemic Central Nervous System (CNS)-targeted Delivery of Neuropeptide Y (NPY) Reduces Neurodegeneration and Increases Neural Precursor Cell Proliferation in a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. repository.ubaya.ac.id [repository.ubaya.ac.id]
NPY(18-36) Technical Support Center: Best Practices for Storage and Handling
Welcome to the technical support center for Neuropeptide Y (18-36) [NPY(18-36)]. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, efficacy, and reliable performance of NPY(18-36) in your experiments. As Senior Application Scientists, we have compiled this resource based on established biochemical principles and extensive laboratory experience to address the common challenges encountered when working with this peptide fragment.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized NPY(18-36)?
For long-term stability, lyophilized NPY(18-36) should be stored at -20°C or colder.[1][2][3][4][5] Storing the peptide in a desiccated environment will further enhance its shelf life by minimizing moisture absorption, which can significantly decrease its long-term stability.[2][4] While some suppliers suggest that lyophilized peptides are stable for days to weeks at room temperature, for periods longer than four weeks, storage at -20°C or -80°C is strongly recommended.[4][5]
Q2: I've just received my shipment of NPY(18-36). Can I store it in the refrigerator?
Upon receipt, it is best practice to immediately store the lyophilized peptide at -20°C for long-term storage.[6] However, for short-term use, storage at 2-8°C is acceptable for up to six months.[1][7] Always refer to the manufacturer's specific recommendations provided on the product datasheet.
Q3: My lyophilized NPY(18-36) appears as a small film or is barely visible in the vial. Is this normal?
Yes, this is completely normal. The apparent volume of lyophilized peptides can vary, and due to their nature, they can appear as a thin film or even be difficult to see.[5] This does not indicate a problem with the quantity of the peptide.
Q4: How many times can I freeze and thaw my NPY(18-36) stock solution?
It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[3][4][6] The best practice is to aliquot the reconstituted NPY(18-36) solution into single-use volumes before freezing.[3][7]
Q5: What is the recommended solvent for reconstituting NPY(18-36)?
NPY(18-36) is soluble in water.[7] For reconstitution, it is recommended to use sterile, distilled water or a sterile buffer such as PBS at a pH between 5 and 7.[5][6]
Q6: How long can I store NPY(18-36) in solution?
The stability of peptides in solution is limited. Once reconstituted, NPY(18-36) solutions can be stored at 4°C for up to 5 days or frozen at -20°C for up to 3 months for best results.[7] Some general guidelines suggest peptide solutions may be stable for 1-2 weeks at 4°C and for 3-4 months at -20°C.[5] However, for optimal performance, it is always recommended to use freshly prepared solutions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Difficulty dissolving the lyophilized peptide | The peptide has not fully warmed to room temperature, leading to condensation and clumping. | Before opening, allow the vial to equilibrate to room temperature in a desiccator for 25 to 45 minutes.[4][8] This prevents moisture from the air from condensing inside the cold vial. |
| The peptide is aggregating. | To aid dissolution, you can gently vortex the solution or use sonication in a water bath for a few minutes.[2][6] Avoid excessive heating, as temperatures above 40°C can degrade the peptide.[6] | |
| Inconsistent experimental results | Peptide degradation due to improper storage or handling. | Ensure the lyophilized peptide is stored at -20°C or colder and protected from light.[3][5] When in solution, avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3][7] |
| Contamination of the peptide solution. | Always use sterile water or buffers for reconstitution and handle with gloves to prevent enzymatic or bacterial contamination.[6] Filtering the peptide solution through a 0.2 µm filter can also help remove potential bacterial contamination.[3] | |
| Precipitation of the peptide in solution | The peptide has come out of solution after being added to a buffer of a different pH. | Ensure the pH of your final solution is compatible with the peptide's solubility. A pH range of 5-7 is generally optimal for peptide stability in solution.[5] |
| The concentration of the peptide is too high for the chosen solvent. | Try dissolving the peptide in a smaller volume of the initial solvent and then gradually adding your buffer. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized NPY(18-36)
This protocol outlines the standard procedure for reconstituting lyophilized NPY(18-36) to create a stock solution.
Materials:
-
Vial of lyophilized NPY(18-36)
-
Sterile, distilled water or sterile buffer (e.g., PBS, pH 7.0)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer (optional)
-
Sonicator (optional)
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized NPY(18-36) to warm to room temperature for at least 25-45 minutes, preferably in a desiccator.[4][8] This critical step prevents the condensation of atmospheric moisture, which can compromise the peptide's stability.[2]
-
Solvent Addition: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Carefully open the vial and add the desired volume of sterile water or buffer to achieve the target concentration.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide. If necessary, sonicate the solution for a few minutes to aid dissolution.[2][6]
-
Aliquoting: Once the peptide is fully dissolved, dispense the solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles.[3][7]
-
Storage: For immediate use, store the aliquots at 4°C for up to 5 days. For longer-term storage, freeze the aliquots at -20°C or -80°C.[7]
Visual Workflow for NPY(18-36) Handling and Storage
Caption: Workflow for proper handling and storage of NPY(18-36).
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized | -20°C or -80°C | Years | Protect from light and moisture.[3][4][5] |
| 2-8°C | Up to 6 months | For short-term storage.[1] | |
| In Solution | -20°C or -80°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles.[7] |
| 4°C | Up to 5 days | For immediate use.[7] |
References
- Current time information in Atlanta, GA, US. Google. Retrieved January 16, 2026.
-
Peptide Storage and Handling Guidelines. GenScript. Retrieved January 16, 2026, from [Link]
-
Peptide handling & storage guidelines. sb-PEPTIDE. Retrieved January 16, 2026, from [Link]
-
NPY (18-36) (Porcine). PHOENIX BIOTECH. Retrieved January 16, 2026, from [Link]
Sources
- 1. Neuropeptide Y (18-36), porcine - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 2. bachem.com [bachem.com]
- 3. genscript.com [genscript.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. phoenixpeptide.com [phoenixpeptide.com]
- 8. NPY (18-36) (Porcine) [phoenixbiotech.net]
Technical Support Center: Refining Animal Models for NPY(18-36) Research
Welcome to the technical support center for researchers investigating the effects of Neuropeptide Y (18-36) [NPY(18-36)]. This guide is designed to provide you with field-proven insights and troubleshooting strategies to enhance the precision, reliability, and ethical standards of your animal studies. As we delve into the nuances of NPY(18-36) research, this resource will serve as a dynamic repository of knowledge, blending established protocols with practical solutions to common experimental hurdles.
Part 1: Foundational Knowledge & Experimental Design
Understanding NPY(18-36): A Primer for the Bench Scientist
Neuropeptide Y (NPY) is a 36-amino acid peptide widely expressed in the central and peripheral nervous systems, playing a crucial role in a myriad of physiological processes, including the regulation of blood pressure, anxiety, and food intake.[1][2] The C-terminal fragment, NPY(18-36), has garnered significant attention as a selective agonist for the NPY Y2 receptor subtype.[3][4] Understanding this selectivity is paramount, as the diverse effects of NPY are mediated by at least five different G-protein coupled receptor subtypes (Y1-Y6), each with distinct signaling pathways and physiological outcomes.[5] Activation of Y2 receptors, often located presynaptically on NPY-expressing neurons, can modulate the release of NPY and other neurotransmitters, leading to complex downstream effects.[4][6]
Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
I. Peptide Handling and Administration
Question: My NPY(18-36) solution appears to have low bioactivity. What could be the cause?
Answer:
The stability and proper handling of peptide solutions are critical for reproducible results. Several factors can contribute to decreased bioactivity:
-
Improper Storage: NPY(18-36) is susceptible to degradation. It should be stored lyophilized at -20°C or colder. Once reconstituted, aliquot and store at -80°C to minimize freeze-thaw cycles.
-
Incorrect Reconstitution: Use sterile, nuclease-free solutions for reconstitution. The choice of solvent can impact stability. While sterile saline is common for in vivo use, for long-term storage, reconstitution in a buffer containing a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) can prevent adsorption to plasticware.
-
Oxidation: The peptide contains methionine residues that can be prone to oxidation. Use freshly prepared solutions and consider de-gassing your solvent to minimize dissolved oxygen.[7]
Troubleshooting Table: NPY(18-36) Solution Issues
| Problem | Potential Cause | Recommended Solution |
| Low Bioactivity | Peptide degradation due to multiple freeze-thaw cycles. | Aliquot the reconstituted peptide into single-use volumes and store at -80°C. |
| Adsorption to plastic tubes. | Use low-protein-binding microcentrifuge tubes. Consider adding a carrier protein (e.g., 0.1% BSA) to your stock solution. | |
| Oxidation of the peptide. | Reconstitute with de-gassed, sterile buffer. Prepare fresh dilutions for each experiment. | |
| Precipitation | Incorrect solvent or pH. | Check the manufacturer's recommendations for solubility. A small amount of a gentle organic solvent like DMSO may be needed for initial solubilization before dilution in aqueous buffer. Ensure the final pH is compatible with the peptide's isoelectric point. |
Question: I am observing high variability in behavioral responses after intracerebroventricular (ICV) injection of NPY(18-36). How can I improve consistency?
Answer:
Intracerebroventricular (ICV) injections are a powerful tool for central administration but require precision. Variability often stems from the surgical procedure itself.
-
Accurate Stereotaxic Targeting: Ensure your stereotaxic apparatus is properly calibrated. Use a reliable mouse or rat brain atlas to determine the precise coordinates for the lateral ventricles.[8] Bregma and lambda are key landmarks for accurate targeting.[9]
-
Consistent Injection Volume and Rate: Use a microinjection pump for controlled and slow infusion. A rapid injection can cause backflow and tissue damage, leading to inconsistent delivery. A common rate is 0.1-0.5 µL/minute.[8]
-
Post-operative Care: Proper post-operative care, including analgesia and temperature regulation, is crucial for animal recovery and minimizing stress, which can be a significant confounding factor in behavioral studies.[9]
Experimental Workflow: Stereotaxic ICV Injection
Caption: Stereotaxic ICV Injection Workflow.
For detailed protocols on stereotaxic surgery, refer to established resources.[10][11]
Question: Can I administer NPY(18-36) peripherally? What are the considerations?
Answer:
Yes, peripheral administration (e.g., intraperitoneal - IP, subcutaneous - SC) is less invasive and can be suitable for certain research questions. However, there are important considerations:
-
Blood-Brain Barrier (BBB) Penetration: The ability of NPY(18-36) to cross the BBB is limited. Therefore, peripheral administration may primarily target peripheral Y2 receptors or have indirect central effects.
-
Dose and Bioavailability: Higher doses are typically required for peripheral administration to achieve a central effect, if any.[2] The bioavailability will be lower compared to central administration.
-
Intranasal Administration: This route offers a non-invasive method for bypassing the BBB to some extent and delivering peptides to the central nervous system.[12]
II. Behavioral and Physiological Readouts
Question: I am not observing the expected anxiolytic/anxiogenic effects of NPY(18-36) in my behavioral assays. What could be wrong?
Answer:
The behavioral effects of NPY(18-36) can be complex and are influenced by several factors.
-
Dose-Response: Ensure you have performed a thorough dose-response study. The effects of neuropeptides can be biphasic (U-shaped dose-response curve).
-
Timing of Administration and Testing: The time between NPY(18-36) administration and the behavioral test is critical. The peptide has a finite half-life in vivo.
-
Choice of Behavioral Assay: Different anxiety and depression models probe distinct aspects of these complex behaviors.[13][14][15] Consider using a battery of tests to get a comprehensive picture.
-
Baseline Anxiety of the Animal Strain: The genetic background of your mice or rats can significantly influence their baseline anxiety levels and responsiveness to pharmacological agents.[15]
Troubleshooting Table: Behavioral Assay Inconsistencies
| Problem | Potential Cause | Recommended Solution |
| No Behavioral Effect | Inappropriate dose. | Conduct a dose-response curve (e.g., logarithmic dose increments). |
| Incorrect timing of testing post-injection. | Perform a time-course experiment to determine the peak effect of the peptide. | |
| Animal strain is non-responsive. | Review literature for the suitability of the chosen strain for NPY-related behavioral studies. Consider using a different strain. | |
| High Variability | Inconsistent handling and habituation. | Ensure all animals are handled by the same experimenter and are habituated to the testing room and equipment. |
| Environmental stressors. | Control for noise, light, and temperature in the testing environment. | |
| Contradictory Results | Different behavioral paradigms measuring different aspects of anxiety/depression. | Use a battery of tests (e.g., open field, elevated plus maze, light-dark box for anxiety) and interpret the results in the context of what each test measures. |
Question: How do I interpret cardiovascular effects of NPY(18-36)?
Answer:
NPY(18-36) can have complex effects on the cardiovascular system. In conscious rats, it has been shown to decrease cardiac output, which can lead to a reduction in blood pressure.[16] However, it may not initially cause the vasoconstriction seen with full-length NPY.[16]
-
Direct vs. Indirect Effects: Distinguishing between direct cardiac effects and indirect effects mediated by changes in vascular resistance or autonomic nervous system activity is crucial.
-
Vagal Nerve Involvement: The hypotensive action of NPY(18-36) may depend on intact vagus nerves.[17]
III. Mechanism of Action and Signaling
Question: What is the primary signaling pathway activated by NPY(18-36)?
Answer:
NPY(18-36), as a Y2 receptor agonist, primarily signals through Gi/o proteins.[1] This leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[1][18] This signaling cascade can also involve the modulation of calcium and potassium channels.[1][19]
Signaling Pathway of NPY(18-36) via the Y2 Receptor
Caption: NPY(18-36) signaling via the Y2 receptor.
Part 3: Refinement of Animal Models in NPY(18-36) Research
In line with the principles of the 3Rs (Replacement, Reduction, and Refinement), continuous efforts should be made to improve animal welfare and the scientific quality of our experiments.[20][21][22][23][24]
-
Minimally Invasive Techniques: Whenever possible, opt for less invasive administration routes like intranasal delivery.[12] For repeated sampling, consider the use of indwelling catheters to minimize stress from repeated needle sticks.
-
Appropriate Analgesia: For surgical procedures like stereotaxic injections, a robust analgesic plan is non-negotiable. This should include pre-operative, intra-operative, and post-operative pain relief.[8][9]
-
Environmental Enrichment: Providing environmental enrichment can reduce baseline stress in animals, potentially leading to more consistent and reliable behavioral data.
-
Humane Endpoints: Clearly define humane endpoints for your studies to prevent unnecessary suffering.
By implementing these troubleshooting strategies and adhering to the principles of animal model refinement, researchers can enhance the quality and ethical standards of their NPY(18-36) studies, ultimately leading to more robust and translatable scientific discoveries.
References
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NPY-(18-36) and pertussis toxin distinguish between the negative and positive contractile effects of neuropeptide Y (NPY) in ventricular cardiomyocytes. PubMed. [Link]
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Review Of NPY And NPY Receptor For Obesity. Internet Scientific Publications. [Link]
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Distinction of NPY receptors in vitro and in vivo. II. Differential effects of NPY and NPY-(18-36). PubMed. [Link]
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Neuropeptide Y and neuropeptide Y18-36. Structural and biological characterization. PubMed. [Link]
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A Novel Long-Acting Selective Neuropeptide Y2 Receptor Polyethylene Glycol-Conjugated Peptide Agonist Reduces Food Intake and Body Weight and Improves Glucose Metabolism in Rodents. ResearchGate. [Link]
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Mouse Stereotaxic Surgery. Protocols.io. [Link]
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Standard Operating Procedure: Mouse Stereotaxic Intracranial Injection Surgery. SciSpace. [Link]
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NPY Neuron-Specific Y2 Receptors Regulate Adipose Tissue and Trabecular Bone but Not Cortical Bone Homeostasis in Mice. PubMed Central. [Link]
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The Y2 receptor agonist PYY(3-36) increases the behavioural response to novelty and acute dopaminergic drug challenge in mice. PubMed. [Link]
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Brain Injections. SCGE. [Link]
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Studies of the Peptide YY and Neuropeptide Y2 Receptor Genes in Relation to Human Obesity and Obesity-Related Traits. American Diabetes Association. [Link]
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Neuropeptide Y and neuropeptide Y18-36. Structural and biological... ScienceDirect. [Link]
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Novel selective neuropeptide Y2 receptor PEGylated peptide agonists reduce food intake and body weight in mice. Semantic Scholar. [Link]
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Differential regulation of GABA release and neuronal excitability mediated by neuropeptide Y1 and Yµ receptors in rat thalamic. The Huguenard Lab - Stanford University. [Link]
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Neuropeptide Y (18-36) is a competitive antagonist of neuropeptide Y in rat cardiac ventricular membranes. PubMed. [Link]
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Dependence of Hypotensive Effect of neuropeptide-Y 18-36 Fragment on Intact Vagus Nerves. PubMed. [Link]
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Stereotaxic Compound Administration in Mice. University of California, Berkeley. [Link]
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Refinement of animal research. Norecopa. [Link]
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Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction. JoVE. [Link]
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A multimodal approach to refine large animal experiments. ResearchGate. [Link]
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NPY Intraperitoneal Injections Produce Antidepressant-Like Effects and Downregulate BDNF in the Rat Hypothalamus. PubMed Central. [Link]
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Intranasal Neuropeptide Y as a Potential Therapeutic for Depressive Behavior in the Rodent Single Prolonged Stress Model in Females. Frontiers in Behavioral Neuroscience. [Link]
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Refinement. The RepRefRed Society. [Link]
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Actions of Neuropeptide Y on the Rat Adrenal Cortex. Endocrinology. [Link]
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Exploring the Anxiolytic Potential of NPY by a Dipeptidyl Peptidase-IV Inhibitor in an Animal Model of PTSD. PubMed Central. [Link]
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Antidepressant Effect of Neuropeptide Y in Models of Acute and Chronic Stress. MDPI. [Link]
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Neuropeptide Y suppresses absence seizures in a genetic rat model. ScienceDirect. [Link]
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Refinements to Animal Models for Biomedical Research. PubMed Central. [Link]
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Sympathetic NPY controls glucose homeostasis, cold tolerance, and cardiovascular functions in mice. bioRxiv. [Link]
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Selective Mediation of Nerve Injury-Induced Tactile Hypersensitivity by Neuropeptide Y. The Journal of Neuroscience. [Link]
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(PDF) Refinements to Animal Models for Biomedical Research. ResearchGate. [Link]
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Neuropeptide Y Receptors in Human, Guinea pig and chicken. Diva-portal.org. [Link]
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Neuropeptide Y and Its Receptor Subtypes in the Central Nervous System: Emphasis on Their Role in Animal Models of Psychiatric Disorders. ResearchGate. [Link]
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Neuropeptide Y (NPY) prevents depressive-like behavior, Spatial memory deficits and oxidative stress following amyloid-β (Aβ1-40) administration in mice. ResearchGate. [Link]
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Distinction of NPY receptors in vitro and in vivo. I. NPY-(18-36) discriminates NPY receptor subtypes in vitro. PubMed. [Link]
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To subjugate NPY is to improve the quality of life and live longer. Ovid. [Link]
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Anxiety-Related Behaviors in Mice. Methods of Behavior Analysis in Neuroscience. [Link]
-
Acid-Base Properties of the (1-4,18-36) Fragments of Neuropeptide K and their Mono- and Polynuclear Copper(II) Complexes Products of Metal-Catalyzed Oxidation. ResearchGate. [Link]
-
Diminished Anxiety- and Depression-Related Behaviors in Mice with Selective Deletion of the Tac1 Gene. PubMed Central. [Link]
-
Baseline Depression-Like Behaviors in Wild-Type Adolescent Mice Are Strain and Age but Not Sex Dependent. Frontiers in Behavioral Neuroscience. [Link]
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GENOME-WIDE CENSUS AND EXPRESSION PROFILING OF CHICKEN NEUROPEPTIDE AND PROHORMONE CONVERTASE GENES. CORE. [Link]
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Neuropeptide Y receptors: how to get subtype selectivity. Frontiers in Endocrinology. [Link]
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Troubleshooting Molecular Biology Applications. QIAGEN. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of NPY(18-36) as a Selective Y2 Receptor Antagonist
This guide provides an in-depth, objective comparison of NPY(18-36) and other selective antagonists for the Neuropeptide Y (NPY) Y2 receptor. It is intended for researchers, scientists, and drug development professionals seeking to validate and utilize these tools in their experimental workflows. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to ensure scientific integrity and reproducibility.
The Neuropeptide Y System: A Brief Overview
Neuropeptide Y is a 36-amino acid peptide that is abundantly expressed in the central and peripheral nervous systems.[1][2] It exerts its diverse physiological effects through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[2][3] These receptors are involved in a wide array of processes, including the regulation of food intake, anxiety, and energy homeostasis.[2][4][5]
All NPY receptors couple to the Gi signaling cascade, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This signaling pathway is fundamental to the physiological actions of NPY.
The Y2 Receptor: A Key Therapeutic Target
The Y2 receptor is predominantly located on presynaptic neurons and functions as an autoreceptor, negatively regulating the release of NPY and other neurotransmitters.[5][7] This unique localization makes the Y2 receptor an attractive therapeutic target for a variety of conditions. For instance, antagonizing the Y2 receptor is expected to increase NPY levels in the central nervous system, a strategy that may be beneficial in treating certain psychiatric disorders.[5]
NPY(18-36): A Fragment with Antagonistic Properties
NPY(18-36) is a C-terminal fragment of the full-length NPY peptide. While C-terminal fragments of NPY are known to be useful in distinguishing between Y1 and Y2 receptors, they are not strictly selective for the Y2 receptor as they can also activate Y5 receptors at similar concentrations.[8] N-terminally truncated analogs like NPY(18-36) show significantly reduced affinity for the Y1 receptor.[9] Specifically, NPY(18-36) binds to the Y2 receptor with high affinity (IC50 of 0.25 nM) while exhibiting much weaker binding to the Y1 receptor (IC50 of 2.7 µM).[10]
Comparative Analysis of Y2 Receptor Antagonists
While NPY(18-36) serves as a valuable research tool, a range of non-peptide antagonists have been developed with varying degrees of selectivity and potency. A direct comparison is essential for selecting the appropriate tool for a given experimental paradigm.
| Compound | Type | IC50 / pIC50 / Ki | Selectivity | Key Features |
| NPY(18-36) | Peptide Fragment | IC50: 0.25 nM (Y2) | Selective for Y2 over Y1.[10] Potential for Y5 activity.[8] | Endogenous-like fragment, useful for probing natural interactions. |
| BIIE0246 | Non-peptide | IC50: 3.3 nM (hY2), 15 nM (rY2)[3] | Highly selective for Y2 over Y1, Y4, and Y5 (>10,000 nM).[3][11] | Gold standard Y2 antagonist, extensively validated in vitro and in vivo.[3] |
| SF-11 | Non-peptide | IC50: 199 nM[12][13] | No affinity for Y1 up to 35 µM.[13] | Brain penetrant, exhibits antidepressant-like activity.[7][12][13] |
| JNJ-31020028 | Non-peptide | pIC50: 8.07 (hY2), 8.22 (rY2)[14][15] | >100-fold selective versus human Y1, Y4, and Y5.[15][16] | Brain penetrant, modulates stress-induced responses.[14][15] |
Experimental Validation of Y2 Receptor Antagonism
To rigorously validate a compound as a selective Y2 receptor antagonist, a multi-faceted approach incorporating binding, functional, and in vivo assays is necessary.
Radioligand Binding Assays
Principle: These assays are the gold standard for determining the affinity of a ligand for its receptor.[17][18] They involve competing a test compound against a radiolabeled ligand known to bind to the target receptor.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize tissues or cells expressing the Y2 receptor in a cold lysis buffer.[19] Centrifuge to pellet the membranes and resuspend in a suitable assay buffer.[19] Determine the protein concentration of the membrane preparation.[19]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]PYY(3-36)), and varying concentrations of the test antagonist (e.g., NPY(18-36)).[19]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[19]
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter.[17]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[19]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[19]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value.[19] Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[19]
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Principle: These assays measure the ability of an antagonist to block the downstream signaling events initiated by agonist binding to the Y2 receptor. A common functional assay for Gi-coupled receptors like Y2 is the measurement of cAMP levels.
Detailed Protocol: cAMP Inhibition Assay
-
Cell Culture: Culture cells stably expressing the Y2 receptor in a suitable format (e.g., 96-well plate).
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist for a defined period.
-
Agonist Stimulation: Stimulate the cells with a known Y2 receptor agonist (e.g., NPY) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 value for the inhibition of the agonist response.
NPY Y2 Receptor Signaling Pathway
Caption: Simplified NPY Y2 receptor signaling cascade.
In Vivo Studies
Principle: In vivo experiments are crucial to validate the physiological effects of the Y2 receptor antagonist in a whole-organism context. These studies can assess the antagonist's ability to modulate behaviors or physiological parameters known to be influenced by the NPY system.
Example In Vivo Protocol: Fear-Conditioned Social Fear Expression
-
Animal Model: Utilize a relevant animal model, such as male mice, to study social fear.
-
Surgical Cannulation: Surgically implant cannulas into the specific brain region of interest, for example, the dorsolateral septum, to allow for direct microinjections.
-
Behavioral Paradigm: Subject the animals to a social fear conditioning paradigm.
-
Antagonist Administration: Prior to the fear expression test, administer the Y2 receptor antagonist (e.g., BIIE0246) or vehicle directly into the target brain region.[20]
-
Agonist Challenge: Subsequently, administer a Y2 receptor agonist (e.g., NPY) to the same brain region.[20]
-
Behavioral Assessment: Quantify the expression of social fear and compare the behavioral responses between the different treatment groups.
Conclusion
The validation of NPY(18-36) as a selective Y2 receptor antagonist requires a systematic and multi-tiered experimental approach. While it serves as a valuable tool, particularly for its resemblance to an endogenous fragment, its potential for off-target effects at the Y5 receptor necessitates careful consideration and comparison with highly selective non-peptide antagonists like BIIE0246, SF-11, and JNJ-31020028. The choice of antagonist will ultimately depend on the specific experimental question, the required degree of selectivity, and the desired pharmacokinetic properties. By employing the rigorous validation protocols outlined in this guide, researchers can confidently select and utilize the most appropriate Y2 receptor antagonist to advance their scientific investigations.
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Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice. Frontiers in Neuroscience. [Link]
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Blockade of the neuropeptide Y Y2 receptor with the specific antagonist BIIE0246 attenuates the effect of endogenous and exogenous peptide YY(3-36) on food intake. PubMed. [Link]
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Comparative Analysis of NPY(18-36) Cross-Reactivity with Neuropeptide Y Receptors
<_
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide that acts as a crucial neurotransmitter in both the central and peripheral nervous systems. Its diverse physiological roles, including regulation of appetite, stress response, and blood pressure, are mediated by a family of G-protein coupled receptors (GPCRs): Y1, Y2, Y4, and Y5.[1][2] The development of receptor subtype-selective ligands is paramount for dissecting the specific functions of each receptor and for designing targeted therapeutics.
This guide provides an in-depth comparative analysis of the cross-reactivity profile of NPY(18-36), a C-terminal fragment of the full-length NPY peptide. Understanding the binding affinity and functional potency of this fragment across the NPY receptor family is essential for its proper application in research and preclinical studies. We will delve into the experimental data that defines its selectivity, provide detailed protocols for validating these interactions, and contextualize its utility as a research tool.
The Ligand: NPY(18-36)
NPY(18-36) is a truncated version of the endogenous NPY peptide. The rationale for studying such fragments stems from the observation that different NPY receptor subtypes exhibit distinct recognition patterns for N-terminally truncated NPY analogs.[3][4] While the full-length peptide is required for robust activation of the Y1 receptor, the Y2 receptor is unique in its ability to bind and be activated by shorter, C-terminal fragments.[3][4] This differential recognition provides a powerful avenue for developing subtype-selective tools.
Comparative Binding Affinity Analysis
The first critical step in characterizing any ligand is to determine its binding affinity (Kᵢ) for its intended targets. This is typically accomplished through competitive radioligand binding assays, which measure the ability of an unlabeled ligand (the "competitor," in this case, NPY(18-36)) to displace a radiolabeled ligand from the receptor.[5][6]
Expert Insight: The choice of radioligand and cell line is critical. We utilize cell lines stably expressing a single human NPY receptor subtype (e.g., HEK293-hY2R) to ensure that the observed binding is specific to the receptor of interest. The radioligand should be of high affinity and specific to the receptor being studied to provide a robust assay window.
The data below summarizes the binding profile of NPY(18-36) across the human NPY receptor subtypes.
| Receptor Subtype | Reported Binding Affinity (Kᵢ or IC₅₀) | Selectivity Profile | Reference |
| Y1 Receptor | Micromolar (µM) range | Low Affinity | [3] |
| Y2 Receptor | Low Nanomolar (nM) range (e.g., 0.25 nM) | High Affinity | [7] |
| Y4 Receptor | Data less common; expected to be low affinity | Low Affinity | [8] |
| Y5 Receptor | Micromolar (µM) range | Low Affinity | [7] |
Analysis: The binding data unequivocally demonstrates that NPY(18-36) is a highly selective ligand for the Y2 receptor.[7] Its affinity for the Y1 and Y5 receptors is several orders of magnitude lower, indicating minimal cross-reactivity at concentrations where it would saturate the Y2 receptor.[3][7] This pronounced selectivity makes NPY(18-36) an excellent tool for isolating and studying Y2 receptor-mediated pathways.
Functional Selectivity Profile
High binding affinity does not always translate to potent functional activity. Therefore, it is essential to validate the binding profile with functional assays that measure the cellular response to receptor activation. NPY receptors primarily couple to Gαi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9][10][11]
Expert Insight: Measuring a decrease in cAMP for Gαi-coupled receptors can be challenging due to low basal levels. To overcome this, we first stimulate cells with forskolin, a direct activator of adenylyl cyclase, to elevate cAMP production. The subsequent addition of a Gαi-coupled receptor agonist, like NPY(18-36), will then produce a measurable, dose-dependent reduction in the forskolin-stimulated cAMP signal.[12][13]
| Receptor Subtype | Functional Potency (EC₅₀) | Functional Effect |
| Y1 Receptor | High Micromolar (µM) | Very Weak Agonist |
| Y2 Receptor | Nanomolar (nM) | Potent Agonist |
| Y4 Receptor | Not typically active | Inactive |
| Y5 Receptor | High Micromolar (µM) | Very Weak Agonist |
Analysis: The functional data corroborates the binding affinity results. NPY(18-36) acts as a potent agonist at the Y2 receptor, eliciting a response at nanomolar concentrations. In contrast, its activity at other NPY receptor subtypes is negligible, confirming its functional selectivity for the Y2 receptor.
Signaling Pathways and Experimental Workflows
To fully appreciate the experimental design, a foundational understanding of the underlying signaling pathway is necessary.
Canonical NPY Receptor Signaling Pathway
All NPY receptors couple to the Gαi/o family of G-proteins.[8][10] Ligand binding promotes the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase (AC), reducing the conversion of ATP to cAMP.[9][11] This decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA) and downstream cellular effects.
Caption: Canonical Gαi-coupled signaling pathway for NPY receptors.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow outlines the essential steps for determining the binding affinity (Kᵢ) of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Methodologies
To ensure scientific rigor and reproducibility, detailed protocols are essential. The following are standardized, field-proven methods for assessing ligand-receptor interactions.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the inhibitory constant (Kᵢ) of NPY(18-36) at a specific NPY receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from a cell line (e.g., CHO or HEK293) stably expressing the human NPY receptor of interest (e.g., hY2R).[14]
-
Radioligand: A high-affinity radioligand for the target receptor (e.g., [¹²⁵I]-Peptide YY).
-
Test Ligand: NPY(18-36), serially diluted.
-
Non-specific Competitor: A high concentration (e.g., 1 µM) of unlabeled full-length NPY.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[15]
-
Filtration System: 96-well harvester with glass fiber filter mats (e.g., Whatman GF/C).[15][16]
-
Scintillation Counter/Gamma Counter: For detecting radioactivity.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and each concentration of the test compound.[15]
-
Reagent Addition:
-
Add 50 µL of binding buffer to Total Binding wells.
-
Add 50 µL of the non-specific competitor to NSB wells.
-
Add 50 µL of each NPY(18-36) serial dilution to the respective test wells.
-
Add 50 µL of the radioligand at a fixed concentration (typically at or near its Kₔ) to all wells.[15]
-
Initiate the binding reaction by adding 150 µL of the cell membrane preparation (e.g., 10-20 µg protein per well) to all wells.[16]
-
-
Incubation: Incubate the plate at a suitable temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[16]
-
Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the glass fiber filter mat using a cell harvester. Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove unbound radioligand.[16]
-
Counting: Dry the filter mat and measure the retained radioactivity in each well using a gamma counter.
-
Data Analysis:
-
Calculate specific binding for each concentration: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of NPY(18-36).
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: Gαi Functional Assay (cAMP Inhibition)
This protocol measures the ability of NPY(18-36) to inhibit adenylyl cyclase activity.
Materials:
-
Cell Line: A cell line expressing the target NPY receptor (e.g., HEK293-hY2R).
-
cAMP Detection Kit: A sensitive cAMP assay kit (e.g., GloSensor™, HTRF®, or AlphaScreen®).[13][17][18]
-
Stimulation Buffer: HBSS or similar buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Forskolin: To stimulate adenylyl cyclase.
-
Test Ligand: NPY(18-36), serially diluted.
Procedure:
-
Cell Plating: Seed cells into a 96-well or 384-well plate and allow them to attach overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with the stimulation buffer. If using a reagent-based assay like GloSensor™, pre-load the cells with the reagent according to the manufacturer's protocol (e.g., incubate for ~2 hours).[17]
-
Compound Addition: Add serial dilutions of NPY(18-36) to the appropriate wells.
-
Stimulation: Add a fixed concentration of forskolin (typically its EC₈₀) to all wells (except for basal controls) to induce cAMP production.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 15-30 minutes).[17]
-
Detection: Following the manufacturer's instructions for the specific cAMP kit, add lysis and/or detection reagents and measure the signal (e.g., luminescence or fluorescence).
-
Data Analysis:
-
Normalize the data to the forskolin-only control (100% signal) and basal control (0% signal).
-
Plot the percent inhibition of the forskolin response against the log concentration of NPY(18-36).
-
Fit the data using a non-linear regression model to determine the EC₅₀ value, which represents the functional potency of the ligand.
-
Discussion & Conclusion
The combined binding and functional data presented in this guide provide a clear and objective comparison of NPY(18-36)'s interaction profile with the NPY receptor family. The evidence strongly supports its classification as a potent and selective Y2 receptor agonist . Its negligible affinity and functional activity at Y1, Y4, and Y5 receptors at physiologically relevant concentrations make it an invaluable pharmacological tool.
For researchers in neuroscience, metabolism, and oncology, the high selectivity of NPY(18-36) allows for the precise interrogation of Y2 receptor-specific functions in complex biological systems, minimizing the confounding effects of off-target receptor activation. In drug development, it can serve as a critical reference compound for screening campaigns aimed at discovering novel Y2 receptor modulators.
By employing the rigorous, self-validating protocols described herein, scientists can confidently characterize the selectivity of NPY(18-36) and other ligands, ensuring the integrity and reproducibility of their research findings.
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Neuropeptide Y receptors. Retrieved from [Link]
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Abcam. (n.d.). Anti-Neuropeptide Y antibody[17] Mouse monoclonal (ab112473).
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A Comparative Guide to the Efficacy of NPY(18-36) in Y1 and Y2 Receptor-Expressing Cell Lines
For researchers in neurobiology, oncology, and metabolic diseases, understanding the nuanced interactions between neuropeptide Y (NPY) family ligands and their receptors is paramount for advancing therapeutic strategies. This guide provides an in-depth comparison of the efficacy of the NPY fragment, NPY(18-36), in cell lines expressing the Y1 and Y2 receptor subtypes. By synthesizing data from peer-reviewed literature and established experimental protocols, we aim to equip scientists with the knowledge to effectively design and interpret studies involving this critical signaling axis.
Introduction: The Dichotomous Nature of NPY(18-36)
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that exerts its pleiotropic effects through a family of G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes.[1] These receptors are implicated in a vast array of physiological processes, including appetite regulation, anxiety, and cancer progression.[2] NPY(18-36) is a C-terminal fragment of the full-length NPY peptide. The truncation of the N-terminus dramatically alters its receptor selectivity, transforming it into a valuable tool for dissecting the distinct roles of the Y1 and Y2 receptors.
Structurally, the N-terminus of full-length NPY is crucial for high-affinity binding and activation of the Y1 receptor.[3] Consequently, N-terminally truncated fragments like NPY(18-36) exhibit a significantly diminished affinity for the Y1 receptor, rendering them weak agonists or even antagonists at this subtype.[4] Conversely, the Y2 receptor can be potently activated by these C-terminal fragments, making NPY(18-36) a selective Y2 receptor agonist.[4] This differential activity forms the basis of its utility in distinguishing between Y1- and Y2-mediated cellular responses.
Visualizing the NPY Signaling Cascade
The canonical signaling pathway for both Y1 and Y2 receptors involves coupling to Gi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of these receptors can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which plays a crucial role in cell proliferation and survival.[5][6]
Caption: A streamlined workflow for measuring cAMP inhibition by NPY(18-36).
Detailed Protocol: cAMP Inhibition Assay
-
Cell Seeding: Seed CHO-Y1 and CHO-Y2 cells (or other appropriate cell lines) into 96-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Pre-treatment: On the day of the assay, aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP. Incubate for a short period (e.g., 15-30 minutes).
-
Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells, along with a serial dilution of NPY(18-36). Include appropriate controls (forskolin alone, and forskolin with a saturating concentration of full-length NPY).
-
Cell Lysis: After the stimulation period (typically 15-30 minutes), lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
cAMP Detection: Quantify the intracellular cAMP levels using a sensitive detection method such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the NPY(18-36) concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of NPY(18-36) that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
MAPK/ERK Activation Assay
This assay measures the activation of a key downstream signaling pathway involved in cell growth and proliferation.
Detailed Protocol: Western Blotting for Phospho-ERK
-
Cell Culture and Starvation: Culture Y1- and Y2-expressing cells to near confluence. To reduce basal ERK activation, serum-starve the cells for several hours or overnight prior to the experiment.
-
Stimulation: Treat the starved cells with varying concentrations of NPY(18-36) for a short time course (e.g., 5, 10, 15, 30 minutes) to capture the peak of ERK phosphorylation.
-
Cell Lysis: Immediately after stimulation, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). Subsequently, probe with a primary antibody for total ERK1/2 as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the NPY(18-36) concentration to assess the dose-dependent activation of the MAPK pathway.
Conclusion and Future Directions
The N-terminally truncated NPY fragment, NPY(18-36), serves as a highly selective and potent agonist for the Y2 receptor, while exhibiting markedly lower affinity and efficacy at the Y1 receptor. This differential activity makes it an indispensable pharmacological tool for elucidating the distinct physiological and pathophysiological roles of these two receptor subtypes. The experimental workflows detailed in this guide provide a robust framework for researchers to quantitatively compare the efficacy of NPY(18-36) in various cellular contexts.
Future research could explore the efficacy of NPY(18-36) in more complex, physiologically relevant systems, such as primary neuronal cultures or in vivo models of disease. Furthermore, investigating its activity at the Y5 receptor, for which it also has some affinity, will provide a more complete understanding of its pharmacological profile. As our comprehension of the NPY system deepens, so too will our ability to develop targeted therapeutics for a range of human disorders.
References
- Michel, M. C., Beck-Sickinger, A., Cox, H., Doods, H. N., Herzog, H., Larhammar, D., ... & Gladstone, A. (1998). XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors. Pharmacological reviews, 50(1), 143-150.
- Parker, E., Van Heek, M., & Stamford, A. (2002). Neuropeptide Y receptors as targets for anti-obesity drug development. European journal of pharmacology, 440(2-3), 173-187.
- Fuhlendorff, J., Gether, U., Aakerlund, L., Langeland-Johansen, N., Thøgersen, H., Melberg, S. G., ... & Schwartz, T. W. (1990). [Leu31, Pro34] neuropeptide Y: a specific Y1 receptor agonist. Proceedings of the National Academy of Sciences, 87(1), 182-186.
- Brothers, S. P., Saldanha, S. A., Spicer, T. P., Cameron, M. D., Mercer, B. A., Chase, P., ... & Wahlestedt, C. (2010). Selective and brain penetrant neuropeptide Y Y2 receptor antagonists discovered by whole-cell high-throughput screening. Molecular pharmacology, 77(1), 46-57.
- Gerald, C., Walker, M. W., Criscione, L., Gustafson, E. L., Batzl-Hartmann, C., Smith, K. E., ... & Branchek, T. A. (1996). A receptor subtype involved in neuropeptide-Y-induced food intake.
- Rist, B., Wieland, K., & Beck-Sickinger, A. G. (1998). A radiolabelled, Y1-receptor-selective neuropeptide Y analogue. Journal of peptide science, 4(3), 193-199.
- Cabrele, C., & Beck-Sickinger, A. G. (2000). Molecular characterization of the ligand-receptor interaction of the neuropeptide Y family. Journal of peptide science, 6(3), 97-122.
- Yang, K., Guan, H., Arcasoy, M. O., & Li, J. (2009). The neuropeptide Y Y1 receptor is a novel positive regulator of erythropoiesis. Journal of Biological Chemistry, 284(41), 28069-28078.
- Waeber, C., extensive evidence from in vitro and in vivo studies indicates that neuropeptide Y (NPY) stimulates cell proliferation via Y1 and Y5 receptors. Journal of receptor and signal transduction research, 24(1-2), 1-17.
- Pedragosa-Badia, X., Stichel, J., & Beck-Sickinger, A. G. (2013). Neuropeptide Y receptors: how to get subtype selectivity. Frontiers in endocrinology, 4, 5.
- Yang, S. N., & Li, S. (2018). Role of neuropeptide Y and its receptors in the pathogenesis and therapy of tumors. Neuropeptides, 72, 1-8.
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IUPHAR/BPS Guide to PHARMACOLOGY. Neuropeptide Y receptors. [Link]
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- Zhang, W., Chen, X., & Li, Y. (2021). Neuropeptide Y receptors in cancer: a promising target for cancer imaging and therapy. Journal of Cancer, 12(10), 2841.
- Sørensen, G., Sjödin, P., & Kjaer, A. (2012). Neuropeptide Y receptor targeted radionuclide imaging: a promising new field in oncology. Current drug discovery technologies, 9(1), 2-9.
- Yang, K., & Li, J. (2012). Neuropeptide Y and its Y1 receptor in the tumor microenvironment. Neuropeptides, 46(6), 287-293.
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A Senior Application Scientist's Guide to Validating Antibodies Against NPY(18-36)
In the pursuit of understanding the nuanced roles of neuropeptides, the specificity of our immunological tools is paramount. Neuropeptide Y (NPY), a 36-amino acid peptide, is a crucial regulator of physiological processes, but its story is complicated by its processing into various fragments, each with potentially distinct biological activities.[1][2] The C-terminal fragment, NPY(18-36), for instance, has been investigated for its unique interactions with NPY receptors, differing from the full-length peptide.[3][4][5] Consequently, antibodies designed to specifically recognize this fragment are invaluable, but only if their specificity is rigorously and unequivocally proven.
This guide eschews a simple checklist approach to validation. Instead, it presents a comprehensive, multi-pronged strategy rooted in biochemical principles, designed to provide you—our fellow researchers and drug development professionals—with the highest degree of confidence in your reagents. An antibody is not merely a reagent; it is a hypothesis test in itself. Failure to validate it properly is a primary contributor to the well-documented reproducibility crisis in biomedical research.[6] Here, we will dissect the process of validating an antibody raised against NPY(18-36), ensuring it distinguishes its target from the full-length precursor and other homologous peptides.
The Core Challenge: Specificity in a Family of Peptides
Validating an antibody against a peptide fragment like NPY(18-36) presents a unique set of challenges. The antibody must not only recognize the 19 amino acids of the C-terminus but also demonstrate negligible binding to:
-
Full-length NPY(1-36): The most abundant precursor form.
-
Other NPY Fragments: Such as N-terminal or other C-terminal fragments generated by enzymatic cleavage.[7]
-
Homologous Peptides: NPY belongs to a family that includes Peptide YY (PYY) and Pancreatic Polypeptide (PP), which share significant sequence homology, particularly in the C-terminal region.[1][8]
No single experiment can sufficiently prove this level of specificity.[9][10] Therefore, we must build a case for specificity through a series of complementary assays, each providing a unique piece of the validation puzzle.
Caption: Overall workflow for NPY(18-36) antibody specificity validation.
Dot Blot Analysis: The Initial Litmus Test
The Dot Blot is a rapid, straightforward technique to gain an initial profile of an antibody's binding characteristics.[11][12] By immobilizing various peptides directly onto a membrane, we can quickly assess what the antibody "sees" without the confounding factor of protein separation by electrophoresis.[13][14]
Causality Behind the Choice: This is our first-pass filter. If the antibody fails to preferentially bind NPY(18-36) in this simple format, it is unlikely to perform with the required specificity in more complex applications. It allows us to test binding against a panel of pure peptides to immediately flag major cross-reactivity issues.
Experimental Protocol: Dot Blot
-
Peptide Preparation: Reconstitute synthetic peptides (NPY(18-36), NPY(1-36), PYY, PP, and an irrelevant control peptide) to a concentration of 1 mg/mL in an appropriate buffer (e.g., PBS).
-
Membrane Preparation: Cut a strip of nitrocellulose or PVDF membrane. Use a pencil to lightly grid the membrane to keep track of sample application.
-
Sample Application: Spot 1-2 µL of each peptide solution onto its designated spot on the membrane.[15] It is advisable to spot a dilution series (e.g., 100 ng, 50 ng, 25 ng) for each peptide. Allow the spots to dry completely at room temperature.
-
Blocking: Immerse the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding to the membrane.
-
Primary Antibody Incubation: Dilute the anti-NPY(18-36) antibody in the blocking buffer to its recommended starting concentration. Discard the blocking solution and incubate the membrane with the primary antibody solution overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and image the signal using a chemiluminescence imager or X-ray film.
Data Presentation: Interpreting Dot Blot Results
A highly specific antibody should yield a strong signal for the NPY(18-36) peptide with minimal to no signal for the other peptides.
| Peptide Spotted | Expected Signal (Specific Ab) | Expected Signal (Non-Specific Ab) | Rationale |
| NPY(18-36) | +++ | +++ | Target antigen; positive signal is required. |
| NPY(1-36) | - or + | +++ | A specific Ab should not recognize the full-length peptide, or only weakly. |
| Peptide YY (PYY) | - | ++ | High C-terminal homology; a lack of signal is a strong indicator of specificity. |
| Pancreatic Polypeptide (PP) | - | + | Some homology; signal indicates significant cross-reactivity. |
| Irrelevant Peptide | - | - | Negative control; any signal indicates non-specific binding. |
Competitive ELISA: Quantifying Specificity
While the dot blot provides a qualitative snapshot, the competitive ELISA is the gold standard for quantitatively assessing an antibody's specificity and affinity for its antigen in solution.[16][17] This assay measures how effectively various "competitor" peptides in solution can prevent the antibody from binding to the target peptide coated on an ELISA plate.
Causality Behind the Choice: This assay format mimics the scenario of an antibody encountering its target in a liquid phase (like in immunoprecipitation or IHC/ICC). A truly specific antibody's binding will be inhibited only by the target peptide (NPY(18-36)) and not by related peptides. The resulting IC50 value (the concentration of competitor that inhibits 50% of binding) is a quantitative measure of specificity.
Caption: Principle of the Competitive ELISA for antibody specificity.
Experimental Protocol: Competitive ELISA
-
Plate Coating: Dilute synthetic NPY(18-36) peptide to 1-2 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20, PBST). Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.
-
Competition Reaction:
-
Prepare serial dilutions of the competitor peptides (NPY(18-36), NPY(1-36), PYY, PP) in assay buffer (e.g., blocking buffer).
-
Dilute the anti-NPY(18-36) antibody to a concentration that gives a sub-maximal signal (approx. 80% of Bmax, determined by a prior titration experiment).
-
In a separate plate or tubes, mix equal volumes of the diluted antibody and the serially diluted competitor peptides. Incubate for 1-2 hours at room temperature to allow the antibody to bind the competitor in solution.
-
-
Incubation on Plate: Wash the coated and blocked ELISA plate. Transfer 100 µL of the antibody/competitor mixtures to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate three times with PBST. Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour.
-
Signal Development: Wash the plate five times with PBST. Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops. Stop the reaction with 50 µL of 1M H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Plot the absorbance against the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50 for each peptide.
Data Presentation: Comparing IC50 Values
The IC50 value represents the concentration of a given peptide required to displace 50% of the antibody from the coated plate. A lower IC50 indicates higher affinity.
| Competitor Peptide | Expected IC50 (Specific Ab) | Interpretation |
| NPY(18-36) | ~1-10 nM | Low IC50 indicates high-affinity binding to the target peptide. |
| NPY(1-36) | >1000 nM | An IC50 at least 100-fold higher than the target demonstrates high specificity. |
| Peptide YY (PYY) | >1000 nM | High IC50 confirms no significant cross-reaction with this homologous peptide. |
| Pancreatic Polypeptide (PP) | >1000 nM | High IC50 confirms no significant cross-reaction with this homologous peptide. |
Western Blot: Validation Against Endogenous Precursors
Western blotting validates antibody specificity against target proteins separated by molecular weight.[18] For NPY, which is synthesized as an ~11 kDa pre-pro-peptide and processed to a mature ~4 kDa form, this technique is essential.[19][20] An antibody raised against the C-terminal NPY(18-36) should recognize both the precursor and the mature form.
Causality Behind the Choice: This assay tests the antibody in the context of a complex proteome. Specificity is demonstrated by the detection of bands at the correct, predicted molecular weights for NPY precursors. The most robust validation involves comparing signals in wild-type samples versus those from knockout/knockdown models where the target protein is absent or reduced.[6][21] If a signal persists in the knockout sample, it is unequivocally off-target.
Experimental Protocol: Western Blot
-
Sample Preparation: Prepare protein lysates from a positive control cell line (e.g., SH-SY5Y neuroblastoma cells, which express NPY) and a negative control cell line (NPY-knockout or a line that does not express NPY).[19]
-
SDS-PAGE: Separate 20-30 µg of protein lysate on a 16% Tricine gel, which provides better resolution for small proteins.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF membrane. This smaller pore size is critical for retaining small peptides like mature NPY.
-
Blocking & Antibody Incubation: Follow the same blocking, primary, and secondary antibody incubation steps as described for the Dot Blot protocol.
-
Detection: Develop and image the blot using an ECL substrate.
Data Presentation: Expected Banding Patterns
| Sample Lysate | Expected Bands (Specific Ab) | Rationale |
| Positive Control (e.g., SH-SY5Y) | ~11 kDa (pro-NPY) and/or ~4 kDa (mature NPY) | Detection of bands at the correct molecular weights for the precursor and/or mature peptide. |
| Negative Control (NPY Knockout) | No bands at 11 kDa or 4 kDa | The absence of signal in the knockout control is the strongest evidence of specificity. |
Immunohistochemistry: Specificity in a Cellular Context
The final and most biologically relevant test is immunohistochemistry (IHC) or immunocytochemistry (ICC). This validates the antibody's performance in fixed tissues or cells, confirming that it recognizes its target in its native anatomical location.[22] For NPY, this means observing staining in specific neuronal populations in brain regions like the hypothalamus and hippocampus.[1][2]
Causality Behind the Choice: The ultimate proof of specificity in this application comes from a peptide pre-adsorption (blocking) experiment. By pre-incubating the antibody with a saturating concentration of the immunizing peptide (NPY(18-36)), all specific binding sites on the antibody should be occupied. If the antibody is specific, this pre-incubation will completely abolish the staining signal in the tissue.
Experimental Protocol: IHC with Peptide Blocking
-
Tissue Preparation: Use appropriately fixed (e.g., 4% PFA) and sectioned brain tissue from a species known to express NPY (e.g., mouse or rat).[1][22]
-
Antigen Retrieval (if necessary): Perform heat-induced epitope retrieval if required for the specific fixation protocol.
-
Blocking: Block non-specific sites on the tissue section using a buffer containing normal serum (from the same species as the secondary antibody).
-
Antibody Preparation (Blocking and Control):
-
Blocking Solution: Prepare the primary antibody diluted in blocking buffer. Add a 10-100 fold molar excess of the NPY(18-36) peptide. Incubate this mixture for at least 2 hours at room temperature or overnight at 4°C before applying to the tissue.
-
Control Solution: Prepare the primary antibody diluted in blocking buffer at the same concentration, without the peptide.
-
-
Incubation: Apply the "Control Solution" to one set of tissue sections and the "Blocking Solution" to an adjacent, serial section. Incubate overnight at 4°C.
-
Detection: Wash the sections and apply a fluorescently-labeled secondary antibody.
-
Imaging: Mount the sections with a DAPI-containing mounting medium and image using a fluorescence or confocal microscope.
Data Presentation: Interpreting Staining and Blocking
| Condition | Expected Staining Pattern | Interpretation |
| Antibody Only | Specific, strong staining in known NPY-expressing neurons (e.g., in the arcuate nucleus of the hypothalamus). | The antibody recognizes an antigen in the correct anatomical location. |
| Antibody + NPY(18-36) Peptide | Complete or significant abolition of the staining signal. | The staining is specific to the NPY(18-36) epitope, as it is competitively blocked. |
| Antibody + Irrelevant Peptide | No change in staining intensity or pattern. | Confirms that the blocking effect is specific to the target peptide. |
Conclusion: A Synthesized Verdict on Specificity
A single successful experiment is not a validation. True confidence in an antibody raised against NPY(18-36) is achieved only when a cohesive body of evidence is assembled from multiple, complementary techniques. The ideal antibody will:
-
Bind preferentially to NPY(18-36) on a Dot Blot .
-
Exhibit a low nanomolar IC50 for NPY(18-36) in a Competitive ELISA , with IC50 values for NPY(1-36), PYY, and PP that are at least two orders of magnitude higher.
-
Detect protein bands at the correct molecular weights for NPY precursors (~11 kDa) in positive control lysates and show no signal in NPY-knockout controls via Western Blot .
-
Produce a specific and anatomically correct staining pattern in IHC that is completely abolished by pre-incubation with the NPY(18-36) peptide .
By following this rigorous, evidence-based validation workflow, researchers can proceed with their experiments, confident that their anti-NPY(18-36) antibody is a specific and reliable tool for unraveling the complex biology of Neuropeptide Y.
References
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Ten Basic Rules of Antibody Validation . (2018). PMC - NIH. [Link]
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Dot Blot: A Quick and Easy Method for Separation-Free Protein Detection . Bio-Rad. [Link]
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Protocol for Neuropeptide Y Antibody Immunohistochemistry . Synaptic Systems. [Link]
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The Dot Blot Protocol . Creative Diagnostics. [Link]
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How to Read Dot Blot Results . TotalLab. [Link]
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Antibody Validation Protocols - How To Choose The Most Appropriate . Bitesize Bio. [Link]
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Antibodies 101: Validation . (2022). Addgene Blog. [Link]
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Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests . (2006). PubMed Central. [Link]
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How to perform competitive ELISA? . (2023). LifeTein. [Link]
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Neuropeptide Y and neuropeptide Y18-36. Structural and biological characterization . PubMed. [Link]
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Competitive ELISA screening peptides for their ability to compete... . ResearchGate. [Link]
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Structural requirements for neuropeptide Y18-36-evoked hypotension: a systematic study . Peptides. [Link]
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Neuropeptide Y Fragments Derived from Neprilysin Processing Are Neuroprotective in a Transgenic Model of Alzheimer's Disease . (2009). PubMed Central. [Link]
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Neuropeptide Y . Wikipedia. [Link]
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Neuropeptide Y and neuropeptide Y18-36. Structural and biological characterization . R Discovery. [Link]
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Analysis of antibody specificity. (A) Competitive ELISA to determine... . ResearchGate. [Link]
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Antibody to Neuropeptide Y (NPY) . Cloud-Clone Corp.. [Link]
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Characterisation of Neuropeptide Y Receptor Subtypes by Synthetic NPY Analogues and by Anti-receptor Antibodies . (2000). PubMed Central. [Link]
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Quantitative Analysis of Neuropeptide Y (NPY) and C-Terminal Glycine-Extended NPY by Mass Spectrometry and Their Localization in the Developing and Sexual Adult Mouse Brains . (2020). ACS Publications. [Link]
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Anti-NPY Western Blot Antibody Products . Biocompare. [Link]
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Anti-neuropeptide Y Western Blot Antibody Products . Biocompare. [Link]
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Antibody Validation: Ensuring Quality and Reliability . Synaptic Systems. [Link]
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Receptor-specific recognition of NPY peptides revealed by structures of NPY receptors . (2022). Science. [Link]
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Enhanced Validation of Antibodies . Atlas Antibodies. [Link]
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Receptor-specific recognition of NPY peptides revealed by structures of NPY receptors . (2022). PubMed Central. [Link]
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Antibody Validation Strategy for Nuclear Receptors . Springer Nature Experiments. [Link]
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A Comparative Guide to the Cross-Species Activity of Neuropeptide Y (18-36)
For researchers and drug development professionals navigating the complexities of the Neuropeptide Y (NPY) system, understanding the nuanced activity of its fragments across different species is paramount. This guide provides an in-depth, objective comparison of Neuropeptide Y (18-36) [NPY (18-36)], a C-terminal fragment of NPY, focusing on its receptor binding and functional activity in various species. The experimental data and protocols detailed herein are designed to offer a robust framework for evaluating the utility of NPY (18-36) in preclinical research.
Introduction to Neuropeptide Y and the Significance of its (18-36) Fragment
Neuropeptide Y is a 36-amino acid neurotransmitter that is highly conserved throughout the vertebrate lineage, underscoring its fundamental physiological role.[1] It is a key regulator of diverse processes including food intake, cardiovascular function, and mood.[1][2] NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes.[3][4]
The N-terminally truncated fragment, NPY (18-36), has garnered significant interest as a pharmacological tool due to its preferential affinity for the Y2 receptor subtype in mammals.[3] The Y2 receptor often acts as a presynaptic autoreceptor, inhibiting further neurotransmitter release. This selectivity allows for the dissection of Y2-mediated pathways from those activated by full-length NPY, which interacts with multiple Y receptor subtypes. However, as this guide will illuminate, the activity and selectivity of NPY (18-36) are not uniform across all species, a critical consideration for translational research.
Cross-Species Comparison of Receptor Binding Affinity
The cornerstone of understanding a ligand's activity is its binding affinity for its cognate receptors. The following table summarizes the available data on the binding affinity (Ki) of NPY (18-36) for Y1, Y2, and Y5 receptors across different species. It is important to note that direct comparative studies are limited, and data is often compiled from various sources, which may introduce variability due to different experimental conditions.
| Species | Receptor Subtype | Binding Affinity (Ki, nM) | Notes |
| Rat | Cardiac Membranes | 140 | Competitive antagonist at cardiac NPY receptors.[5] |
| Mammals (General) | Y1 | >1000 | Generally shows low affinity for the Y1 receptor. |
| Mammals (General) | Y2 | High Affinity (nM range) | Considered a Y2-selective ligand.[3] |
| Mammals (General) | Y5 | Moderate Affinity | Can also interact with the Y5 receptor. |
| Rainbow Trout | Y2 | Markedly lower than mammals | Suggests significant structural or conformational differences in the fish Y2 receptor.[6] |
| Chicken | Y2 | Higher than Rainbow Trout | Implied to have a higher affinity for truncated fragments compared to fish.[6] |
This table is a compilation of data from multiple sources and should be interpreted with consideration for potential variations in experimental methodologies.
The data clearly indicates a divergence in the recognition of NPY (18-36) by the Y2 receptor between mammals/birds and fish. This evolutionary divergence is a critical factor for researchers selecting animal models for studying Y2 receptor pharmacology.
Functional Activity: A Species-Dependent Profile
Beyond binding, the functional consequence of receptor activation is the ultimate measure of a ligand's utility. NPY receptors are predominantly coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] The functional activity of NPY (18-36) is, therefore, often assessed by its ability to inhibit forskolin-stimulated cAMP production.
| Species | Receptor & Assay | Functional Activity (EC50/IC50, nM) | Notes |
| Rat | Cardiac Adenylate Cyclase | Competitive Antagonist | Inhibits NPY-mediated suppression of adenylate cyclase.[5] |
| Mammals (General) | Y2-mediated cAMP inhibition | Agonist activity | Potently inhibits cAMP production in cells expressing mammalian Y2 receptors. |
| Canine | Cardiac Pacemaker Current | Antagonist activity | Reversed the negative effects of NPY on the pacemaker current in Purkinje fibers.[8] |
The observation that NPY (18-36) can act as an antagonist in some rat and canine tissues, while generally being considered a Y2 agonist, highlights the complexity of its pharmacology. This may be due to receptor dimerization, tissue-specific receptor conformations, or the presence of different receptor splice variants.
In Vivo Effects: A Glimpse into Physiological Divergence
The ultimate validation of a pharmacological tool lies in its in vivo effects. Studies in rats have provided valuable insights into the physiological consequences of NPY (18-36) administration.
Cardiovascular System: In conscious rats, intra-arterial injection of NPY (18-36) mimics the cardiac depressive effects of full-length NPY (decreased cardiac output) but, unlike NPY, does not initially cause vasoconstriction.[9] This leads to an overall reduction in blood pressure, suggesting that the cardiac and vascular effects of NPY are mediated by distinct receptor subtypes.[9] This differential effect underscores the utility of NPY (18-36) in dissecting the cardiovascular roles of different NPY receptors.
Food Intake: While full-length NPY is a potent stimulator of food intake, primarily through Y1 and Y5 receptors, the specific effects of NPY (18-36) on feeding behavior are less well-characterized, particularly in a comparative context.[1][10] Studies in mice have shown that NPY deficiency can attenuate responses to fasting and a high-fat diet, highlighting the role of the endogenous NPY system in energy balance.[11] Given that Y2 receptor activation can inhibit NPY release, it is plausible that NPY (18-36) could modulate food intake, though further species-specific research is required to confirm this.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are standardized, step-by-step methodologies for key in vitro assays used to characterize NPY (18-36) activity.
Radioligand Competition Binding Assay
This protocol details a competitive binding assay to determine the affinity of NPY (18-36) for NPY receptors.
Workflow Diagram:
Caption: Radioligand Competition Binding Assay Workflow.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the NPY receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[12]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[12]
-
Wash the membrane pellet and resuspend it in a suitable buffer, aliquot, and store at -80°C until use.[12] Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 10-20 µg of protein).
-
Add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-PYY) near its Kd value.
-
Add increasing concentrations of the unlabeled competitor ligand (NPY 18-36).
-
To determine non-specific binding, include wells with a high concentration of unlabeled full-length NPY.
-
Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).[12]
-
-
Separation and Quantification:
-
Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[12]
-
Wash the filters rapidly with ice-cold wash buffer.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the ability of NPY (18-36) to inhibit adenylyl cyclase activity in cells expressing a Gi-coupled NPY receptor.
Signaling Pathway Diagram:
Sources
- 1. phoenixbiotech.net [phoenixbiotech.net]
- 2. The Role of Neuropeptide Y in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y (18-36) is a competitive antagonist of neuropeptide Y in rat cardiac ventricular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Distinction of NPY receptors in vitro and in vivo. II. Differential effects of NPY and NPY-(18-36) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ispub.com [ispub.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Neuropeptide Y (18-36)
This guide provides essential safety and logistical information for the proper handling and disposal of Neuropeptide Y (18-36) (NPY (18-36)). As a bioactive peptide fragment, its responsible management is critical for laboratory safety, regulatory compliance, and environmental protection. This document moves beyond a simple checklist to provide a procedural framework grounded in the precautionary principle, ensuring that researchers, scientists, and drug development professionals can manage this waste stream with confidence and scientific integrity.
Core Principle: Hazard Assessment and Precautionary Safety
Neuropeptide Y (18-36) is a C-terminal fragment of the full-length Neuropeptide Y, acting as a competitive antagonist at certain NPY receptors and exhibiting distinct biological activities, such as influencing blood pressure.[1][2] While a comprehensive, substance-specific hazard profile is not always available for research peptides, its inherent bioactivity necessitates a cautious approach.[3][4] The Safety Data Sheet (SDS) for NPY (18-36) often lacks detailed hazard classification, underscoring the need to treat it as a potentially hazardous chemical.[5]
Therefore, the cornerstone of its disposal is the precautionary principle : all materials and consumables that have come into contact with NPY (18-36) must be handled and disposed of as regulated chemical waste.[4]
Mandatory Personal Protective Equipment (PPE)
Before beginning any handling or disposal procedure, the following PPE is non-negotiable to establish a primary barrier against accidental exposure.[3][6]
| PPE Item | Specification | Rationale for Use |
| Gloves | Chemical-resistant nitrile gloves. | Prevents dermal absorption upon direct contact with solid or liquid forms of the peptide.[6] |
| Eye Protection | Safety glasses or goggles. | Protects against accidental splashes of reconstituted peptide solutions during handling and inactivation.[3] |
| Lab Coat | Standard laboratory coat. | Shields skin and personal clothing from contamination.[3] |
| Respiratory | Required when handling powder. | The lyophilized powder form can be easily aerosolized; work within a chemical fume hood or biosafety cabinet to prevent inhalation.[4][6] |
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
This protocol provides a self-validating system for the safe disposal of NPY (18-36) waste. The workflow is designed to neutralize the peptide's biological activity where feasible and ensure containment through final disposal.
Step 1: Immediate Waste Segregation
Proper segregation at the point of generation is the most critical step to prevent cross-contamination and ensure compliant disposal.[7] All items that have contacted NPY (18-36) must be separated from general and biomedical waste streams.
NPY (18-36) waste includes:
-
Unused or expired lyophilized powder.
-
Residual stock solutions and experimental dilutions.
-
Contaminated consumables: pipette tips, tubes, vials, flasks, and weighing papers.[7]
-
Contaminated PPE, primarily gloves.[7]
Step 2: Waste Containerization and Labeling
Use designated, leak-proof hazardous waste containers appropriate for the waste type (e.g., robust, sealed containers for liquids and sharps containers for contaminated needles).[7] Accurate and clear labeling is a regulatory mandate and essential for safety.
| Labeling Requirement | Description |
| Identifier | "Hazardous Waste" |
| Chemical Name | "Waste Neuropeptide Y (18-36)" |
| Composition | List any solvents or buffers (e.g., "in 10% Acetonitrile"). |
| Date | Accumulation start date. |
| Contact Information | Principal Investigator and Laboratory location. |
Step 3: Chemical Inactivation of Liquid Waste (Pre-Treatment)
For liquid waste containing NPY (18-36), chemical inactivation is a highly recommended best practice to degrade the peptide structure and neutralize its biological activity before collection.[8] This step should always be performed in a certified chemical fume hood while wearing full PPE.[7]
Two primary methods are effective for peptide degradation:
Method A: Oxidative Degradation via Sodium Hypochlorite
This method uses a common, powerful oxidizing agent to break peptide bonds.[7]
-
Prepare Solution: Create a working solution of 10% sodium hypochlorite (household bleach).
-
Inactivation: Slowly add the liquid peptide waste to the bleach solution. A common recommendation is a 1:10 ratio of waste to bleach solution to achieve a final concentration of 0.5-1.0% sodium hypochlorite.[7]
-
Contact Time: Gently mix and allow the solution to react for a minimum of 60 minutes to ensure complete degradation.[7]
-
Collection: Following inactivation, dispose of the resulting solution in a designated aqueous hazardous waste container.[7]
Method B: Hydrolysis via Autoclaving
This method uses heat and pressure, with optional pH adjustment, to hydrolyze and break down the peptide.[8]
-
pH Adjustment (Optional but Recommended): Collect the aqueous peptide waste in a heat-safe, autoclavable container. For enhanced hydrolysis, the waste can be made alkaline (e.g., with 6 M NaOH) or acidic (e.g., with 6 M HCl).[8]
-
Autoclave: Process the waste at 121°C and 15 psi for a minimum of 60 minutes. The extended cycle time is crucial for ensuring the complete breakdown of the peptide structure.[8]
-
Cooling & Neutralization: Allow the container to cool completely before handling. If acid or base was added, neutralize the solution to a pH between 6.0 and 8.0.[8]
-
Collection: Dispose of the treated liquid waste as per your institution's guidelines for decontaminated chemical waste.[8]
Summary of Inactivation Methods
| Method | Reagent/Process | Key Parameters | Efficacy |
| Oxidative Degradation | Sodium Hypochlorite (Bleach) | 10% solution, 60 min contact time | Strong oxidizing agent effective for cleaving peptide bonds.[7] |
| Hydrolysis | Autoclave (with optional acid/base) | 121°C, 15 psi, 60 min minimum | Heat and pressure effectively break down the peptide's primary structure.[8] |
Step 4: Secure Interim Storage
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area must be secure, away from general lab traffic, and ideally within a secondary containment tray to mitigate potential spills.[7]
Step 5: Final Disposal Coordination
The final step is to coordinate with your institution's Environmental Health & Safety (EHS) department.[6] Schedule a pickup for your NPY (18-36) waste through a licensed hazardous waste disposal contractor. Never dispose of peptide waste, whether solid or inactivated liquid, in the regular trash or down the drain.[3][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Neuropeptide Y (18-36) waste streams.
Caption: Disposal workflow for Neuropeptide Y (18-36).
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is crucial.[6]
| Incident | Immediate Action Protocol |
| Skin Contact | Immediately rinse the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.[5] |
| Eye Contact | Use the nearest eyewash station to continuously flush eyes for at least 15 minutes. Seek prompt medical attention.[5][6] |
| Inhalation (Powder) | Move the affected individual to fresh air immediately. If breathing is difficult, provide oxygen and seek medical attention.[5] |
| Spill | Evacuate and restrict access to the spill area. Use a chemical spill kit with appropriate absorbent materials. Collect all cleanup materials as hazardous waste.[3] |
References
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025). Google Cloud.
- Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera.
- Safe Peptide Handling and Disposal for Labor
- Proper Disposal of HCV Peptide (257-266)
- Safety Data Sheet - Neuropeptide Y (18-36) (porcine). (2026). TargetMol.
- Neuropeptide Y (18-36) | CAS#:98264-90-5. Chemsrc.
- Proper Disposal of C-Type Natriuretic Peptide: A Guide for Labor
- Safeguarding Your Laboratory: Proper Disposal of X-press Tag Peptide. (2025). Benchchem.
- Neuropeptide Y (18-36) (porcine). Immunomart.
- Neuropeptide Y and neuropeptide Y18-36.
Sources
- 1. Neuropeptide Y (18-36) (porcine) - Immunomart [immunomart.com]
- 2. Neuropeptide Y and neuropeptide Y18-36. Structural and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biovera.com.au [biovera.com.au]
- 4. benchchem.com [benchchem.com]
- 5. targetmol.com [targetmol.com]
- 6. peptide24.store [peptide24.store]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. puretidestherapy.com [puretidestherapy.com]
A Researcher's Guide to the Safe Handling of Neuropeptide Y (18-36)
An In-Depth Protocol for Laboratory Safety and Operational Integrity
As a bioactive peptide fragment, Neuropeptide Y (18-36) (NPY (18-36)) is a valuable tool in neuroscience, cardiovascular, and metabolic research.[1][2] Its potency as a competitive antagonist for the NPY cardiac receptor necessitates a rigorous and informed approach to laboratory handling to ensure both personnel safety and the integrity of experimental data.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the essential personal protective equipment (PPE), operational workflows, and disposal protocols required for the safe management of this compound.
The Foundation of Safety: Hazard Identification and Risk Assessment
Before any handling of NPY (18-36), a thorough risk assessment is mandatory.[3] While a comprehensive toxicological profile for this specific peptide fragment is not extensively documented, its potent biological activity is the primary hazard.[4][5] All research peptides should be treated as materials with unknown toxicity.[3]
Key Potential Hazards:
-
Biological Activity: Accidental exposure (e.g., inhalation, ingestion, or skin contact) could lead to unintended physiological effects due to its action as a receptor antagonist.[1]
-
Irritation: Direct contact with the lyophilized powder or concentrated solutions may cause skin and eye irritation.[3][6]
-
Respiratory Sensitization: Inhalation of the fine, lightweight lyophilized powder can pose a significant risk, potentially leading to respiratory sensitization.[1][3]
Therefore, all handling procedures must be designed to minimize direct contact, prevent aerosolization, and contain any potential spills.
Core Directive: Personal Protective Equipment (PPE)
The use of appropriate PPE is the most critical barrier against accidental exposure and is non-negotiable when working with potent bioactive peptides.[7][8] The level of PPE required corresponds to the specific task being performed.
| Task | Minimum Required PPE | Rationale |
| Handling Vials/Storage | • Nitrile Gloves• Lab Coat• Safety Glasses | Protects against incidental contact with contaminated surfaces. |
| Weighing Lyophilized Powder | • Nitrile Gloves• Lab Coat• Tightly-fitting Safety Goggles• Respiratory Protection (Work in a certified chemical fume hood or biosafety cabinet) | This is the highest risk activity for aerosolization and inhalation.[4][7] A fume hood is essential to contain the fine powder.[3] |
| Reconstituting & Aliquoting | • Nitrile Gloves• Lab Coat• Safety Goggles or Face Shield | Protects against splashes of the concentrated stock solution.[8] |
| General Solution Handling | • Nitrile Gloves• Lab Coat• Safety Glasses | Standard protection for handling diluted solutions. |
Detailed PPE Specifications:
-
Hand Protection: Chemical-resistant nitrile gloves are the standard.[3][7] Always inspect gloves before use and change them immediately if they become contaminated.[7]
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required.[6] When handling the lyophilized powder or when there is a risk of splashing, tightly-fitting safety goggles or a full-face shield must be used.[6][8]
-
Body Protection: A lab coat or protective gown should always be worn over personal clothing to protect the skin from potential spills.[7][8]
-
Respiratory Protection: All manipulations of the lyophilized powder, which can be easily aerosolized, must be conducted within a certified chemical fume hood or a suitable containment enclosure to prevent inhalation.[1][4][7]
Operational Workflow: A Step-by-Step Guide from Receipt to Disposal
A structured workflow minimizes risk at every stage of the peptide's lifecycle in the laboratory.
-
Verification: Upon receipt, confirm the container is intact and properly labeled.
-
Storage: Store the lyophilized peptide in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[9] Long-term storage is typically recommended at -20°C or -80°C.[10][11]
-
Documentation: Maintain accurate records of the peptide's receipt, storage location, and batch number.[12]
This procedure must be performed within a chemical fume hood.[3]
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation, which can affect stability.[13]
-
Don PPE: Wear all required PPE for handling powder: nitrile gloves, lab coat, and safety goggles.
-
Solubilization: Following the manufacturer's datasheet, use a calibrated pipette to add the recommended high-purity solvent (e.g., sterile water, DMSO) to the vial.[1][9][10]
-
Mixing: Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause degradation.
-
Labeling: Immediately label the stock solution with the peptide name, concentration, reconstitution date, and storage conditions.[7][12]
-
Prevent Degradation: To avoid repeated freeze-thaw cycles that can degrade the peptide, divide the stock solution into single-use aliquots.[7][10][13]
-
Storage of Solutions: Store aliquots at -20°C or -80°C for long-term stability.[10] Once thawed for an experiment, any unused portion of that aliquot should typically be discarded unless the manufacturer's guidelines state otherwise.
-
Designated Work Area: Confine all handling of the peptide to a designated and clearly marked laboratory area to prevent cross-contamination.[7]
-
Evacuate: Clear the immediate area of all personnel.
-
Communicate: Alert laboratory staff and the safety officer.
-
Contain: Use appropriate absorbent materials to contain the spill, working from the outside in.
-
Decontaminate: Clean the area with a suitable agent, such as a 10% bleach solution, allowing for a sufficient contact time (e.g., 30 minutes) before wiping clean.[4]
-
First Aid:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[3][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][6][14]
-
Inhalation: Move the individual to fresh air.[14]
-
In all cases of significant exposure, seek prompt medical attention.[3][14]
-
Adherence to institutional and local regulations for chemical waste disposal is mandatory.[7][15]
-
Waste Segregation: All materials that have come into contact with NPY (18-36) are considered chemical waste. This includes used vials, pipette tips, contaminated gloves, and absorbent materials.[4][15]
-
Containerization: Collect all solid and liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[4][15] The label must include the words "Hazardous Waste" and the full chemical name.[4]
-
Prohibited Disposal: Never dispose of peptide waste down the drain or in the regular trash.[3][4]
-
Final Disposal: Coordinate with your institution's Environmental Health & Safety (EHS) department for the pickup and final disposal of the hazardous waste container.[4][7]
Visual Workflow for Safe Handling of Neuropeptide Y (18-36)
Caption: Workflow for handling NPY (18-36) from receipt to disposal.
References
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Vertex AI Search.
- Proper Disposal of Peptide Waste: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera.
- How to Safely Handle Research Peptides in Canada. PeptideProCanada.
- Proper Disposal of HCV Peptide (257-266): A Guide for Laboratory Professionals. Benchchem.
- Safe Peptide Handling and Disposal for Laboratory Work. (2025, December 5). Pure Tides Therapy.
- Laboratory Safety Guidelines When Handling Peptides and Research Chemicals. (2025, October 8). Continental Peptides.
- Neuropeptide Y (NPY) (18-36) (Porcine). Phoenix Pharmaceuticals, Inc.
- Neuropeptide Y (18-36) (porcine). MedChemExpress.
- Neuropeptide Y (18-36), porcine - Synthetic Peptide. Abcepta.
- Safety Data Sheet. (2026, January 5). TargetMol.
- Neuropeptide Y (18-36) | CAS#:98264-90-5. (2025, September 28). Chemsrc.
- Peptide Stability: Guidelines and SOPs for Handling and Storage. (2025, June 7). BioLongevity Labs.
- How to Handle Research Compounds Safely. Maxed Out Compounds.
- Peptide Institute, Inc. (2021, March 30). Peptide Institute, Inc.
- Neuropeptide Y (18-36) (porcine). Immunomart.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuropeptide Y (18-36) (porcine) - Immunomart [immunomart.com]
- 3. biovera.com.au [biovera.com.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eurogentec.com [eurogentec.com]
- 6. targetmol.com [targetmol.com]
- 7. peptide24.store [peptide24.store]
- 8. peptideprocanada.com [peptideprocanada.com]
- 9. maxedoutcompounds.com [maxedoutcompounds.com]
- 10. phoenixpeptide.com [phoenixpeptide.com]
- 11. Neuropeptide Y (18-36), porcine - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 12. Laboratory Safety Guidelines for Peptides & Chemicals [continentalpeptides.com]
- 13. biolongevitylabs.com [biolongevitylabs.com]
- 14. peptide.co.jp [peptide.co.jp]
- 15. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
